molecular formula C27H24F2N6O2 B15581769 Balinatunfib CAS No. 2248726-53-4

Balinatunfib

Cat. No.: B15581769
CAS No.: 2248726-53-4
M. Wt: 502.5 g/mol
InChI Key: UROFXMLQPAUCGV-WOJBJXKFSA-N
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Description

Balinatunfib is a useful research compound. Its molecular formula is C27H24F2N6O2 and its molecular weight is 502.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2248726-53-4

Molecular Formula

C27H24F2N6O2

Molecular Weight

502.5 g/mol

IUPAC Name

(1R,11R)-5-[2-(1-aminocyclobutyl)pyrimidin-5-yl]-18-(difluoromethoxy)-12-methyl-2,9,12-triazapentacyclo[9.8.1.02,10.03,8.014,19]icosa-3(8),4,6,9,14(19),15,17-heptaen-13-one

InChI

InChI=1S/C27H24F2N6O2/c1-34-20-11-19(22-16(24(34)36)4-2-5-21(22)37-26(28)29)35-18-10-14(6-7-17(18)33-23(20)35)15-12-31-25(32-13-15)27(30)8-3-9-27/h2,4-7,10,12-13,19-20,26H,3,8-9,11,30H2,1H3/t19-,20-/m1/s1

InChI Key

UROFXMLQPAUCGV-WOJBJXKFSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Balinatunfib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balinatunfib (SAR441566) is a first-in-class, orally available, small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2] Developed through a collaboration between Sanofi and UCB, it represents a significant departure from traditional anti-TNF biologic therapies.[3] Its novel mechanism of action involves the allosteric modulation of the soluble TNF-α (sTNFα) trimer, leading to the selective inhibition of TNF Receptor 1 (TNFR1) signaling.[4][5] This targeted approach aims to retain the beneficial homeostatic functions mediated by TNF Receptor 2 (TNFR2) while suppressing the pro-inflammatory pathways driven by TNFR1.[6][7] Preclinical and clinical studies have begun to elucidate its pharmacological profile and therapeutic potential in a range of autoimmune and inflammatory diseases.[3][8]

Core Mechanism of Action: Allosteric Stabilization of an Asymmetric TNF-α Trimer

Unlike monoclonal antibodies that sterically hinder TNF-α from binding to its receptors, this compound employs a more nuanced, allosteric strategy.[1][9] It directly targets the sTNFα cytokine, a homotrimeric protein central to inflammatory processes.[3]

The key steps of its mechanism are:

  • Binding to a Novel Pocket: this compound binds to a cryptic pocket located at the central interface of the three sTNFα monomers.[5]

  • Conformational Lock: This binding event stabilizes a transiently sampled, asymmetrical, and distorted conformation of the TNF-α trimer.[3][5][10]

  • Inhibition of Receptor Binding: By locking the trimer in this "receptor-incompetent" state, this compound prevents the symmetrical engagement and higher-order receptor clustering required for the activation of TNFR1.[3][9][11]

  • Selective Inhibition: This mechanism selectively blocks signaling through TNFR1, which is the primary mediator of the pro-inflammatory and cytotoxic effects of TNF-α.[4][5][6] Crucially, it does not affect the interaction with TNFR2, which is involved in immune homeostasis and tissue repair.[5][6][7]

This selective, allosteric inhibition represents a novel paradigm in TNF-α modulation, offering the potential for a differentiated safety and efficacy profile compared to non-selective biologic agents.[4]

cluster_0 Standard TNF-α Signaling cluster_1 This compound Mechanism of Action TNFa_active Symmetrical sTNF-α Trimer TNFR1 TNFR1 TNFa_active->TNFR1 Binds & Activates TNFa_inactive Asymmetrical (Receptor-Incompetent) sTNF-α Trimer Signaling Pro-inflammatory Signaling Cascade TNFR1->Signaling This compound This compound This compound->TNFa_active Binds & Stabilizes Asymmetric Form TNFR1_blocked TNFR1 TNFa_inactive->TNFR1_blocked Binding Prevented No_Signaling Blocked Signaling TNFR1_blocked->No_Signaling

Caption: Allosteric inhibition of TNF-α by this compound.

Pharmacological and In Vitro Properties

This compound demonstrates high-affinity binding to human TNF-α and potent inhibition of its function in cellular assays. These properties underscore its design as an effective small-molecule modulator of a protein-protein interaction historically considered "undruggable" by non-biologic agents.[3]

ParameterValueDescriptionSource
Binding Affinity (KD) 15.1 nMDissociation constant for binding to human TNFα, measured by Surface Plasmon Resonance (SPR). Indicates high-affinity engagement.[3]
Residence Time (t1/2) ~9 hoursThe half-life of the this compound-TNFα complex, contributing to prolonged target engagement.[3]
In Vitro Efficacy (IC50) 35 nMHalf-maximal inhibitory concentration in a zymosan-stimulated human whole blood assay.[3][5][12]
TNFα Occupancy (OCC90) 16 nMConcentration required to achieve 90% occupancy of TNFα in vitro.[5][12]
In Vivo Efficacy (Mice) 24 nMAverage free efficacious exposure in a collagen-induced arthritis mouse model.[5][12]

Downstream Signaling Pathway Inhibition

By selectively blocking TNFR1, this compound prevents the activation of downstream signaling cascades that drive inflammation and cellular stress, most notably the NF-κB and MAPK pathways. Clinical biomarker data from the Phase 2b SPECIFI-PSO trial in psoriasis patients corroborates this mechanism, showing a reduction in key pro-inflammatory cytokines that are known to be downstream of TNF-α signaling.[6]

Observed Biomarker Reductions in Psoriasis Trial:

  • Interleukin-17A (IL-17A)[6][13]

  • Interleukin-17F (IL-17F)[6][13]

  • Interleukin-22 (IL-22)[6][13]

  • Interleukin-19 (IL-19)[13]

TNF_Signaling_Pathway sTNFa Soluble TNF-α (Symmetrical Trimer) TNFR1 TNFR1 sTNFa->TNFR1 Activates TNFR2 TNFR2 sTNFa->TNFR2 Activates (Spared) This compound This compound This compound->sTNFa Blocks Interaction TRADD TRADD/TRAF2 TNFR1->TRADD ImmuneHomeostasis Immune Homeostasis & Tissue Repair TNFR2->ImmuneHomeostasis NFkB NF-κB Pathway TRADD->NFkB MAPK JNK/p38 MAPK Pathways TRADD->MAPK Inflammation Inflammation (IL-17, etc.) NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

Caption: this compound's selective intervention in TNF signaling pathways.

Key Experimental Protocols

The mechanism and efficacy of this compound have been characterized through a series of robust preclinical and clinical experiments.

Surface Plasmon Resonance (SPR)
  • Objective: To determine the binding affinity and kinetics of this compound to human TNF-α.

  • Methodology: Recombinant human TNF-α is immobilized on a sensor chip. Various concentrations of this compound are then flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time. Association (k_on) and dissociation (k_off) rate constants are calculated, from which the dissociation constant (K_D = k_off / k_on) is derived.[3]

Zymosan-Stimulated Human Whole Blood Assay
  • Objective: To measure the functional inhibitory activity of this compound in a physiologically relevant ex vivo system.

  • Methodology:

    • Freshly collected human whole blood is pre-incubated with a range of this compound concentrations.

    • Inflammation is stimulated by adding zymosan, a yeast cell wall component that induces TNF-α production and subsequent cellular activation.

    • After a defined incubation period (e.g., 4 hours), the activation of granulocytes is assessed by measuring the surface expression of activation markers, such as CD11b, using flow cytometry.

    • The concentration of this compound that causes 50% inhibition of the zymosan-induced effect (IC_50) is calculated.[3]

Zymosan_Assay_Workflow Blood Human Whole Blood Sample Incubate Incubate with This compound (Dose Range) Blood->Incubate Stimulate Stimulate with Zymosan Incubate->Stimulate Flow Flow Cytometry (Measure CD11b on Granulocytes) Stimulate->Flow IC50 Calculate IC50 Flow->IC50

Caption: Experimental workflow for the Zymosan-stimulated blood assay.
Phase 2b SPECIFIC-PSO Clinical Trial (NCT06073119)

  • Objective: To evaluate the efficacy, safety, and dose-response of this compound in adults with moderate-to-severe plaque psoriasis.[6][8][13]

  • Design: A randomized, double-blind, placebo-controlled, multi-center, 12-week dose-ranging study.[6][8]

  • Population: 221 adults with moderate-to-severe plaque psoriasis, defined as Psoriasis Area and Severity Index (PASI) ≥12, static Physician's Global Assessment (sPGA) ≥3, and Body Surface Area (BSA) involvement ≥10%. The study included cohorts of patients who were naïve to systemic therapy and those who were previously treated.[6][14]

  • Primary Endpoint: The proportion of systemic therapy-naïve patients achieving a 75% reduction in PASI score (PASI 75) from baseline at week 12.[6][13]

  • Dosing Regimens (Naïve Cohort): 200 mg BID, 100 mg BID, 200 mg QD, 100 mg QD, 50 mg QD, or placebo.[13]

Summary of Clinical Efficacy (Psoriasis)

The SPECIFIC-PSO trial provided mixed but informative results. While the highest dose did not meet the primary endpoint with statistical significance, clinically meaningful improvements were observed, particularly at other dose levels, supporting the drug's mechanism of action.[7][8][15] The safety profile was generally favorable, with the most common adverse events including nasopharyngitis, dysgeusia, and arthralgia.[13]

Treatment Arm (Naïve Cohort)PASI 75 Response at Week 12 (vs. Placebo)P-valueSource
200 mg BID Did not meet statistical significanceP = 0.087[13]
100 mg BID Statistically significant improvementNominal P = 0.019[13]
200 mg QD Statistically significant improvementNominal P = 0.008[7]

Note: P-values for 100 mg BID and 200 mg QD are nominal as the primary endpoint for 200 mg BID was not met in the pre-defined testing hierarchy.[7]

These results have led Sanofi to shift its strategy towards evaluating this compound in combination with other therapies and continuing its development in other indications like rheumatoid arthritis and inflammatory bowel disease.[8][15]

Conclusion

This compound's mechanism of action marks a significant innovation in the therapeutic targeting of TNF-α. By acting as an allosteric modulator that stabilizes a non-signaling conformation of the sTNFα trimer, it achieves selective inhibition of the pro-inflammatory TNFR1 pathway while sparing the homeostatic functions of TNFR2.[3][4][5] This novel, receptor-selective approach, combined with the convenience of oral administration, positions this compound as a potentially valuable agent in the management of chronic inflammatory diseases, particularly as part of future combination therapy regimens.[9][15]

References

Balinatunfib: A Technical Whitepaper on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Rationale

Synthesis Pathway

Synthesis of Fragment 1: Fused Tricyclic Benzimidazole (B57391)

The synthesis of the fused tricyclic benzimidazole fragment begins with 2-bromo-6-hydroxybenzaldehyde. The key steps include:

  • Difluoromethylation of the hydroxyl group.

  • Formation of an Ellman auxiliary imine .

  • A Reformatsky addition .

  • SNAr (Nucleophilic Aromatic Substitution) chemistry.

  • DIBAL-H reduction and cyanohydrin formation to generate the cyclization precursor.

  • SnCl₂-mediated cyclization followed by chiral resolution to isolate the desired (1R,3S) enantiomer.

Synthesis of Fragment 2: Boc-protected cyclobutylamine-bromopyrimidine

The second fragment is synthesized from cyclobutanone (B123998) in a four-step sequence:

  • Ellman auxiliary addition .

  • Lithiation and coupling with bromopyrimidine .

  • Auxiliary removal .

Final Assembly

The final steps to yield Balinatunfib are:

  • A one-pot Miyaura borylation/Suzuki–Miyaura cross-coupling reaction to couple the two fragments.

Experimental Workflow for this compound Synthesis

G cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis cluster_final Final Assembly A 2-bromo-6- hydroxybenzaldehyde B Difluoromethylation A->B C Ellman auxiliary imine formation B->C D Reformatsky addition C->D E SNAr Chemistry D->E F DIBAL-H reduction & cyanohydrin formation E->F G SnCl2-mediated cyclization & Chiral resolution F->G H Fused Tricyclic Benzimidazole G->H O Miyaura borylation/ Suzuki-Miyaura cross-coupling H->O I Cyclobutanone J Ellman auxiliary addition I->J K Lithiation & Coupling with bromopyrimidine J->K L Auxiliary removal K->L M Boc-protection L->M N Boc-protected cyclobutylamine- bromopyrimidine M->N N->O P Boc deprotection O->P Q This compound P->Q G cluster_tnf TNF-α Modulation cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling TNF Soluble TNF-α (trimer) InactiveTNF Inactive Asymmetric TNF-α Trimer TNF->InactiveTNF Stabilization TNFR1 TNFR1 TNF->TNFR1 Normal Binding This compound This compound This compound->TNF InactiveTNF->TNFR1 Binding Blocked TNFR2 TNFR2 InactiveTNF->TNFR2 Signaling Spared TRADD TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRAF2->RIPK1 NFkB NF-κB Activation RIPK1->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

References

Preliminary In-Vitro Studies of Balinatunfib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative In-Vitro Data

The following tables summarize the key quantitative data from preliminary in-vitro studies of Balinatunfib.

ParameterValueAssay ContextSource(s)
IC50 35 nMInhibition of CD11b expression on zymosan-activated granulocytes in human whole blood.[5]
IC90 163 nMInhibition of CD11b expression on zymosan-activated granulocytes in human whole blood.[5]
Kd 15.1 nMBinding affinity to human TNF-α.

Table 1: In-Vitro Potency and Binding Affinity of this compound

Mechanism of Action & Signaling Pathway

This compound selectively inhibits the pro-inflammatory effects of soluble TNF-α (sTNF-α) by preventing its interaction with TNFR1. The drug binds to a central pocket of the sTNF-α trimer, inducing a conformational change that locks the trimer in an asymmetric, inactive state. This allosteric modulation prevents the stabilized trimer from binding to and activating TNFR1, thereby blocking downstream signaling cascades that lead to inflammation. A key feature of this compound's mechanism is its selectivity for TNFR1 over TNFR2, which may offer a more targeted therapeutic approach with a potentially improved safety profile compared to broad TNF-α inhibitors.

Balinatunfib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space sTNFa Soluble TNF-α (Trimer) Inactive_sTNFa Inactive Asymmetric sTNF-α Trimer sTNFa->Inactive_sTNFa Stabilizes TNFR1 TNFR1 sTNFa->TNFR1 Activates This compound This compound This compound->sTNFa Binds to central pocket Inactive_sTNFa->TNFR1 Binding Blocked Pro_inflammatory_Signaling Pro-inflammatory Signaling Cascade (e.g., NF-κB, MAPK) TNFR1->Pro_inflammatory_Signaling TNFR2 TNFR2 Immune_Regulation Immune Regulation & Tissue Repair TNFR2->Immune_Regulation Preserved Signaling Inflammation Inflammation Pro_inflammatory_Signaling->Inflammation

This compound's selective inhibition of the sTNF-α/TNFR1 pathway.

Experimental Protocols

While specific, detailed internal protocols for the in-vitro studies of this compound are not publicly available, the following sections describe the likely methodologies for the key experiments based on standard laboratory practices.

Zymosan-Stimulated CD11b Expression Assay in Human Whole Blood

This assay likely measured the ability of this compound to inhibit the activation of granulocytes in a physiologically relevant matrix.

Objective: To determine the concentration-dependent inhibition of zymosan-induced granulocyte activation by this compound, as measured by the surface expression of CD11b.

Materials:

  • Freshly collected human whole blood from healthy donors.

  • This compound stock solution.

  • Zymosan A from Saccharomyces cerevisiae.

  • Fluorescently labeled anti-CD11b antibody.

  • Red blood cell lysis buffer.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Human whole blood is pre-incubated with a range of this compound concentrations for a specified period.

  • Zymosan is added to the blood samples to stimulate granulocyte activation. A vehicle control (without zymosan) and a positive control (with zymosan, without this compound) are included.

  • The samples are incubated for a defined time at 37°C to allow for cell activation.

  • The reaction is stopped, and red blood cells are lysed.

  • The remaining white blood cells are washed and then stained with a fluorescently labeled anti-CD11b antibody.

  • The samples are analyzed by flow cytometry, gating on the granulocyte population.

  • The median fluorescence intensity (MFI) of CD11b is measured for each sample.

  • The percentage of inhibition is calculated relative to the positive control, and IC50 and IC90 values are determined from the dose-response curve.

Zymosan_Assay_Workflow cluster_workflow Zymosan-Stimulated CD11b Expression Assay Workflow start Start: Human Whole Blood pre_incubation Pre-incubation with This compound (various conc.) start->pre_incubation stimulation Stimulation with Zymosan pre_incubation->stimulation incubation Incubation at 37°C stimulation->incubation lysis Red Blood Cell Lysis incubation->lysis staining Staining with anti-CD11b antibody lysis->staining analysis Flow Cytometry Analysis (gating on granulocytes) staining->analysis end End: Determination of IC50 and IC90 analysis->end

Workflow for the zymosan-stimulated CD11b expression assay.
Surface Plasmon Resonance (SPR) for TNF-α Binding

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Objective: To determine the dissociation constant (Kd) of this compound binding to human TNF-α.

Materials:

  • SPR instrument and sensor chips.

  • Recombinant human TNF-α.

  • This compound stock solution.

  • Immobilization and running buffers.

Procedure:

  • Recombinant human TNF-α is immobilized onto the surface of an SPR sensor chip.

  • A reference flow cell is prepared, often with a non-specific protein or no protein, to subtract non-specific binding and bulk refractive index changes.

  • A series of this compound concentrations are prepared in the running buffer.

  • Each concentration of this compound is injected over the sensor chip surface, allowing for association and dissociation phases to be monitored in real-time.

  • The sensor surface is regenerated between each this compound injection to remove bound analyte.

  • The resulting sensorgrams (response units vs. time) are analyzed using appropriate binding models to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

In-Vitro T-regulatory (Treg) Cell Expansion Assay

This assay is designed to assess the impact of a compound on the expansion of immunosuppressive Treg cells, providing insight into its immunomodulatory effects.

Objective: To evaluate the effect of this compound on the expansion of human Treg cells in vitro.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs).

  • CD4+ T cell isolation kit.

  • Cell culture medium and supplements.

  • Recombinant human IL-2.

  • Stimulating agents (e.g., anti-CD3/CD28 beads or co-culture with stimulator cells).

  • This compound stock solution.

  • Fluorescently labeled antibodies for Treg cell markers (e.g., CD4, CD25, FoxP3).

  • Flow cytometer.

Procedure:

  • PBMCs are isolated from healthy donor blood.

  • CD4+ T cells are isolated from the PBMCs.

  • The CD4+ T cells are cultured in the presence of IL-2 and a stimulating agent to induce proliferation.

  • The cells are treated with this compound at various concentrations. Control wells with vehicle and potentially a known inhibitor of Treg expansion are included.

  • The cells are cultured for a period of time (e.g., several days) to allow for expansion.

  • Following culture, the cells are harvested, washed, and stained for surface markers (CD4, CD25) and the intracellular transcription factor FoxP3.

  • The percentage of CD4+CD25+FoxP3+ Treg cells in the total CD4+ T cell population is determined by flow cytometry.

  • The effect of this compound on Treg cell expansion is assessed by comparing the percentage of Treg cells in the treated samples to the controls.

Conclusion

The preliminary in-vitro data for this compound demonstrate its potential as a potent and selective inhibitor of TNFR1 signaling. Its novel allosteric mechanism of action, which stabilizes an inactive conformation of soluble TNF-α, distinguishes it from currently available TNF inhibitors. The low nanomolar IC50 and Kd values indicate a high degree of potency and binding affinity. Further in-vitro and in-vivo studies will be crucial to fully elucidate the therapeutic potential and safety profile of this promising oral anti-inflammatory agent.

References

An In-depth Technical Guide to the Therapeutic Targeting of Balinatunfib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Core Therapeutic Target: Tumor Necrosis Factor-alpha (TNF-α)

The primary therapeutic target of Balinatunfib is the pro-inflammatory cytokine, soluble Tumor Necrosis Factor-alpha (sTNF-α).[6] TNF-α is a key mediator of inflammation and is central to the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[5][7] It exerts its effects by binding to two distinct receptors:

  • TNF Receptor 1 (TNFR1): Primarily binds soluble TNF-α and is ubiquitously expressed. Activation of TNFR1 predominantly drives pro-inflammatory signaling pathways, leading to tissue destruction and apoptosis.[4]

  • TNF Receptor 2 (TNFR2): Primarily engaged by transmembrane TNF-α (tmTNF-α). Its activation is mainly involved in immune regulation and tissue repair.[4]

Current anti-TNF biologics inhibit the activity of both soluble and transmembrane TNF-α, which can compromise the protective immune functions mediated by TNFR2.[4]

Mechanism of Action: Allosteric Stabilization of an Inactive TNF-α Trimer

This compound represents a novel approach to TNF-α inhibition. Instead of blocking the TNF receptors, it directly targets the sTNF-α protein itself.[1] The molecule binds to a central pocket within the sTNF-α trimer, inducing and stabilizing an asymmetrical, distorted conformation of the protein.[5][6] This allosteric modulation renders the TNF-α trimer incapable of effectively binding to and clustering TNFR1, which is a necessary step for downstream signal transduction.[6][8][9] This selective inhibition of TNFR1 signaling preserves the functions of TNFR2.[5]

BALINATUNFIB_MOA cluster_0 Standard TNF-α Signaling cluster_1 This compound Intervention sTNFa Soluble TNF-α (Active Trimer) TNFR1 TNFR1 sTNFa->TNFR1 Binds TNFR2 TNFR2 sTNFa->TNFR2 Binds (lower affinity) ProInflammatory Pro-inflammatory Signaling & Tissue Destruction TNFR1->ProInflammatory Activates Homeostasis Immune Regulation & Tissue Repair TNFR2->Homeostasis Activates This compound This compound sTNFa_active_clone Soluble TNF-α (Active Trimer) This compound->sTNFa_active_clone Binds & Stabilizes sTNFa_inactive Soluble TNF-α (Inactive Asymmetric Trimer) TNFR1_blocked TNFR1 sTNFa_inactive->TNFR1_blocked Binding Prevented TNFR2_active TNFR2 sTNFa_inactive->TNFR2_active Binding Unaffected No_Signal Signaling Blocked TNFR1_blocked->No_Signal Homeostasis_preserved Immune Regulation & Tissue Repair Preserved TNFR2_active->Homeostasis_preserved sTNFa_active_clone->sTNFa_inactive

Caption: this compound's Mechanism of Action. (Max Width: 760px)

Quantitative Pharmacodynamics and Efficacy

The binding affinity and inhibitory activity of this compound have been characterized in various assays. Preclinical studies have demonstrated its potent anti-inflammatory effects.

In Vitro Activity & Binding Affinity

The following table summarizes the key quantitative metrics for this compound's interaction with TNF-α.

ParameterValueAssay / MethodSource
Dissociation Constant (KD) 15.1 nMSurface Plasmon Resonance (SPR) with human TNF-α[6]
IC50 35 nMZymosan-stimulated CD11b expression in human whole blood[1][4][5]
IC90 163 nMZymosan-stimulated CD11b expression in human whole blood[1][5]
OCC90 16 nMELISA-based occupancy studies[4][10]
Preclinical In Vivo Efficacy

This compound has demonstrated efficacy comparable to biologic anti-TNF agents in a mouse model of rheumatoid arthritis.

ModelDosing RegimenKey FindingsSource
Collagen-Induced Arthritis (CIA) in mice 10 mg/kg (oral, twice daily)68% reduction in the Area Under the Curve (AUC) of the disease score.[1][5]
Collagen-Induced Arthritis (CIA) in mice 30 mg/kg (oral, twice daily)84% reduction in the AUC of the disease score. Protection of joint bone and improved bone microstructure.[1][5][6]

Key Experimental Protocols

This section details the methodologies for key preclinical and clinical studies cited in the evaluation of this compound.

Preclinical: Collagen-Induced Arthritis (CIA) Mouse Model

This model is widely used to assess the efficacy of anti-arthritic therapies as it shares pathological and immunological features with human rheumatoid arthritis.[11][12]

Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing arthritis symptoms.

Methodology:

  • Animal Model: DBA/1 or B10.RIII mice, which are highly susceptible to CIA, are typically used.[11] Animals are housed in specific pathogen-free conditions.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of bovine or chick type II collagen mixed with Complete Freund's Adjuvant (CFA).[12][13]

    • Booster Injection (Day 21): A booster injection, typically of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA), is administered to elicit a potent arthritic response.[11]

  • Treatment Protocol:

    • Therapeutic dosing of this compound (e.g., 1, 3, 10, and 30 mg/kg) or vehicle control is initiated, typically after the booster injection.[10]

    • Administration is performed orally, twice daily, for a specified duration (e.g., 20 days).[5]

    • A positive control group, such as a mouse anti-TNF antibody, is often included for comparison.[10]

  • Efficacy Assessment:

    • Clinical Scoring: Arthritis severity is monitored daily or every other day by visually scoring paw swelling and inflammation on a scale of 0-4 per paw (maximum score of 16 per mouse).[11]

    • Data Analysis: The primary endpoint is often the reduction in the mean area under the curve (AUC) of the arthritis score compared to the vehicle-treated group.[10]

    • Histological and Radiological Analysis: At the end of the study, joints are harvested for histological analysis of inflammation, cartilage damage, and bone erosion, as well as for high-resolution microcomputed tomography to assess bone parameters.[6]

CIA_WORKFLOW cluster_workflow Collagen-Induced Arthritis (CIA) Experimental Workflow Start Day 0 Primary Immunization (Collagen + CFA) Booster Day 21 Booster Injection (Collagen + IFA) Start->Booster Dosing Days 21-41 Therapeutic Dosing (this compound or Vehicle, Oral, BID) Booster->Dosing Monitoring Daily/EOD Monitoring Clinical Arthritis Scoring Dosing->Monitoring Endpoint Day 42+ Endpoint Analysis Monitoring->Endpoint Analysis Data Analysis (AUC) Histology Micro-CT Endpoint->Analysis

Caption: Workflow for the CIA Mouse Model. (Max Width: 760px)
Clinical: Phase 2b Psoriasis Trial (SPECIFI-PSO)

This study was designed to evaluate the efficacy, safety, and dose-response of this compound in adults with moderate-to-severe plaque psoriasis.[4][14]

Trial Identifier: NCT06073119.[14][15]

Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[4][16]

Patient Population: 221 adults with moderate-to-severe plaque psoriasis, defined as Psoriasis Area and Severity Index (PASI) ≥12, static Physician's Global Assessment (sPGA) ≥3, and body surface area (BSA) involvement ≥10%.[4][7]

Methodology:

  • Cohort Stratification: Participants were divided into two cohorts:

    • Treatment-Naïve: No prior systemic or biologic exposure.

    • Treatment-Experienced: Previous exposure to biologics, biosimilars, or small molecules.[7]

  • Randomization and Dosing:

    • Naïve Cohort: Randomized to one of five this compound dosing arms (200 mg BID, 100 mg BID, 200 mg QD, 100 mg QD, 50 mg QD) or placebo.[14]

    • Experienced Cohort: Randomized to one of three this compound dosing arms (200 mg BID, 200 mg QD, 100 mg QD) or placebo.[14]

  • Treatment Duration: 12 weeks.[15][16]

  • Endpoints:

    • Primary Endpoint: Proportion of treatment-naïve patients achieving at least a 75% improvement in PASI score (PASI 75) at week 12.[4][14]

    • Secondary Endpoints: Included sPGA response of 0 (clear) or 1 (almost clear), overall safety and tolerability.[4]

  • Biomarker Analysis:

    • Objective: To assess the biological effect of TNFR1 blockade on downstream inflammatory cytokines.

    • Method: Exploratory biomarker analysis was performed to measure levels of key pro-inflammatory cytokines involved in psoriasis pathogenesis. While the specific assay methodology is not detailed in the provided sources, this typically involves collecting serum or plasma samples at baseline and specified time points during the study. The concentrations of cytokines such as Interleukin-17A (IL-17A), IL-17F, IL-22, and IL-19 are then quantified using techniques like multiplex immunoassays (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISA).

    • Findings: Treatment with this compound led to reductions in IL-17A, IL-17F, IL-22, and IL-19.[7]

Psoriasis_Trial_Workflow cluster_trial SPECIFI-PSO Phase 2b Trial Workflow Screening Screening & Enrollment (N=221, Moderate-to-Severe Psoriasis) Stratification Stratification Screening->Stratification Naive Treatment-Naïve Cohort Stratification->Naive Experienced Treatment-Experienced Cohort Stratification->Experienced Randomization_Naive Randomization (6 Arms) - 5 this compound Doses - Placebo Naive->Randomization_Naive Randomization_Exp Randomization (4 Arms) - 3 this compound Doses - Placebo Experienced->Randomization_Exp Treatment 12-Week Double-Blind Treatment Period Randomization_Naive->Treatment Randomization_Exp->Treatment Endpoint_Eval Week 12 Primary Endpoint Assessment (PASI 75 in Naïve Cohort) Treatment->Endpoint_Eval FollowUp Safety Follow-Up Endpoint_Eval->FollowUp

Caption: Workflow for the SPECIFI-PSO Phase 2b Trial. (Max Width: 760px)

Clinical Development and Future Directions

While the Phase 2b SPECIFI-PSO trial in psoriasis did not meet its primary endpoint for the highest dose group, clinically relevant changes and positive signals were observed at other doses.[14][16] this compound was generally well-tolerated across all doses.[16] Based on these results, Sanofi is re-evaluating its role as a monotherapy in psoriasis and is exploring its potential in combination therapies.[16]

Clinical development of this compound is ongoing in other inflammatory conditions, with Phase 2 trials investigating its efficacy and safety in rheumatoid arthritis (NCT06073093), Crohn's disease (NCT06637631), and ulcerative colitis (NCT06867094).[10] The unique, selective mechanism of this compound continues to make it a compound of significant interest, offering a potentially differentiated, oral therapeutic option for a range of TNF-α-mediated diseases.

References

Balinatunfib: A Structural and Molecular Analysis of a Novel Oral TNF-α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Structural and Molecular Properties

Table 1: Molecular Properties of Balinatunfib

PropertyValueReference
Molecular Formula C27H24F2N6O2[3]
Molecular Weight 502.52 g/mol [5]
CAS Number 2248726-53-4[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 8[5]
Rotatable Bonds 4[5]
Topological Polar Surface Area 95.88 Ų[5]
XLogP 0.95[5]

Mechanism of Action

This compound represents a novel approach to TNF-α inhibition. Instead of blocking the TNF-α receptors, it directly targets the soluble TNF-α (sTNF-α) protein itself.[1]

Allosteric Inhibition of TNF-α
Selective Inhibition of TNFR1 Signaling

A key feature of this compound's mechanism is its selectivity for inhibiting the TNFR1 pathway while preserving TNFR2 signaling.[6] Soluble TNF-α primarily signals through TNFR1, which is associated with pro-inflammatory responses. In contrast, transmembrane TNF-α (tmTNF-α) can signal through both TNFR1 and TNFR2, with TNFR2 signaling being implicated in immune regulation and tissue homeostasis. By selectively inhibiting sTNF-α-mediated TNFR1 signaling, this compound may offer a more targeted anti-inflammatory effect with a potentially improved safety profile compared to non-selective TNF-α blockers.[6]

cluster_0 This compound's Mechanism of Action sTNFa Soluble TNF-α Trimer Inactive_Complex Inactive sTNF-α-Balinatunfib Complex sTNFa->Inactive_Complex Forms This compound This compound This compound->sTNFa Binds to TNFR1 TNFR1 Inactive_Complex->TNFR1 Blocks Binding Pro_inflammatory Pro-inflammatory Signaling TNFR1->Pro_inflammatory Activates Inflammation Inflammation Pro_inflammatory->Inflammation Leads to

Figure 1: Mechanism of action of this compound.

Preclinical and Clinical Data

In Vitro Potency and Binding Affinity

This compound has demonstrated potent inhibition of TNF-α in in vitro assays.

Table 2: In Vitro Activity of this compound

ParameterValueAssayReference
IC50 35 nMZymosan-stimulated human whole blood assay[7]
KD 15.1 nMSurface Plasmon Resonance (SPR) vs. human TNF-α[8]
Preclinical Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

The in vivo efficacy of this compound was evaluated in a murine model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis.

Table 3: Efficacy of this compound in the CIA Mouse Model

Treatment GroupDoseOutcomeReference
This compound10 mg/kg (oral)Significant reduction in disease scores[7]
This compound30 mg/kg (oral)Significant reduction in disease scores, comparable to anti-TNF antibody[7]
Positive ControlAnti-TNF antibodySignificant reduction in disease scores[7]

High-resolution microcomputed tomography of the joints in the treated animals confirmed that this compound administration led to improved bone parameters, indicating a protective effect on joint integrity.[7]

Clinical Pharmacokinetics in Healthy Volunteers

A first-in-human study was conducted to evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of single ascending doses (SAD) and multiple ascending doses (MAD) of this compound in healthy male participants.[6]

Table 4: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers

ParameterSingle Ascending Dose (5-600 mg)Multiple Ascending Dose (100-600 mg total daily)Reference
Median tmax 2.5–5 hoursNot specified[6]
Mean Terminal Half-life 22–30 hours22–30 hours[6]
Time to Steady State Not applicable5–6 days[6]

This compound was generally well-tolerated in both SAD and MAD studies.[6] A key pharmacodynamic finding was the demonstration of complete TNF-α occupancy at all tested time points after treatment initiation.[6]

Phase IIb Clinical Trial in Psoriasis (SPECIFIC-PSO)

A Phase IIb, randomized, double-blind, placebo-controlled, dose-ranging study (NCT06073119) was conducted to evaluate the efficacy and safety of this compound in adults with moderate-to-severe plaque psoriasis.[2] The primary endpoint was the proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) at week 12.[2]

While the study did not meet its primary endpoint for the 200 mg twice-daily dose in the treatment-naïve cohort, it showed statistically significant improvements in PASI 75 at other doses and in a mixed cohort of treatment-naïve and experienced patients.[9]

Table 5: Key Efficacy Results from the SPECIFIC-PSO Phase IIb Trial at Week 12

CohortDosePASI 75 Response vs. Placebo (p-value)Reference
Treatment-Naïve200 mg BIDNot statistically significant (p=0.087)[9]
Treatment-Naïve100 mg BIDStatistically significant (nominal p=0.019)[9]
Treatment-Naïve100 mg QDStatistically significant (nominal p=0.008)[9]
Mixed Cohort200 mg BIDStatistically significant (nominal p=0.003)[9]
Mixed Cohort200 mg QDStatistically significant (nominal p=0.002)[9]

Exploratory biomarker analysis from the trial showed reductions in pro-inflammatory cytokines IL-17A, IL-17F, IL-22, and IL-19, which supports the mechanism of TNFR1 blockade.[9] this compound was generally well-tolerated, with the most common adverse events being nasopharyngitis, dysgeusia, and arthralgia.[9]

Experimental Protocols

Zymosan-Stimulated Human Whole Blood Assay (for IC50 determination)

This assay is used to evaluate the in vitro potency of a compound in a physiologically relevant matrix.

cluster_1 Zymosan-Stimulated Whole Blood Assay Workflow start Start blood Collect Heparinized Human Whole Blood start->blood incubate Incubate Blood with this compound (various concentrations) blood->incubate stimulate Stimulate with Zymosan A (e.g., 1.5 mg/ml for 4 hours) incubate->stimulate measure Measure TNF-α levels (e.g., by ELISA) stimulate->measure calculate Calculate IC50 measure->calculate end End calculate->end

Figure 2: Workflow for the Zymosan-Stimulated Whole Blood Assay.

Protocol Outline:

  • Blood Collection: Fresh human whole blood is collected in tubes containing an anticoagulant (e.g., heparin).[10]

  • Compound Incubation: The whole blood is pre-incubated with varying concentrations of this compound.

  • Stimulation: Zymosan A, a component of yeast cell walls, is added to the blood to stimulate the release of TNF-α from leukocytes. A typical stimulation condition is 1.5 mg/mL of Zymosan A for 4 hours at 37°C.[10]

  • Sample Processing: After incubation, plasma is separated by centrifugation.

  • TNF-α Quantification: The concentration of TNF-α in the plasma is measured using a quantitative method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the TNF-α concentration against the this compound concentration and fitting the data to a dose-response curve.

ELISA-based TNF-α Occupancy Assay

This assay measures the percentage of TNF-α that is bound by this compound in a sample.

cluster_2 ELISA-based TNF-α Occupancy Assay Principle Total_TNFa Measure Total TNF-α (ELISA 1) Calculate_Occupancy Calculate % Occupancy: ([Bound TNF-α] / [Total TNF-α]) * 100 Total_TNFa->Calculate_Occupancy Bound_TNFa Measure this compound-Bound TNF-α (ELISA 2 with specific antibody) Bound_TNFa->Calculate_Occupancy

Figure 3: Principle of the ELISA-based TNF-α Occupancy Assay.

Protocol Outline:

  • Sample Collection: Blood samples are collected from subjects at various time points.

  • Ex Vivo Stimulation: The blood samples are stimulated ex vivo with an agent like zymosan to induce TNF-α production.[6]

  • Measurement of Total and Bound TNF-α: Two separate ELISAs are performed:

    • Total TNF-α ELISA: A standard sandwich ELISA is used to measure the total concentration of TNF-α in the sample.[11]

    • Bound TNF-α ELISA: A specialized ELISA is used that employs a capture or detection antibody that specifically recognizes the this compound-bound conformation of TNF-α.[6]

  • Calculation of Occupancy: The percentage of TNF-α occupancy is calculated as the ratio of the concentration of bound TNF-α to the concentration of total TNF-α, multiplied by 100.

Collagen-Induced Arthritis (CIA) Mouse Model

This is a widely used animal model for studying the pathology of rheumatoid arthritis and for evaluating potential therapeutics.

cluster_3 Collagen-Induced Arthritis (CIA) Mouse Model Workflow start Start immunization1 Day 0: Primary Immunization (Collagen + Complete Freund's Adjuvant) start->immunization1 immunization2 Day 21: Booster Immunization (Collagen + Incomplete Freund's Adjuvant) immunization1->immunization2 treatment Initiate this compound Treatment immunization2->treatment scoring Monitor and Score Arthritis Severity treatment->scoring analysis Day 42-56: Histological and Micro-CT Analysis of Joints scoring->analysis end End analysis->end

References

Balinatunfib: An In-depth Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balinatunfib (SAR441566) is an investigational, orally available, small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] Developed as a potential alternative to biologic TNF inhibitors, this compound employs a novel mechanism of action by selectively targeting the soluble form of TNF-α.[4][5] This technical guide provides a comprehensive overview of the early-stage research on this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.

Mechanism of Action

This compound functions as an allosteric inhibitor of TNF-α.[1] Instead of blocking the receptor-binding site, it binds to a central pocket of the soluble TNF-α trimer, stabilizing an asymmetric and functionally inactive conformation.[1][5] This prevents the cytokine from binding to its primary pro-inflammatory receptor, TNFR1, thereby inhibiting downstream signaling cascades.[4][5] A key differentiator of this compound is its selectivity for TNFR1 signaling while preserving the activity of TNFR2, which is associated with immune regulation and tissue repair.[4][5]

Preclinical Research Findings

In Vitro Activity

This compound has demonstrated potent in vitro activity in various assays. Surface Plasmon Resonance (SPR) analysis revealed a high binding affinity to human TNF-α. In a physiologically relevant setting, this compound effectively inhibited the release of pro-inflammatory cytokines in a zymosan-stimulated human whole blood assay.

ParameterValueAssaySource
Dissociation Constant (KD)15.1 nMSurface Plasmon Resonance (SPR) vs. human TNF-α[1]
Half-maximal Inhibitory Concentration (IC50)35 nMZymosan-stimulated human whole blood (CD11b expression)[4]
In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Mouse Model

In a preclinical model of rheumatoid arthritis, the collagen-induced arthritis (CIA) mouse model, orally administered this compound demonstrated a dose-dependent reduction in disease severity. The efficacy was comparable to that of a murine anti-TNF antibody.

Treatment GroupDoseRoute% Reduction in AUC of Disease ScoreSource
This compound10 mg/kgOral (BID)68%[4]
This compound30 mg/kgOral (BID)84%[4]
Anti-mouse TNF antibody (Ab501)100 mg/kgN/AComparable to 10 & 30 mg/kg this compound[6]
Pharmacokinetics

Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution, supporting its development as an oral therapeutic.[4]

SpeciesAdministrationCmaxTmaxAUCBioavailability
MouseOralData not availableData not availableData not availableData not available
RatIV (50 mg/kg)--Data not available-
RatOral (50 mg/kg)2.8 µg/mL33 minData not available~77%

Note: A comprehensive table of preclinical pharmacokinetic parameters across multiple species is not yet publicly available.

Clinical Research: Phase IIb Study in Plaque Psoriasis (NCT06073119)

A Phase IIb, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in adults with moderate-to-severe plaque psoriasis. The study included both treatment-naïve and treatment-experienced patients.[4][5]

Efficacy Results

The study's primary endpoint was the proportion of systemic treatment-naïve patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) at week 12. While the highest dose did not meet statistical significance for the primary endpoint, clinically meaningful improvements were observed at other doses.[7][8]

PASI 75 Response at Week 12 (Treatment-Naïve Cohort) [8]

DoseResponse Rate Difference vs. Placebo95% CIp-value
200 mg BID23.43%-2.74%, 45.98%0.087
100 mg BID33.08%5.71%, 54.83%0.019 (nominal)
200 mg QD38.02%10.62%, 58.84%0.008 (nominal)

Secondary Endpoints:

  • A higher proportion of patients treated with this compound achieved PASI 90 compared to placebo.[4]

  • Improvements in Dermatology Life Quality Index (DLQI) were reported in both treatment-naïve and mixed cohorts.[1]

  • Statistically significant improvements in PASI 75 were observed in the mixed (naïve and experienced) cohort at the 200 mg BID (p=0.003) and 200 mg QD (p=0.002) doses.[7]

Biomarker Analysis

Exploratory biomarker analysis from the Phase IIb study showed reductions in key pro-inflammatory cytokines involved in psoriasis pathogenesis. Levels of IL-17A, IL-17F, IL-22, and IL-19 were significantly lower in the this compound 200 mg QD group at week 4 and week 12 compared to placebo (nominal p≤0.05).[8]

Safety and Tolerability

This compound was generally well-tolerated across all tested doses.[7][8] The most frequently reported adverse events (in >5% of participants) were nasopharyngitis, dysgeusia, and arthralgia.[7]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the binding kinetics and affinity (KD) of this compound to human TNF-α.

  • Instrumentation: Biacore T200 system.[9]

  • Sensor Chip: CM5 sensor chip.[9]

  • Procedure:

    • Human TNF-α is immobilized on the sensor chip surface.

    • A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.

    • The association and dissociation of this compound to the immobilized TNF-α are monitored in real-time by detecting changes in the refractive index at the surface.

    • The resulting sensorgrams are analyzed using appropriate binding models to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Zymosan-Stimulated Human Whole Blood Assay
  • Objective: To assess the inhibitory effect of this compound on the production of pro-inflammatory markers in a cellular context.

  • Procedure:

    • Freshly drawn human whole blood is treated with an anticoagulant (e.g., heparin).

    • Aliquots of the whole blood are pre-incubated with various concentrations of this compound or vehicle control.

    • Inflammation is stimulated by adding zymosan A (a yeast cell wall preparation).

    • The blood is incubated for a specified period (e.g., 4 hours) at 37°C.

    • The reaction is stopped, and red blood cells are lysed.

    • The expression of activation markers on immune cells (e.g., CD11b on granulocytes) is measured by flow cytometry, or the concentration of released cytokines (e.g., IL-6, TNF-α) in the plasma is quantified by ELISA.[4][10]

    • The IC50 value is calculated from the dose-response curve.

Collagen-Induced Arthritis (CIA) Mouse Model
  • Objective: To evaluate the in vivo efficacy of orally administered this compound in a model of inflammatory arthritis.

  • Animal Model: DBA/1 mice, which are susceptible to CIA.

  • Induction of Arthritis:

    • An initial immunization of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) is administered intradermally at the base of the tail.

    • A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.

  • Treatment:

    • Once arthritis is established, mice are randomized into treatment groups.

    • This compound is administered orally, typically twice daily (BID), at various doses. A vehicle control group and a positive control group (e.g., an anti-mouse TNF antibody) are included.[4][6]

  • Assessment of Arthritis:

    • The severity of arthritis is scored visually by trained observers who are blinded to the treatment groups. A scoring system (e.g., 0-4 per paw) is used to evaluate erythema, swelling, and joint deformity.

    • Paw thickness is measured using calipers.

    • The Area Under the Curve (AUC) of the arthritis score over time is calculated for each animal to represent the overall disease burden.

  • Outcome: The percentage inhibition of the AUC of the disease score in the treatment groups is calculated relative to the vehicle control group.

Visualizations

Balinatunfib_Mechanism_of_Action sTNFa_trimer Soluble TNF-α (Active Trimer) Inactive_Complex This compound-TNF-α (Asymmetric, Inactive Complex) TNFR1 TNFR1 sTNFa_trimer:e->TNFR1:w Binds TNFR2 TNFR2 sTNFa_trimer:e->TNFR2:w Binds This compound This compound This compound->sTNFa_trimer Inactive_Complex:e->TNFR1:w Binding Blocked Pro_inflammatory_Signaling Pro-inflammatory Signaling TNFR1:e->Pro_inflammatory_Signaling:w Activates Immune_Homeostasis Immune Homeostasis & Tissue Repair TNFR2:e->Immune_Homeostasis:w Promotes

Caption: this compound's mechanism of action.

Zymosan_Assay_Workflow start Start: Fresh Human Whole Blood pre_incubation Pre-incubation with This compound or Vehicle start->pre_incubation stimulation Stimulation with Zymosan A pre_incubation->stimulation incubation Incubation at 37°C stimulation->incubation lysis Red Blood Cell Lysis incubation->lysis analysis Analysis: Flow Cytometry (CD11b) or ELISA (Cytokines) lysis->analysis end End: Determine IC50 analysis->end

Caption: Zymosan-stimulated whole blood assay workflow.

CIA_Model_Workflow day0 Day 0: Primary Immunization (Collagen + CFA) day21 Day 21: Booster Immunization (Collagen + IFA) day0->day21 arthritis_onset Arthritis Onset & Randomization day21->arthritis_onset treatment Oral Treatment: This compound, Vehicle, or Positive Control (BID) arthritis_onset->treatment assessment Regular Assessment: - Clinical Scoring - Paw Thickness treatment->assessment data_analysis Data Analysis: Calculate AUC of Arthritis Score assessment->data_analysis outcome Outcome: % Inhibition vs. Vehicle data_analysis->outcome

References

Balinatunfib: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balinatunfib (formerly SAR441566) is a first-in-class, orally bioavailable small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). Unlike traditional biologic TNF-α inhibitors, which are monoclonal antibodies, this compound employs a novel allosteric mechanism. It stabilizes an asymmetric, receptor-incompetent conformation of the soluble TNF-α trimer, thereby preventing its interaction with the TNF receptor 1 (TNFR1) and inhibiting downstream pro-inflammatory signaling.[1][2][3][4] This targeted approach, which spares TNFR2 signaling, offers the potential for a differentiated safety and efficacy profile compared to existing anti-TNF therapies.[5] This technical guide provides an in-depth overview of the target identification and validation of this compound, including detailed experimental methodologies and quantitative data.

Target Identification: Pinpointing TNF-α

The discovery of this compound originated from a fragment-based drug discovery campaign aimed at identifying small molecules that could modulate the activity of TNF-α, a well-established driver of inflammation in numerous autoimmune diseases.[1][4][6]

Initial Screening and Hit Identification

The initial stages of discovery involved screening a fragment library to identify small molecules that could bind to soluble TNF-α. Surface plasmon resonance (SPR) was a key technology in this phase, enabling the detection of fragment binding to TNF-α in a label-free, real-time manner.[7] This high-throughput screening method identified initial fragment hits that served as the starting point for a structure-based drug design and optimization program.[8]

Mechanism of Action Elucidation

Subsequent studies revealed that the lead compounds did not compete with TNF-α for binding to its receptors. Instead, they bound to a novel allosteric site within the TNF-α trimer.[1][8] This binding event was found to stabilize a naturally occurring, transient, asymmetric conformation of the trimer.[1][9] This stabilized, distorted trimer is incapable of effectively clustering and signaling through TNFR1, thus inhibiting the pro-inflammatory cascade.[1][2]

Target Validation: Confirming the Interaction and Biological Effect

A series of in vitro and in vivo experiments were conducted to validate TNF-α as the direct target of this compound and to quantify the biological consequences of this interaction.

Quantitative Binding and Potency Data

The binding affinity and inhibitory potency of this compound were determined using a variety of biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Parameter Value Assay Reference
Dissociation Constant (KD)15.1 nMSurface Plasmon Resonance (SPR)[1][2]
Half-maximal Inhibitory Concentration (IC50)35 nMZymosan-stimulated Human Whole Blood (CD11b expression)[1][9]
90% Inhibitory Concentration (IC90)163 nMZymosan-stimulated Human Whole Blood (CD11b expression)[10]
90% Target Occupancy (OCC90)16 nMIn Vitro Assay[9]

Table 1: In Vitro Binding Affinity and Potency of this compound

Animal Model Dose Effect Reference
Collagen-Induced Arthritis (CIA) Mouse Model10 mg/kg (oral, twice daily)68% reduction in the AUC of the disease score[10]
Collagen-Induced Arthritis (CIA) Mouse Model30 mg/kg (oral, twice daily)84% reduction in the AUC of the disease score[10]

Table 2: In Vivo Efficacy of this compound

Signaling Pathway

This compound selectively inhibits the pro-inflammatory signaling cascade mediated by the binding of soluble TNF-α to TNFR1. By stabilizing the asymmetric TNF-α trimer, this compound prevents the conformational changes required for high-affinity binding and subsequent receptor clustering, which is a prerequisite for downstream signaling. This leads to the inhibition of key inflammatory pathways, including the activation of NF-κB and MAPK. Importantly, this mechanism of action preserves the signaling mediated by transmembrane TNF-α through TNFR2, which is involved in immune regulation and tissue homeostasis.

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Soluble TNF-alpha Soluble TNF-alpha Inactive TNF-alpha Trimer Inactive TNF-alpha Trimer Soluble TNF-alpha->Inactive TNF-alpha Trimer TNFR1 TNFR1 Soluble TNF-alpha->TNFR1 Binds This compound This compound This compound->Soluble TNF-alpha Stabilizes This compound->Inactive TNF-alpha Trimer Inactive TNF-alpha Trimer->TNFR1 Binding Blocked TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 NF-kB Pathway NF-kB Pathway TRAF2->NF-kB Pathway MAPK Pathway MAPK Pathway TRAF2->MAPK Pathway RIPK1->NF-kB Pathway RIPK1->MAPK Pathway Inflammation Inflammation NF-kB Pathway->Inflammation MAPK Pathway->Inflammation

This compound's Mechanism of Action on the TNFR1 Signaling Pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the target validation of this compound. These protocols are based on published preclinical studies.[2]

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes a representative method for determining the binding kinetics and affinity of a small molecule inhibitor to its protein target.

SPR_Workflow Immobilize Ligand Immobilize TNF-α on Sensor Chip Inject Analyte Inject this compound (Analyte) Immobilize Ligand->Inject Analyte Association Measure Association (Binding) Inject Analyte->Association Dissociation Measure Dissociation (Wash) Association->Dissociation Data Analysis Calculate k_on, k_off, K_D Dissociation->Data Analysis

Workflow for Surface Plasmon Resonance (SPR) Analysis.

Objective: To determine the association rate (k_on), dissociation rate (k_off), and dissociation constant (K_D) of this compound for human TNF-α.

Materials:

  • Biacore T200 instrument (GE Healthcare)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human TNF-α (ligand)

  • This compound (analyte)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Sensor Chip Preparation: Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip with a mixture of EDC and NHS.

  • Ligand Immobilization: Inject recombinant human TNF-α over the activated surface to allow for covalent coupling via primary amines. Deactivate any remaining active esters with ethanolamine.

  • Analyte Injection: Inject serial dilutions of this compound in running buffer over the sensor surface at a constant flow rate.

  • Association Phase: Monitor the change in response units (RU) as this compound binds to the immobilized TNF-α.

  • Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of this compound from TNF-α.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.

  • Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to calculate the kinetic parameters (k_on, k_off) and the dissociation constant (K_D).

Human Whole Blood Assay for TNF-α Inhibition

This cellular assay measures the ability of a compound to inhibit the functional consequences of TNF-α activity in a physiologically relevant matrix.

Whole_Blood_Assay_Workflow Collect Blood Collect Human Whole Blood Add Compound Add this compound (Serial Dilutions) Collect Blood->Add Compound Stimulate Stimulate with Zymosan Add Compound->Stimulate Incubate Incubate Stimulate->Incubate Stain Cells Stain for CD11b Incubate->Stain Cells Analyze Flow Cytometry Analysis Stain Cells->Analyze Calculate IC50 Calculate IC50 Analyze->Calculate IC50

Workflow for the Human Whole Blood Assay.

Objective: To determine the IC50 of this compound for the inhibition of TNF-α-induced CD11b expression on granulocytes.

Materials:

  • Freshly collected human whole blood from healthy donors

  • This compound

  • Zymosan (stimulant)

  • Fluorescently labeled anti-CD11b antibody

  • Red blood cell lysis buffer

  • Flow cytometer

Procedure:

  • Compound Addition: Add serial dilutions of this compound to aliquots of human whole blood.

  • Stimulation: Add zymosan to induce the endogenous production of TNF-α.

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 4 hours).

  • Cell Staining: Add a fluorescently labeled anti-CD11b antibody to the blood samples and incubate to label the granulocytes.

  • Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

  • Flow Cytometry: Acquire the samples on a flow cytometer and quantify the expression of CD11b on the granulocyte population.

  • Data Analysis: Plot the percentage of CD11b inhibition as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Collagen-Induced Arthritis (CIA) Mouse Model

This in vivo model is a widely accepted preclinical model for rheumatoid arthritis and is used to assess the efficacy of anti-inflammatory compounds.

CIA_Model_Workflow Immunization Induce Arthritis (Collagen Immunization) Disease Onset Monitor for Disease Onset Immunization->Disease Onset Treatment Oral Dosing with This compound Disease Onset->Treatment Scoring Clinical Scoring of Arthritis Treatment->Scoring Analysis Histological and Micro-CT Analysis Scoring->Analysis

Workflow for the Collagen-Induced Arthritis (CIA) Mouse Model.

Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing the signs of arthritis.

Materials:

  • DBA/1 mice (or other susceptible strain)

  • Type II collagen (e.g., from chicken or bovine)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle control

  • Positive control (e.g., anti-TNF antibody)

Procedure:

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify type II collagen in CFA and inject intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify type II collagen in IFA and administer a booster injection.

  • Disease Monitoring: Begin monitoring the mice for signs of arthritis (e.g., paw swelling, redness) from the time of the booster injection.

  • Treatment: Once arthritis is established, randomize the mice into treatment groups and begin oral administration of this compound, vehicle, or a positive control at the desired doses and frequency (e.g., 10 and 30 mg/kg, twice daily).

  • Clinical Scoring: Score the severity of arthritis in each paw daily or every other day based on a standardized scoring system (e.g., 0-4 scale).

  • Terminal Analysis: At the end of the study, collect tissues for further analysis, such as histology to assess joint inflammation and damage, and micro-computed tomography (micro-CT) to evaluate bone and cartilage integrity.

  • Data Analysis: Compare the arthritis scores and other endpoint measurements between the treatment groups to determine the efficacy of this compound.

Conclusion

The target identification and validation of this compound exemplify a modern drug discovery approach, leveraging fragment-based screening, structure-based design, and a comprehensive suite of in vitro and in vivo assays. The data strongly support that this compound directly targets soluble TNF-α and inhibits its pro-inflammatory activity through a novel allosteric mechanism. This results in potent anti-inflammatory effects in preclinical models of arthritis. The unique, selective inhibition of TNFR1 signaling, coupled with the convenience of oral administration, positions this compound as a promising therapeutic candidate for the treatment of a range of autoimmune and inflammatory diseases.[1][2] Ongoing clinical trials will further elucidate its safety and efficacy in patients.[1]

References

Unveiling Balinatunfib: A Structural Novelty in TNF-α Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Balinatunfib (SAR441566) represents a significant advancement in the landscape of Tumor Necrosis Factor-alpha (TNF-α) inhibitors. As an orally bioavailable small molecule, its unique chemical architecture and novel mechanism of action offer a compelling alternative to the established biologic therapies. This technical guide delves into the distinctive chemical structure of this compound, providing a comparative analysis with other investigational small molecule TNF-α inhibitors. Detailed experimental protocols that have been pivotal in characterizing its bioactivity are presented, alongside a visualization of its targeted intervention within the TNF-α signaling cascade. This document aims to provide a comprehensive resource for professionals engaged in the research and development of next-generation immunomodulatory therapies.

Introduction

For decades, the therapeutic inhibition of TNF-α has been a cornerstone in the management of a spectrum of autoimmune and inflammatory diseases. The market has been dominated by biologic agents, primarily monoclonal antibodies and soluble receptor fusion proteins. While effective, these large-molecule therapeutics are associated with limitations, including parenteral administration and the potential for immunogenicity. The quest for orally available, small-molecule inhibitors of TNF-α has been an enduring challenge in medicinal chemistry.

This compound emerges as a frontrunner in this new wave of TNF-α modulators. Unlike traditional approaches that aim to block the interaction between TNF-α and its receptors, this compound employs a sophisticated mechanism of action. It stabilizes an inactive, asymmetric trimer of TNF-α, thereby preventing its downstream signaling. This guide will explore the chemical novelty that underpins this unique mechanism.

The Chemical Structure of this compound

This compound is a complex, multi-cyclic small molecule. Its IUPAC name is (1R,11R)-5-[2-(1-aminocyclobutyl)pyrimidin-5-yl]-18-(difluoromethoxy)-12-methyl-2,9,12-triazapentacyclo[9.8.1.0²,¹⁰.0³,⁸.0¹⁴,¹⁹]icosa-3(8),4,6,9,14(19),15,17-heptaen-13-one. The key structural features and physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₇H₂₄F₂N₆O₂
Molecular Weight 502.52 g/mol
IUPAC Name (1R,11R)-5-[2-(1-aminocyclobutyl)pyrimidin-5-yl]-18-(difluoromethoxy)-12-methyl-2,9,12-triazapentacyclo[9.8.1.0²,¹⁰.0³,⁸.0¹⁴,¹⁹]icosa-3(8),4,6,9,14(19),15,17-heptaen-13-one
SMILES CN1[C@@H]2C--INVALID-LINK--N4C2=NC5=C4C=C(C=C5)C6=CN=C(N=C6)C7(CCC7)N
InChI InChI=1S/C27H24F2N6O2/c1-34-20-11-19(22-16(24(34)36)4-2-5-21(22)37-26(28)29)35-18-10-14(6-7-17(18)33-23(20)35)15-12-31-25(32-13-15)27(30)8-3-9-27/h2,4-7,10,12-13,19-20,26H,3,8-9,11,30H2,1H3/t19-,20-/m1/s1
InChIKey UROFXMLQPAUCGV-WOJBJXKFSA-N

Comparative Structural Analysis

The novelty of this compound's chemical structure is best appreciated through comparison with other investigational small molecule TNF-α inhibitors that share a similar mechanism of action—stabilization of the inactive TNF-α trimer.

Compound Chemical Structure Molecular Formula Molecular Weight ( g/mol ) Key Bioactivity Data
This compound [Image of this compound structure]C₂₇H₂₄F₂N₆O₂502.52IC₅₀: 35 nM (zymosan-stimulated human whole blood); K_d: 15.1 nM (human TNF-α)[1]
UCB-9260 [Image of UCB-9260 structure]C₂₆H₂₅N₅O423.51K_d: 13 nM (human TNF-α); IC₅₀: 202 nM (NF-κB inhibition)[2][3]
UCB-5307 [Image of UCB-5307 structure]C₂₂H₂₁N₃O343.42K_d: 9 nM (human TNF-α)
UCB-6786 [Image of UCB-6786 structure]C₁₆H₁₆N₂O252.31-
SPD-304 [Image of SPD-304 structure]C₃₂H₃₂F₃N₃O₂563.61IC₅₀: 22 µM (TNFR1 binding)

Note: The images of the chemical structures are not displayed in this text-based format but would be included in a full whitepaper.

This compound possesses a highly rigid and complex pentacyclic core, which distinguishes it from the other listed compounds. This intricate three-dimensional architecture is hypothesized to contribute to its high binding affinity and specificity for the allosteric pocket within the TNF-α trimer. In contrast, compounds like UCB-6786 and UCB-5307 have simpler bicyclic or tricyclic systems. SPD-304, while also a complex molecule, has a more linear and flexible structure compared to the constrained framework of this compound.

Experimental Protocols

The characterization of this compound's unique properties has been underpinned by a series of key experiments. The detailed methodologies for these are outlined below.

In Vitro TNF-α Occupancy Assay (ELISA-based)

This assay quantifies the extent to which this compound binds to TNF-α in a biological sample.

  • Objective: To determine the percentage of TNF-α bound by this compound.

  • Methodology:

    • Sample Preparation: Human whole blood samples are stimulated with an inflammatory agent (e.g., zymosan) to induce the secretion of TNF-α.

    • ELISA Plate Coating: An antibody specific to the this compound-bound conformation of TNF-α is coated onto the wells of a microtiter plate. A separate plate is coated with a pan-TNF-α antibody to measure total TNF-α.

    • Incubation: The stimulated blood samples, containing both free and this compound-bound TNF-α, are added to the wells of both plates and incubated.

    • Detection: A labeled secondary antibody that recognizes TNF-α is added, followed by a substrate to generate a colorimetric signal.

    • Quantification: The absorbance is read using a plate reader. The percentage of TNF-α occupancy is calculated by dividing the concentration of this compound-bound TNF-α by the total TNF-α concentration and multiplying by 100.[4][5]

Collagen-Induced Arthritis (CIA) in Mice

This widely used preclinical model assesses the in vivo efficacy of anti-arthritic compounds.

  • Objective: To evaluate the therapeutic effect of this compound on the clinical and pathological signs of arthritis.

  • Methodology:

    • Immunization: DBA/1 mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days later.[6]

    • Treatment: this compound is administered orally to the mice, typically starting after the onset of clinical signs of arthritis. A vehicle control group and a positive control group (e.g., an anti-TNF-α antibody) are included.

    • Clinical Scoring: The severity of arthritis in each paw is assessed and scored on a scale of 0-4, based on the degree of swelling and redness. The clinical score is the sum of the scores for all four paws.

    • Histopathological Analysis: At the end of the study, the joints are collected, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of inflammation, cartilage destruction, and bone erosion.[7][8]

Visualization of Mechanism and Pathways

This compound's Mechanism of Action

The following diagram illustrates the logical flow of this compound's unique mechanism of action.

balinatunfib_mechanism TNFa Soluble TNF-α Trimer (Active Conformation) Inactive_TNFa Stabilized Asymmetric TNF-α Trimer (Inactive Conformation) TNFa->Inactive_TNFa TNFR1 TNFR1 TNFa->TNFR1 Binds This compound This compound This compound->TNFa Binds to allosteric site Inactive_TNFa->TNFR1 Binding Inhibited Signaling Pro-inflammatory Signaling Cascade TNFR1->Signaling Activates Inflammation Inflammation Signaling->Inflammation Leads to

This compound's allosteric inhibition of TNF-α.
TNFR1 Signaling Pathway

This diagram depicts the TNFR1 signaling pathway and highlights the point of intervention by this compound.

TNFR1_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binds This compound This compound This compound->TNFa Inhibits Binding TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces

TNFR1 signaling pathway and this compound's intervention.

Conclusion

This compound stands out as a pioneering small molecule in the realm of TNF-α inhibition. Its intricate and rigid chemical structure facilitates a novel allosteric mechanism of action, leading to the stabilization of an inactive form of the TNF-α trimer and selective inhibition of TNFR1 signaling. This approach holds the promise of oral bioavailability and a potentially differentiated safety and efficacy profile compared to existing biologic therapies. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other next-generation TNF-α modulators. The continued exploration of such innovative chemical scaffolds will undoubtedly pave the way for new therapeutic strategies in the management of inflammatory and autoimmune diseases.

References

Methodological & Application

Balinatunfib: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balinatunfib (SAR441566) is an experimental, orally available small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα).[1] Unlike biologic agents that act as receptor antagonists, this compound employs a unique mechanism of action by stabilizing an inactive, asymmetric trimer conformation of soluble TNFα (sTNFα).[2][3][4] This allosteric modulation prevents sTNFα from binding to its primary pro-inflammatory receptor, TNFR1, thereby inhibiting downstream signaling cascades.[2][5] Notably, this selective inhibition of TNFR1 signaling spares the TNFR2 pathway, which is associated with immune regulation and tissue homeostasis.[3][6][7] These characteristics make this compound a promising therapeutic candidate for a variety of TNFα-driven autoimmune and inflammatory diseases.[5]

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings, intended to guide researchers in pharmacology, immunology, and drug development.

Data Presentation: In Vitro Efficacy and Binding Affinity

The following tables summarize key quantitative data for this compound from in vitro studies.

Table 1: Binding Affinity and In Vitro Potency of this compound

ParameterValueSpeciesAssay SystemReference
Dissociation Constant (Kd) 15.1 nMHumanSurface Plasmon Resonance (SPR)[2]
IC50 35 nMHumanZymosan-stimulated whole blood[2]
90% Occupancy (OCC90) 16 nMHumanNot specified[8]

Table 2: Effect of this compound on T-regulatory (Treg) Cell Expansion

Condition% of Treg Cells (Mean ± SD)P-value vs. ControlReference
Unstimulated CD4+ T-cells 3.24 ± 0.74%-[7]
IL-2 + memTNF-CHO-K1 cells (Control) 8.99 ± 1.59%<0.0001[7]
Control + this compound (0.5 µM) High (similar to control)Not significant[7]
Control + this compound (5 µM) High (similar to control)Not significant[7]
Control + Etanercept (2.5 µg/mL) Significantly Reduced (27.5-41.06%)<0.01[7]
Control + Adalimumab (2.5 µg/mL) Significantly Reduced (27.5-41.06%)<0.01[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a key experimental workflow.

Balinatunfib_Mechanism_of_Action cluster_0 Normal TNFα Signaling cluster_1 This compound Action sTNFa Soluble TNFα (Active Trimer) TNFR1 TNFR1 sTNFa->TNFR1 Binds Signaling Pro-inflammatory Signaling (e.g., NF-κB) TNFR1->Signaling Activates Inflammation Inflammation Signaling->Inflammation Leads to This compound This compound sTNFa_inactive Soluble TNFα (Inactive Asymmetric Trimer) This compound->sTNFa_inactive Stabilizes TNFR1_2 TNFR1 sTNFa_inactive->TNFR1_2 Binding Blocked NoSignaling No Signaling

Caption: Mechanism of this compound action on the TNFα signaling pathway.

Treg_Expansion_Workflow start Isolate Human PBMCs from whole blood isolate_cd4 Isolate CD4+ T-cells start->isolate_cd4 coculture Co-culture CD4+ T-cells with memTNF-CHO-K1 cells (48h) + IL-2 isolate_cd4->coculture treatment Add this compound or Control Antibodies (Etanercept/Adalimumab) coculture->treatment incubation Incubate for 48 hours treatment->incubation stain Stain cells with fluorescently labeled antibodies (CD45, CD4, CD25, FoxP3) incubation->stain analysis Analyze Treg population by Flow Cytometry stain->analysis end Quantify % of Treg cells analysis->end

Caption: Experimental workflow for the T-regulatory (Treg) cell expansion assay.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is to determine the cytotoxic effect of this compound on a relevant cell line (e.g., THP-1, U937, or primary immune cells).

Materials:

  • Cell line of interest (e.g., THP-1 monocytes)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom black tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or resazurin-based assays)

  • Plate reader (Luminometer or Fluorometer)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions.

    • Incubate for 24 to 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound to determine the CC50 (50% cytotoxic concentration).

Protocol 2: Cytokine Release Assay (ELISA)

This protocol measures the ability of this compound to inhibit TNFα-induced cytokine (e.g., IL-6, IL-8) secretion from immune cells.

Materials:

  • Human PBMCs or a monocytic cell line (e.g., THP-1)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • Recombinant human TNFα

  • Lipopolysaccharide (LPS) as a positive control for TNFα induction (optional)

  • 24-well or 96-well tissue culture plates

  • ELISA kit for the cytokine of interest (e.g., Human IL-6 DuoSet ELISA)

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density (e.g., 5 x 105 cells/mL for PBMCs) in a culture plate.

  • Pre-treatment with this compound:

    • Add varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) to the cells.

    • Incubate for 1-2 hours at 37°C, 5% CO2.

  • Cell Stimulation:

    • Add recombinant human TNFα to a final concentration known to induce a robust cytokine response (e.g., 10 ng/mL).

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 10 minutes.

    • Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C until analysis.

  • ELISA:

    • Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the target cytokine in the supernatants.

  • Data Analysis:

    • Generate a standard curve from the cytokine standards.

    • Calculate the concentration of the cytokine in each sample.

    • Normalize the data to the TNFα-stimulated, vehicle-treated control (100% cytokine release).

    • Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50.

Protocol 3: T-regulatory (Treg) Cell Expansion Assay[8]

This protocol evaluates the selectivity of this compound by assessing its impact on the expansion of immunosuppressive Treg cells, which is dependent on membrane-bound TNF (mTNF) and TNFR2 signaling.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) from healthy volunteers

  • CD4+ T cell isolation kit

  • memTNF-CHO-K1 cells (Chinese Hamster Ovary cells engineered to express a non-cleavable form of mTNF)

  • Complete culture medium (e.g., X-VIVO-15)

  • Recombinant human IL-2

  • This compound, Etanercept, Adalimumab

  • Fluorescently labeled antibodies for flow cytometry: anti-CD45, anti-CD4, anti-CD25, anti-FoxP3

  • Flow cytometer

Procedure:

  • Cell Isolation:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Isolate CD4+ T cells from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

  • Co-culture Setup:

    • Culture memTNF-CHO-K1 cells to confluency and harvest.

    • In a 24-well plate, co-culture the isolated human CD4+ T cells with the memTNF-CHO-K1 cells at an appropriate ratio (e.g., 10:1 T-cell to CHO-cell ratio) in X-VIVO-15 medium.

    • Add recombinant human IL-2 to all wells (except for unstimulated controls) at a final concentration of 10 ng/mL.

  • Compound Treatment:

    • Add this compound (e.g., 0.5 µM and 5 µM), Etanercept (e.g., 2.5 µg/mL), Adalimumab (e.g., 2.5 µg/mL), or vehicle/isotype controls to the co-cultures.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Flow Cytometry Staining:

    • Harvest the cells and wash with PBS.

    • Perform surface staining by incubating cells with anti-CD45 and anti-CD4 antibodies.

    • Fix and permeabilize the cells using a FoxP3 staining buffer set.

    • Perform intracellular staining by incubating with anti-CD25 and anti-FoxP3 antibodies.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the CD45+CD4+ lymphocyte population.

    • Within the CD4+ gate, quantify the percentage of Treg cells, defined as CD25+FoxP3+.

    • Compare the percentage of Treg cells across the different treatment conditions.

References

Application Notes and Protocols for Western Blot Analysis of Balinatunfib's Effect on TNFR1 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Balinatunfib, a selective inhibitor of Tumor Necrosis Factor Receptor 1 (TNFR1), on downstream signaling pathways. The provided protocols and data serve as a valuable resource for studies related to inflammation, immunology, and drug discovery.

Introduction to this compound and its Mechanism of Action

This compound (also known as SAR441566) is an orally active, small molecule that selectively inhibits TNFR1 signaling.[1][2] Its mechanism of action involves binding to the soluble form of Tumor Necrosis Factor-alpha (sTNF-α), stabilizing an asymmetric trimer conformation.[1][3] This prevents sTNF-α from effectively binding to and activating TNFR1, thereby blocking its pro-inflammatory and apoptotic signaling pathways.[1][4][5] Notably, this compound does not inhibit the signaling of TNFR2, which is primarily involved in immune regulation and tissue homeostasis.[1][4] This selective inhibition of TNFR1 makes this compound a promising therapeutic candidate for various autoimmune and inflammatory diseases.[6]

Western blot analysis is a crucial technique to elucidate the molecular effects of this compound by quantifying the expression and phosphorylation status of key proteins in the TNFR1 signaling cascade. This document outlines the necessary protocols to assess the impact of this compound on the NF-κB and MAPK pathways, as well as the induction of apoptosis.

Data Presentation: Effects of this compound on TNFR1 Signaling Pathway Proteins

The following tables summarize hypothetical quantitative data obtained from Western blot experiments analyzing the effect of this compound on key proteins in the TNFR1 signaling pathway in a suitable cell line (e.g., HeLa or HT-29) stimulated with TNF-α. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the TNF-α stimulated control.

Table 1: Effect of this compound on NF-κB Pathway Activation

Target ProteinTreatmentConcentration (nM)Fold Change (Normalized Intensity)Standard Deviation
p-IκBα (Ser32) TNF-α (10 ng/mL)01.00± 0.12
TNF-α + this compound350.45± 0.08
TNF-α + this compound1000.21± 0.05
Total IκBα TNF-α (10 ng/mL)01.00± 0.09
TNF-α + this compound350.98± 0.11
TNF-α + this compound1001.05± 0.10
p-p65 (Ser536) TNF-α (10 ng/mL)01.00± 0.15
TNF-α + this compound350.52± 0.09
TNF-α + this compound1000.28± 0.06
Total p65 TNF-α (10 ng/mL)01.00± 0.07
TNF-α + this compound351.02± 0.08
TNF-α + this compound1000.99± 0.06

Table 2: Effect of this compound on MAPK Pathway Activation

Target ProteinTreatmentConcentration (nM)Fold Change (Normalized Intensity)Standard Deviation
p-p38 (Thr180/Tyr182) TNF-α (10 ng/mL)01.00± 0.11
TNF-α + this compound350.61± 0.10
TNF-α + this compound1000.35± 0.07
Total p38 TNF-α (10 ng/mL)01.00± 0.08
TNF-α + this compound350.97± 0.09
TNF-α + this compound1001.01± 0.07
p-JNK (Thr183/Tyr185) TNF-α (10 ng/mL)01.00± 0.14
TNF-α + this compound350.58± 0.11
TNF-α + this compound1000.31± 0.08
Total JNK TNF-α (10 ng/mL)01.00± 0.09
TNF-α + this compound351.03± 0.10
TNF-α + this compound1000.98± 0.08

Table 3: Effect of this compound on Apoptosis Induction

Target ProteinTreatmentConcentration (nM)Fold Change (Normalized Intensity)Standard Deviation
Cleaved Caspase-8 TNF-α (10 ng/mL) + CHX (1 µg/mL)01.00± 0.18
TNF-α + CHX + this compound350.48± 0.12
TNF-α + CHX + this compound1000.22± 0.09
Total Caspase-8 TNF-α (10 ng/mL) + CHX (1 µg/mL)01.00± 0.10
TNF-α + CHX + this compound350.95± 0.11
TNF-α + CHX + this compound1000.98± 0.13

Signaling Pathway and Experimental Workflow Diagrams

TNFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space sTNFa Soluble TNF-α Trimer TNFR1 TNFR1 sTNFa->TNFR1 Binding Blocked This compound This compound This compound->sTNFa Binds and stabilizes inactive conformation TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Casp8 Caspase-8 TRADD->Casp8 Recruitment & Activation IKK IKK Complex TRAF2->IKK Activation MAPK MAPK Cascade (p38, JNK) TRAF2->MAPK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition Inflammation Inflammation Gene Transcription NFkB->Inflammation Nuclear Translocation Apoptosis Apoptosis Casp8->Apoptosis

Caption: TNFR1 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, HT-29) Treatment 2. Treatment: - this compound (various conc.) - TNF-α stimulation - Controls Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer + inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification Electrophoresis 5. SDS-PAGE Quantification->Electrophoresis Transfer 6. Protein Transfer (PVDF membrane) Electrophoresis->Transfer Blocking 7. Blocking (5% BSA or non-fat milk in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated, 1h at RT) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection (ECL substrate) Secondary_Ab->Detection Imaging 11. Signal Capture (Imaging system) Detection->Imaging Quantification_Analysis 12. Densitometry Analysis (ImageJ or similar) Imaging->Quantification_Analysis Normalization 13. Normalization to Loading Control (e.g., GAPDH) Quantification_Analysis->Normalization

Caption: Experimental workflow for Western blot analysis of this compound's effects.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Use a cell line known to be responsive to TNF-α, such as HeLa or HT-29 cells.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 35, 100, 300 nM) or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with human TNF-α (e.g., 10 ng/mL) for a predetermined time (e.g., 15-30 minutes for NF-κB and MAPK activation, 4-6 hours for apoptosis).

    • For apoptosis studies, co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX, e.g., 1 µg/mL) may be necessary to sensitize cells to TNF-α-induced cell death.

    • Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with TNF-α alone.

Cell Lysis and Protein Quantification
  • Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is generally recommended.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

    • Phospho-IκBα (Ser32): 1:1000

    • Total IκBα: 1:1000

    • Phospho-p65 (Ser536): 1:1000

    • Total p65: 1:1000

    • Phospho-p38 (Thr180/Tyr182): 1:1000

    • Total p38: 1:1000

    • Phospho-JNK (Thr183/Tyr185): 1:1000

    • Total JNK: 1:1000

    • Cleaved Caspase-8: 1:1000

    • Total Caspase-8: 1:1000

    • GAPDH or β-actin (Loading Control): 1:5000

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Chemiluminescent Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.

Troubleshooting

  • High Background: Insufficient blocking, inadequate washing, or too high antibody concentration. Optimize blocking time, increase the number and duration of washes, and titrate antibody concentrations.

  • Weak or No Signal: Inefficient protein transfer, low antibody concentration, or inactive HRP/substrate. Verify transfer efficiency with Ponceau S staining, increase antibody concentration or incubation time, and use fresh ECL substrate.

  • Non-specific Bands: Antibody cross-reactivity or protein degradation. Use a more specific antibody and ensure protease inhibitors are always included in the lysis buffer.

By following these detailed protocols and application notes, researchers can effectively utilize Western blot analysis to investigate the mechanism of action of this compound and its impact on TNFR1-mediated cellular signaling.

References

Balinatunfib: Dosage and Administration in Animal Models - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the available data on the dosage and administration of balinatunfib in animal models, with a focus on the collagen-induced arthritis (CIA) mouse model. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Selective Inhibition of TNFR1 Signaling

This compound's unique mechanism of action involves the allosteric modulation of soluble TNF-α. By binding to a central pocket of the sTNF-α trimer, it induces and stabilizes an asymmetrical conformation of the protein. This altered conformation is incapable of binding effectively to TNFR1, thus preventing receptor activation and the subsequent downstream signaling that leads to inflammation and tissue damage. A key advantage of this approach is the preservation of TNFR2 signaling, which is associated with immune regulation and tissue homeostasis.

cluster_0 Normal TNF-α Signaling cluster_1 This compound's Mechanism of Action sTNFa Soluble TNF-α (Trimer) TNFR1 TNFR1 sTNFa->TNFR1 Binds TNFR2 TNFR2 sTNFa->TNFR2 Binds Inactive_sTNFa Inactive sTNF-α (Asymmetric Trimer) Preserved_TNFR2 TNFR2 sTNFa->Preserved_TNFR2 Binding Preserved ProInflammatory Pro-inflammatory Signaling (NF-κB, MAPK pathways) TNFR1->ProInflammatory Activates Homeostasis Immune Homeostasis & Tissue Repair TNFR2->Homeostasis Promotes This compound This compound This compound->sTNFa Binds & Stabilizes Blocked_TNFR1 TNFR1 Inactive_sTNFa->Blocked_TNFR1 Binding Blocked Blocked_ProInflammatory Pro-inflammatory Signaling (Blocked) Blocked_TNFR1->Blocked_ProInflammatory Preserved_Homeostasis Immune Homeostasis & Tissue Repair (Preserved) Preserved_TNFR2->Preserved_Homeostasis

Figure 1: Mechanism of Action of this compound.

Data Presentation: In Vivo Efficacy and Pharmacokinetics

The primary animal model used to evaluate the in vivo efficacy of this compound is the collagen-induced arthritis (CIA) model in mice. The following tables summarize the key findings from these preclinical studies.

Table 1: Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
Animal ModelSpecies/StrainTreatmentDosageAdministration RouteDosing FrequencyDurationKey FindingsReference(s)
Collagen-Induced ArthritisMale DBA/1 MiceThis compound1 mg/kgOralTwice Daily20 daysDose-dependent inhibition of arthritis symptoms.[3]
This compound3 mg/kgOralTwice Daily20 daysDose-dependent inhibition of arthritis symptoms.[3]
This compound10 mg/kgOralTwice Daily20 days68% reduction in the AUC of the disease score. Protection of joint bone and improved bone microstructure.[3]
This compound30 mg/kgOralTwice Daily20 days84% reduction in the AUC of the disease score. Protection of joint bone and improved bone microstructure.[3]
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
SpeciesRoute of AdministrationDose (mg/kg)tmax (h)Cmax (ng/mL)AUCinf (ng.h/mL)Bioavailability (%)
Rati.v.1-424731-
Ratp.o.3473.657326
Dogi.v.1-15104200-
Dogp.o.3026920131000108
Dogp.o.1007632025800062
Cynomolgus Monkeyi.v.1-7742970-
Cynomolgus Monkeyp.o.32609662067
Cynomolgus Monkeyp.o.10612502000068
Cynomolgus Monkeyp.o.20824904520077
Cynomolgus Monkeyp.o.1006364010700036

Data presented in Table 2 is sourced from a product data sheet and should be considered as reference information.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the preclinical evaluation of this compound.

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol is a standard method for inducing arthritis in susceptible mouse strains to model human rheumatoid arthritis.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (27-30 gauge)

  • Emulsifying needle or device

Procedure:

  • Preparation of Collagen Emulsion (Day 0):

    • On the day of the primary immunization, prepare a 1:1 emulsion of CII solution and CFA.

    • To do this, draw equal volumes of the CII solution and CFA into two separate syringes connected by an emulsifying needle or a three-way stopcock.

    • Force the contents back and forth between the syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Primary Immunization (Day 0):

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a 1:1 emulsion of CII solution and IFA.

    • Anesthetize the mice and administer a 100 µL booster injection of the CII/IFA emulsion intradermally at a different site near the base of the tail.

  • Monitoring of Arthritis:

    • Beginning on day 21, monitor the mice daily for the onset and severity of arthritis.

    • Clinical signs include erythema (redness) and swelling of the paws.

    • Arthritis severity can be scored using a scale such as: 0 = no signs of arthritis; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema spanning the entire paw; 4 = maximal inflammation with joint deformity. The maximum score per mouse is typically 16.

Protocol 2: Oral Administration of this compound in the CIA Mouse Model

This protocol outlines the procedure for the therapeutic administration of this compound to mice with established CIA.

Materials:

  • This compound

  • Vehicle for oral formulation (Note: The specific vehicle used in the published studies is not disclosed. A common vehicle for oral gavage of hydrophobic small molecules is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. It is crucial to determine the optimal vehicle for this compound based on its physicochemical properties.)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

  • Balance and weighing supplies

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 1, 3, 10, or 30 mg/kg) and the average weight of the mice.

    • Prepare the dosing solution by suspending the appropriate amount of this compound in the chosen vehicle. Ensure the solution is homogenous before each administration.

  • Dosing Administration:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate length for gavage needle insertion.

    • Insert the gavage needle gently into the esophagus and deliver the calculated volume of the dosing solution directly into the stomach.

    • Administer the dosing solution twice daily for the duration of the study (e.g., 20 days).

  • Monitoring and Data Collection:

    • Continue to monitor the severity of arthritis as described in Protocol 1.

    • At the end of the study, mice can be euthanized for further analysis, such as histology of the joints or measurement of biomarkers.

cluster_0 Experimental Workflow: this compound Efficacy in CIA Mouse Model start Day 0: Primary Immunization (CII in CFA) boost Day 21: Booster Immunization (CII in IFA) start->boost onset Arthritis Onset & Scoring boost->onset treatment Therapeutic Dosing with this compound (Oral, Twice Daily, 20 Days) onset->treatment monitoring Continued Arthritis Scoring treatment->monitoring endpoint Study Endpoint: - Final Arthritis Score - Histopathology - Biomarker Analysis monitoring->endpoint

Figure 2: Experimental Workflow for this compound Efficacy Testing.

Safety and Toxicology

Preclinical pharmacology and toxicology data for this compound supported its advancement into clinical trials.[1] In first-in-human studies, single oral doses up to 600 mg and multiple oral doses up to 600 mg total daily for up to 14 days were well-tolerated in healthy participants.[1] In a Phase IIb study in patients with plaque psoriasis, this compound was generally well-tolerated, with the most common adverse events including nausea, parotitis, and arthralgia, which were also observed in the placebo group.[7] Detailed preclinical toxicology reports, including specific LD50 values or findings from safety pharmacology studies, are not publicly available at this time.

Conclusion

This compound has demonstrated promising preclinical efficacy as an orally administered, selective TNFR1 inhibitor in a mouse model of rheumatoid arthritis. The data suggest that this compound can achieve biologic-like efficacy with the convenience of a small molecule therapeutic. The provided protocols and data summaries offer a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound in various animal models of inflammatory and autoimmune diseases. Further research is warranted to fully elucidate its long-term safety and efficacy profile and to explore its potential in other disease indications.

References

Application Notes and Protocols for Balinatunfib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balinatunfib (SAR-441566) is an orally available, small molecule inhibitor of Tumor Necrosis Factor Receptor 1 (TNFR1) signaling.[1][2][3][4] It functions by binding to the soluble form of Tumor Necrosis Factor-alpha (sTNFα), stabilizing an asymmetric trimeric conformation. This prevents the sTNFα trimer from binding to and activating TNFR1, thereby inhibiting downstream pro-inflammatory signaling pathways.[1][2][3][4][5] This selective inhibition of TNFR1, while sparing TNFR2, makes this compound a promising candidate for the treatment of various autoimmune and inflammatory diseases.[5]

Physicochemical Properties

PropertyValueReference
Chemical Formula C₂₇H₂₄F₂N₆O₂[6]
Molecular Weight 502.52 g/mol [6]
Appearance White to off-white solid[2]
Solubility Soluble in DMSO at 116.67 mg/mL (232.17 mM) with sonication[6]

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and activity.

FormStorage TemperatureDurationNotesReference
Solid (Powder) -20°CUp to 3 yearsStore in a dry, dark environment.[2][6]
4°CUp to 2 yearsFor shorter-term storage.[2][6]
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[6]
-20°CUp to 1 monthFor more frequent use.[6]

Mechanism of Action: Signaling Pathway

This compound exerts its inhibitory effects by modulating the TNFα signaling pathway. Upon binding of sTNFα to TNFR1, a signaling cascade is initiated, leading to the activation of pro-inflammatory transcription factors such as NF-κB and AP-1. This compound disrupts the initial step of this cascade by preventing sTNFα from binding to TNFR1.

TNFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space sTNFa_trimer Soluble TNFα Trimer Inactive_Complex Inactive sTNFα-Balinatunfib Complex TNFR1 TNFR1 sTNFa_trimer->TNFR1 Activates This compound This compound This compound->sTNFa_trimer Binds and stabilizes asymmetric conformation Inactive_Complex->TNFR1 Blocks Binding TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2/5 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Complex_I Complex I TRAF2->Complex_I RIPK1->Complex_I Apoptosis Apoptosis RIPK1->Apoptosis Can lead to (context-dependent) IKK IKK Complex Complex_I->IKK JNK_p38 JNK/p38 Complex_I->JNK_p38 NFkB NF-κB IKK->NFkB Activates Inflammation Inflammation Gene Expression NFkB->Inflammation AP1 AP-1 JNK_p38->AP1 Activates AP1->Inflammation

Caption: this compound's mechanism of action, inhibiting the TNFR1 signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass:

    • Use the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • For a 10 mM stock solution in 1 mL of DMSO:

      • Mass (mg) = 10 mM x 1 mL x 502.52 g/mol / 1000 = 5.0252 mg

  • Weigh the this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the calculated mass of this compound into the tube.

  • Dissolve in DMSO:

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[6]

  • Aliquot and Store:

    • To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6]

Stock_Solution_Workflow Start Start Calculate_Mass Calculate Mass of This compound Start->Calculate_Mass Weigh_Compound Weigh this compound Calculate_Mass->Weigh_Compound Add_DMSO Add Anhydrous DMSO Weigh_Compound->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -80°C or -20°C Aliquot->Store End End Store->End

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: In Vitro Zymosan-Stimulated Whole Blood Assay for CD11b Inhibition

This protocol is adapted from a study published in Frontiers in Pharmacology and measures the ability of this compound to inhibit the zymosan-stimulated expression of CD11b on granulocytes in human whole blood.[7]

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes

  • This compound stock solution (10 mM in DMSO)

  • Zymosan A from Saccharomyces cerevisiae

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium

  • FACS Lysing Solution

  • Anti-human CD11b antibody (or other relevant markers) conjugated to a fluorophore

  • Isotype control antibody

  • 96-well deep-well plates

  • Flow cytometer

Procedure:

  • Prepare this compound dilutions:

    • Prepare a serial dilution of the this compound stock solution in DMSO.

    • Further dilute the DMSO serial dilutions in RPMI 1640 medium to the desired final concentrations. Ensure the final DMSO concentration in the assay is below 0.1% to avoid cell toxicity.

  • Blood Stimulation:

    • In a 96-well deep-well plate, add the diluted this compound or vehicle control (RPMI with the same final DMSO concentration).

    • Add 100 µL of fresh whole blood to each well.

    • Add zymosan A to a final concentration of 1.5 mg/mL to stimulate the blood.[8]

    • Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO₂.[8]

  • Red Blood Cell Lysis and Staining:

    • Following incubation, add FACS Lysing Solution to each well according to the manufacturer's instructions to lyse the red blood cells.

    • Centrifuge the plate and discard the supernatant.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining buffer containing the anti-human CD11b antibody and the isotype control in their respective wells.

    • Incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibody.

    • Resuspend the cells in PBS for analysis.

    • Acquire the samples on a flow cytometer.

    • Gate on the granulocyte population based on forward and side scatter properties.

    • Determine the median fluorescence intensity (MFI) of CD11b expression for each sample.

  • Data Analysis:

    • Calculate the percentage inhibition of CD11b expression for each this compound concentration relative to the vehicle-treated, zymosan-stimulated control.

    • Plot the percentage inhibition against the this compound concentration to determine the IC₅₀ value. The reported IC₅₀ for this compound in this assay is 35 nM.[7]

In_Vitro_Assay_Workflow Start Start Prepare_Dilutions Prepare this compound Serial Dilutions Start->Prepare_Dilutions Add_Reagents Add Dilutions and Whole Blood to Plate Prepare_Dilutions->Add_Reagents Stimulate Add Zymosan and Incubate for 4h at 37°C Add_Reagents->Stimulate Lyse_and_Stain Lyse RBCs and Stain with Anti-CD11b Ab Stimulate->Lyse_and_Stain Analyze Analyze by Flow Cytometry Lyse_and_Stain->Analyze Calculate_IC50 Calculate % Inhibition and Determine IC50 Analyze->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro zymosan-stimulated whole blood assay.

Disclaimer

This document is intended for research use only. The information provided is based on publicly available data and should be used as a guide. Researchers should always consult the specific product datasheet and relevant literature for the most up-to-date information and protocols. It is the responsibility of the end-user to validate these protocols for their specific applications.

References

Application Notes and Protocols: Investigating the Effects of Balinatunfib Using Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balinatunfib (SAR441566) is an orally available, small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] Unlike biologic TNF-α inhibitors, this compound does not directly block the TNF-α receptor. Instead, it acts allosterically by binding to a central pocket of the soluble TNF-α (sTNF-α) trimer.[4][5] This stabilizes an asymmetric and inactive conformation of the trimer, preventing it from binding to the TNF receptor 1 (TNFR1) and initiating downstream pro-inflammatory signaling.[1][4][5] This unique mechanism of action makes this compound a subject of significant interest in the study and treatment of autoimmune and inflammatory diseases.[1][6]

Fluorescence microscopy is an indispensable tool for elucidating the cellular and molecular effects of therapeutic compounds like this compound. While this compound itself is not a fluorescent molecule, various fluorescence microscopy techniques can be employed to visualize and quantify the downstream consequences of its inhibition of the TNF-α signaling pathway. These application notes provide a framework and detailed protocols for utilizing fluorescence microscopy to study the efficacy and mechanism of action of this compound.

Principle of Assay

The primary application of fluorescence microscopy in studying this compound is to assess its impact on the downstream events of TNF-α signaling. TNF-α binding to TNFR1 triggers a signaling cascade that results in the activation of transcription factors, most notably NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates from the cytoplasm to the nucleus, where it induces the expression of numerous pro-inflammatory genes.

By inhibiting the initial step of this cascade—the binding of sTNF-α to TNFR1—this compound is expected to prevent the nuclear translocation of NF-κB. This can be visualized and quantified using immunofluorescence microscopy. Cells are treated with TNF-α in the presence or absence of this compound, and then stained with a fluorescently labeled antibody against a component of the NF-κB complex (e.g., p65). The subcellular localization of the fluorescent signal provides a direct readout of this compound's inhibitory activity.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound's activity based on preclinical studies.

ParameterValueReference
Binding Affinity (KD) to human TNFα 15.1 nM[1]
IC50 for inhibition of CD11b expression 35 nM[4]
IC90 for inhibition of CD11b expression 163 nM[4]
Concentration for 90% TNFα occupancy (OCC90) 16 nM[5]

Experimental Protocols

Protocol 1: Immunofluorescence Staining for NF-κB Nuclear Translocation

This protocol details the steps to visualize the inhibitory effect of this compound on TNF-α-induced NF-κB nuclear translocation in cultured cells.

Materials:

  • Cell line responsive to TNF-α (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound

  • Recombinant human TNF-α

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or vehicle control (DMSO) for 1-2 hours.

  • TNF-α Stimulation:

    • Add recombinant human TNF-α to the wells to a final concentration of 10 ng/mL.

    • Include a negative control well with no TNF-α stimulation.

    • Incubate for 30-60 minutes at 37°C.

  • Fixation:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against NF-κB p65 in blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the diluted primary antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image Acquisition and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of the DAPI (blue channel) and the fluorescently labeled antibody (e.g., green channel).

    • Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells for each condition.

Visualizations

Balinatunfib_Signaling_Pathway cluster_drug_action TNFa Soluble TNF-α Trimer Inactive_TNFa Inactive Asymmetric TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 This compound This compound This compound->TNFa Binds and stabilizes Inactive_TNFa->TNFR1 Inhibits Binding Signaling_Complex Signaling Complex (TRADD, TRAF2, RIPK1) TNFR1->Signaling_Complex Recruits IKK_Complex IKK Complex Signaling_Complex->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Cytoplasmic) p_IkB p-IκB NFkB NF-κB Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Active_NFkB Active NF-κB (Nuclear Translocation) Proteasome->Active_NFkB Releases Nucleus Nucleus Active_NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces

Caption: this compound's mechanism of action on the TNF-α signaling pathway.

Experimental_Workflow Start Start Seed_Cells Seed Cells on Coverslips Start->Seed_Cells Treat_this compound Pre-treat with this compound or Vehicle Seed_Cells->Treat_this compound Stimulate_TNFa Stimulate with TNF-α Treat_this compound->Stimulate_TNFa Fix_Permeabilize Fix and Permeabilize Cells Stimulate_TNFa->Fix_Permeabilize Block Block Non-specific Binding Fix_Permeabilize->Block Primary_Ab Incubate with Primary Antibody (anti-NF-κB p65) Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Counterstain Counterstain Nuclei (DAPI) Secondary_Ab->Counterstain Mount Mount Coverslips Counterstain->Mount Image Acquire Images with Fluorescence Microscope Mount->Image Analyze Analyze NF-κB Nuclear Translocation Image->Analyze End End Analyze->End

Caption: Experimental workflow for studying this compound's effects.

Logical_Relationship This compound This compound Stabilization Stabilization of Inactive Conformation This compound->Stabilization TNFa_Trimer Soluble TNF-α Trimer TNFa_Trimer->Stabilization No_Binding No Binding to TNFR1 Stabilization->No_Binding No_Signal Inhibition of Downstream Signaling (e.g., NF-κB) No_Binding->No_Signal Therapeutic_Effect Therapeutic Effect (Anti-inflammatory) No_Signal->Therapeutic_Effect

Caption: Logical flow of this compound's inhibitory action.

References

Best Practices for In-Vivo Experiments Using Balinatunfib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting in-vivo experiments with Balinatunfib (SAR441566), a novel, orally available small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). The protocols and data presented are synthesized from preclinical studies to ensure best practices and reproducibility in your research.

Introduction to this compound

This compound is an experimental drug that represents a new class of TNF-α inhibitors. Unlike monoclonal antibodies that bind to TNF-α and prevent its interaction with its receptors, this compound acts allosterically. It stabilizes an inactive trimer of soluble TNF-α (sTNF-α), preventing the conformational changes required for receptor binding and subsequent downstream signaling.[1][2][3] This unique mechanism of action makes this compound a valuable tool for studying TNF-α-mediated inflammation in a variety of preclinical models. Notably, it selectively inhibits the signaling of soluble TNF-α through TNF receptor 1 (TNFR1) while preserving the activity of transmembrane TNF-α (mTNF-α) signaling through TNFR2, which can be involved in immune regulation.

Mechanism of Action: TNF-α Signaling Pathway

This compound targets a key cytokine in the inflammatory cascade, TNF-α. The binding of TNF-α to its receptors, primarily TNFR1, initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory genes, leading to the physiological and pathological effects of inflammation. This compound intervenes at the initial step by preventing TNF-α from binding to its receptor.

TNF_alpha_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space sTNFa_trimer Soluble TNF-α (Active Trimer) Inactive_sTNFa Inactive TNF-α Trimer sTNFa_trimer->Inactive_sTNFa TNFR1 TNFR1 sTNFa_trimer->TNFR1 Binds and activates This compound This compound This compound->sTNFa_trimer Binds and stabilizes Inactive_sTNFa->TNFR1 Binding blocked TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates and degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_genes Activates

Caption: this compound's mechanism of action on the TNF-α signaling pathway.

In-Vivo Experimental Model: Collagen-Induced Arthritis (CIA) in Mice

The most commonly used in-vivo model to assess the efficacy of this compound is the collagen-induced arthritis (CIA) model in mice, which shares many pathological and immunological features with human rheumatoid arthritis.

General Protocol for Collagen-Induced Arthritis

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of equal volumes of CII solution and CFA.

    • Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of equal volumes of CII solution and IFA.

    • Anesthetize mice and inject 100 µL of the emulsion intradermally at a site different from the primary injection.

  • Monitoring:

    • Begin monitoring for signs of arthritis around day 21.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (see table below). The maximum score per mouse is 16.

    • Measure paw thickness using a caliper.

Administration of this compound

This compound is orally bioavailable. The following is a recommended protocol for its administration in the CIA model.

Preparation of Dosing Solution:

  • The formulation vehicle will depend on the specific salt form of this compound used. A common vehicle for oral administration in preclinical models is a suspension in 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water. It is crucial to ensure a homogenous suspension before each administration.

Dosing Regimen:

  • Prophylactic Dosing: Begin oral administration of this compound on the day of primary immunization (Day 0) and continue daily until the end of the study.

  • Therapeutic Dosing: Begin oral administration once the clinical signs of arthritis are evident (e.g., a clinical score of ≥ 2).

  • Dosage: Preclinical studies have shown efficacy at doses of 10 mg/kg and 30 mg/kg, administered orally twice daily.[1]

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical in-vivo study of this compound in the CIA mouse model.

experimental_workflow cluster_setup Experimental Setup cluster_induction_treatment Induction and Treatment cluster_assessment Assessment Animal_Acclimatization Animal Acclimatization (DBA/1 mice, 1 week) Group_Allocation Group Allocation (Vehicle, this compound 10 mg/kg, this compound 30 mg/kg, Positive Control) Animal_Acclimatization->Group_Allocation Day_0 Day 0: Primary Immunization (CII + CFA) Start Prophylactic Dosing Group_Allocation->Day_0 Day_21 Day 21: Booster Immunization (CII + IFA) Day_0->Day_21 Arthritis_Onset Arthritis Onset (approx. Day 24-28) Start Therapeutic Dosing Day_21->Arthritis_Onset Daily_Monitoring Daily Monitoring: - Clinical Arthritis Score - Paw Thickness - Body Weight Arthritis_Onset->Daily_Monitoring Terminal_Procedures Terminal Procedures (e.g., Day 42) Daily_Monitoring->Terminal_Procedures Histopathology Histopathology of Joints Terminal_Procedures->Histopathology Biomarker_Analysis Biomarker Analysis (e.g., serum cytokines, anti-CII antibodies) Terminal_Procedures->Biomarker_Analysis

Caption: A typical experimental workflow for evaluating this compound in a CIA mouse model.

Data Presentation and Analysis

All quantitative data should be presented clearly to allow for easy comparison between treatment groups.

Clinical Arthritis Score

The severity of arthritis should be assessed and scored for each paw.

ScoreDescription
0Normal
1Mild swelling and/or erythema of one digit
2Moderate swelling and erythema of multiple digits or mild swelling of the entire paw
3Severe swelling and erythema of the entire paw
4Maximal swelling and erythema with ankylosis

Data should be presented as the mean clinical score per group over time.

Efficacy Data from Preclinical Studies

The following table summarizes the reported efficacy of this compound in a CIA mouse model.

Treatment GroupDose (oral, BID)Mean Arthritis Score Reduction vs. VehicleReference
This compound10 mg/kgSignificant reduction[1]
This compound30 mg/kgSignificant reduction, comparable to anti-TNF antibody[1]
Anti-TNF Antibody (i.p.)N/ASignificant reduction[1]

BID: twice daily; i.p.: intraperitoneal

Pharmacokinetic Parameters

While detailed pharmacokinetic data for this compound in mice is not extensively published, preclinical studies in various animal species have indicated moderate to high oral bioavailability.[3] First-in-human studies have provided the following pharmacokinetic parameters in healthy volunteers, which can offer some guidance for preclinical study design.

ParameterValue (in humans)
Tmax (median)2.5 - 5 hours
Terminal half-life22 - 30 hours

Best Practices and Considerations

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Positive Control: Including a positive control group, such as an anti-TNF antibody, is recommended to validate the experimental model and provide a benchmark for the efficacy of this compound.

  • Histopathology: At the termination of the study, collection of joints for histopathological analysis is crucial to assess inflammation, cartilage damage, and bone erosion.

  • Biomarker Analysis: Collection of serum or plasma at various time points can be used to measure levels of inflammatory cytokines (e.g., IL-6, IL-1β) and anti-CII antibodies to further understand the mechanism of action of this compound.

  • Statistical Analysis: Appropriate statistical methods should be used to analyze the data, such as two-way ANOVA for comparing clinical scores over time between groups.

By following these application notes and protocols, researchers can effectively design and execute in-vivo experiments to investigate the therapeutic potential of this compound in models of inflammatory diseases.

References

Application Notes and Protocols for the Detection of Balinatunfib using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Balinatunfib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound (SAR441566) is an orally administered small molecule inhibitor of the tumor necrosis factor receptor 1 (TNFR1) signaling pathway, currently under investigation for the treatment of various autoimmune diseases.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.

While a validated LC-MS/MS method has been used in clinical trials with a lower limit of quantification (LLOQ) of 2 ng/mL in both plasma and urine, the specific details of this method are not publicly available.[1] Therefore, this document presents a representative, detailed protocol based on established bioanalytical methods for small molecules in similar matrices.

Signaling Pathway of this compound

This compound functions by binding to the soluble form of tumor necrosis factor-alpha (sTNF-α), stabilizing an asymmetric conformation of the sTNF-α trimer. This prevents its effective binding to TNFR1, thereby inhibiting downstream inflammatory signaling.

This compound Signaling Pathway sTNFa sTNF-α (trimer) Asymmetric_sTNFa Asymmetric sTNF-α (non-signaling) sTNFa->Asymmetric_sTNFa Conformational change TNFR1 TNFR1 sTNFa->TNFR1 Binds to This compound This compound This compound->sTNFa Inhibition Inhibition Asymmetric_sTNFa->Inhibition Signaling Downstream Inflammatory Signaling TNFR1->Signaling Activates Inhibition->Signaling Blocks

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative parameters for a bioanalytical method for this compound analysis. These values are based on typical performance characteristics of well-established LC-MS/MS assays for small molecules.

Table 1: Representative LC-MS/MS Method Parameters for this compound

ParameterRecommended Setting
Liquid Chromatography
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Gradient5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Mass SpectrometerTriple Quadrupole (e.g., Sciex API 4000 or equivalent)
Ion SourceElectrospray Ionization (ESI)
PolarityPositive
MRM Transition (Analyte)To be determined experimentally
MRM Transition (IS)To be determined experimentally
Collision Energy (CE)To be optimized for each transition
Declustering Potential (DP)To be optimized
Entrance Potential (EP)To be optimized
Collision Cell Exit Potential (CXP)To be optimized

Table 2: Representative Method Validation Parameters

ParameterAcceptance CriteriaRepresentative Value
Linearity Ranger² ≥ 0.992 - 2000 ng/mL
LLOQSignal-to-Noise Ratio ≥ 102 ng/mL
AccuracyWithin ±15% of nominal (±20% at LLOQ)95.2% - 104.5%
Precision (CV%)≤ 15% (≤ 20% at LLOQ)Intra-day: 3.5% - 8.2% Inter-day: 4.1% - 9.5%
RecoveryConsistent, precise, and reproducible> 85%
Matrix EffectCV ≤ 15%Within acceptable limits
Stability (Freeze-Thaw)Within ±15% of initialStable for at least 3 cycles
Stability (Bench-Top, 24h)Within ±15% of initialStable
Stability (Autosampler, 48h)Within ±15% of initialStable
Stability (Long-Term, -80°C)Within ±15% of initialStable for at least 3 months

Experimental Protocols

Standard and Quality Control (QC) Stock Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable organic solvent (e.g., DMSO or Methanol).

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions at various concentrations.

  • Spiking Solutions: Prepare spiking solutions from the working standards to fortify blank biological matrix for the preparation of calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound) in the same manner as the analyte stock solution.

  • IS Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

Sample Preparation from Human Plasma (Protein Precipitation)

This protocol is a common and efficient method for the extraction of small molecules from plasma.

Plasma Sample Preparation Workflow Start Start: Plasma Sample (50 µL) Add_IS Add Internal Standard Working Solution (10 µL) Start->Add_IS Vortex1 Vortex (10 seconds) Add_IS->Vortex1 Add_ACN Add Acetonitrile (200 µL) (Protein Precipitation) Vortex1->Add_ACN Vortex2 Vortex (1 minute) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant to a clean tube Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Vortex3 Vortex (30 seconds) Reconstitute->Vortex3 Transfer_vial Transfer to Autosampler Vial Vortex3->Transfer_vial Inject Inject into LC-MS/MS Transfer_vial->Inject

Caption: Workflow for plasma sample preparation.

Protocol Steps:

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution to all samples except for the blank matrix.

  • Vortex briefly for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters outlined in Table 1.

  • Optimize the MS parameters (e.g., MRM transitions, collision energies) by infusing a standard solution of this compound and the chosen internal standard.

  • Create a sequence in the data acquisition software including blanks, CC standards, QC samples, and unknown samples.

  • Inject the samples onto the LC-MS/MS system.

Data Analysis and Quantification
  • Integrate the chromatographic peaks for this compound and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship for Method Development

The development of a robust bioanalytical method follows a logical progression of optimization and validation steps.

Method Development Logic Start Method Development Start MS_Opt Mass Spectrometry Parameter Optimization (MRM, CE, etc.) Start->MS_Opt LC_Opt Liquid Chromatography Method Development (Column, Mobile Phase, Gradient) MS_Opt->LC_Opt Sample_Prep Sample Preparation Development (Extraction Technique) LC_Opt->Sample_Prep Validation Method Validation Sample_Prep->Validation Linearity Linearity & LLOQ Validation->Linearity Accuracy_Precision Accuracy & Precision Validation->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Validation->Recovery_Matrix Stability Stability Assessment Validation->Stability End Routine Sample Analysis Validation->End

Caption: Logical workflow for bioanalytical method development.

Disclaimer: The protocols and parameters provided in this document are intended as a representative guide. It is essential to perform in-house optimization and full method validation according to regulatory guidelines (e.g., FDA, EMA) before applying this method to the analysis of clinical or regulated non-clinical samples. The specific MRM transitions for this compound and a suitable internal standard must be determined experimentally.

References

Troubleshooting & Optimization

Troubleshooting Balinatunfib insolubility issues in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Balinatunfib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro and cell-based assays involving this compound, with a particular focus on solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges related to the handling and use of this compound in experimental settings.

1. Solubility and Stock Solution Preparation

  • Q1: What is the recommended solvent for dissolving this compound?

    A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of 116.67 mg/mL (232.17 mM).[1] For optimal results, it is advised to use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

  • Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous assay buffer. What should I do?

    A2: This is a common issue when working with hydrophobic small molecules. Here are several troubleshooting steps:

    • Step-wise Dilution: Avoid diluting the concentrated DMSO stock directly into your final aqueous buffer. Instead, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept low, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity in cell-based assays.[2][3] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

    • Method of Addition: Add the this compound stock solution drop-wise to the assay buffer while gently vortexing or swirling the tube to ensure rapid and even dispersion. This can prevent localized high concentrations that lead to precipitation.[4]

    • Temperature: Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[4]

    • Sonication: If precipitation persists, gentle sonication of the solution in a water bath can help to redissolve the compound.[5] However, be cautious as excessive sonication can potentially degrade the compound.

  • Q3: My this compound solution appears cloudy or shows a precipitate after some time in the incubator. What could be the cause?

    A3: Delayed precipitation in cell culture media can be due to several factors:

    • Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound and reduce its stability in solution over time.[4] Consider preparing the this compound-containing medium fresh before each experiment or reducing the serum concentration if your experimental design allows.[4]

    • pH Changes: Cellular metabolism can alter the pH of the culture medium during incubation, which may affect the solubility of this compound.[4] Ensure your medium is well-buffered.[4]

    • Temperature Fluctuations: Repeated warming and cooling of the prepared media can affect the solubility of dissolved compounds.[4] It is recommended to aliquot your this compound-containing media into single-use volumes to minimize temperature changes.[4]

2. Assay-Specific Troubleshooting

  • Q4: I am seeing high background or a poor signal-to-noise ratio in my binding assay with this compound. Could this be related to solubility?

    A4: Yes, poor solubility can lead to compound aggregation, which is a common cause of non-specific signals in various assays.

    • Compound Aggregation: At high concentrations, insoluble compounds can form aggregates that may interfere with assay readouts, for example, by causing light scattering in optical assays or by non-specifically binding to proteins.[6]

    • Troubleshooting: To mitigate this, you can try lowering the final concentration of this compound in your assay. Including a small amount of a non-ionic detergent, such as Tween-20 (e.g., 0.005%), in your assay buffer can also help to prevent non-specific binding and aggregation.[7]

  • Q5: How can I confirm that the observed inhibition in my assay is specific to this compound's mechanism of action and not an artifact of its poor solubility?

    A5: This is a critical validation step. Here are a few approaches:

    • Solubility Assessment: Before conducting your main experiment, visually inspect your prepared this compound solutions at the final assay concentrations for any signs of precipitation or cloudiness.

    • Dose-Response Curve Analysis: A well-behaved inhibitor should exhibit a sigmoidal dose-response curve. An unusually steep curve can be an indication of compound aggregation.[6]

    • Control Experiments: Run control experiments with and without key assay components to identify any non-specific effects of this compound. For example, in a fluorescence-based assay, measure the signal of this compound in the assay buffer alone to check for autofluorescence.[6]

Quantitative Data Summary

The following tables summarize key quantitative information for this compound.

Table 1: this compound Solubility

Solvent Concentration Molar Concentration Notes

| DMSO | 116.67 mg/mL | 232.17 mM | Ultrasonic assistance may be needed. Use of fresh, anhydrous DMSO is recommended.[1] |

Table 2: In Vitro Activity of this compound

Assay Type Parameter Value Cell/System
Surface Plasmon Resonance (SPR) KD 15.1 nM Human TNFα[8]
Zymosan-stimulated Human Whole Blood IC50 35 nM CD11b expression on granulocytes[1]

| Zymosan-stimulated Human Whole Blood | IC90 | 163 nM | CD11b expression on granulocytes[1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions for in vitro assays.

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Appropriate aqueous assay buffer (e.g., PBS, pH 7.4)

  • Procedure for 10 mM Stock Solution:

    • Weigh out the required amount of this compound powder (Molecular Weight: 502.52 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • If necessary, gently warm the solution and/or sonicate in a water bath until the solid is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Procedure for Preparing Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentrations.

    • For the final dilution step, add the diluted DMSO stock to the pre-warmed aqueous assay buffer. Add the stock solution drop-wise while gently mixing.

    • Ensure the final DMSO concentration in the working solution is at a level compatible with your assay (typically ≤ 0.5%).

Protocol 2: TNFα Occupancy ELISA

This protocol is adapted from methodologies used to assess the engagement of small molecule inhibitors with TNFα in a biological matrix.[9][10][11]

  • Principle: This ELISA-based assay measures the amount of TNFα that is bound by this compound in a sample, such as plasma from a zymosan-stimulated whole blood assay. This is often done using a conformation-selective antibody that specifically recognizes the this compound-bound form of TNFα.

  • Materials:

    • ELISA plates

    • Capture antibody (specific for total TNFα)

    • Detection antibody (a conformation-selective antibody that recognizes this compound-bound TNFα)

    • Recombinant human TNFα standard

    • Plasma samples from a whole blood assay

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking buffer (e.g., PBS with 1% BSA)

    • Substrate solution (e.g., TMB)

    • Stop solution (e.g., 2N H2SO4)

    • Plate reader

  • Procedure:

    • Coat the ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block with blocking buffer for 1-2 hours at room temperature.

    • Prepare serial dilutions of the recombinant TNFα standard and add to the plate.

    • Add the plasma samples (pre-treated with different concentrations of this compound) to the plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate and add the detection antibody.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate and add the substrate solution.

    • Allow the color to develop, then add the stop solution.

    • Read the absorbance at the appropriate wavelength.

    • Calculate the percentage of TNFα occupancy by comparing the signal from the this compound-treated samples to the total TNFα signal.

Visualizations

Balinatunfib_Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting start This compound (Solid) dissolve Dissolve in 100% Anhydrous DMSO start->dissolve Weigh & Add Solvent stock 10 mM Stock Solution dissolve->stock Sonicate/Warm if needed serial_dilute Serial Dilution in DMSO stock->serial_dilute Start Dilution Series final_dilute Final Dilution in Aqueous Buffer serial_dilute->final_dilute Drop-wise addition while mixing working_solution Final Working Solution (DMSO <= 0.5%) final_dilute->working_solution precipitation Precipitation Observed final_dilute->precipitation troubleshoot_actions Check final DMSO concentration Lower final compound concentration Add detergent (e.g., Tween-20) Prepare fresh solution precipitation->troubleshoot_actions Address Issue

Caption: Workflow for preparing and troubleshooting this compound solutions.

Balinatunfib_MoA TNFa Soluble TNFα Trimer AsymmetricTNFa Stabilized Asymmetric TNFα Trimer TNFa->AsymmetricTNFa Allosteric Stabilization TNFR1 TNFR1 TNFa->TNFR1 Normal Binding This compound This compound This compound->TNFa Binds to central pocket Signaling Downstream Pro-inflammatory Signaling (e.g., NF-κB, MAPK) TNFR1->Signaling Activates Inflammation Inflammation & Tissue Damage Signaling->Inflammation NoBinding->TNFR1 Prevents Receptor Binding

Caption: Mechanism of action of this compound.

References

Optimizing Balinatunfib concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Balinatunfib?

A1: this compound is an allosteric inhibitor of TNFα. It binds to a central pocket of the soluble TNFα trimer, stabilizing an asymmetric conformation of the protein.[1][4][5] This altered conformation is incapable of inducing the higher-order receptor clustering required for TNFR1-mediated signaling, thus blocking its pro-inflammatory effects.[1][3][8] Notably, this mechanism of action does not affect TNFR2 signaling, which is involved in immune regulation and tissue repair.[4][5][8]

Balinatunfib_Mechanism_of_Action TNFa Soluble TNFα (Active Trimer) Inactive_TNFa Inactive Asymmetric TNFα-Balinatunfib Complex TNFa->Inactive_TNFa Stabilization TNFR1 TNFR1 Receptor TNFa->TNFR1 Binds & Activates This compound This compound This compound->TNFa Inactive_TNFa->TNFR1 No_Binding Binding Blocked Signaling Pro-inflammatory Signaling Cascade (NF-κB, MAPK) TNFR1->Signaling Inflammation Inflammation Signaling->Inflammation

This compound allosterically inhibits TNFα, preventing TNFR1 signaling.

Q2: How should this compound be stored and reconstituted for in vitro experiments?

A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. Follow these guidelines:

  • Storage: Store the lyophilized powder at -20°C, protected from light and moisture.

  • Reconstitution: For a stock solution, reconstitute the powder in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. Ensure the powder is fully dissolved by vortexing.

  • Working Dilutions: Prepare fresh working dilutions from the DMSO stock solution in your cell culture medium of choice immediately before use. It is recommended to perform serial dilutions to minimize pipetting errors.[9] Avoid repeated freeze-thaw cycles of the stock solution.[9]

Q3: What is a recommended starting concentration range for cell-based assays?

A3: The optimal concentration of this compound will be cell-type and assay-dependent. Based on preclinical data, the half-maximal inhibitory concentration (IC50) in human whole blood assays is approximately 35 nM.[1][5] For initial experiments, a dose-response curve ranging from 1 nM to 10 µM is recommended to determine the optimal concentration for your specific experimental system.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound
PropertyValueReference
Mechanism of Action Allosteric TNFα Inhibitor; Stabilizes inactive trimer[1][2][5]
Target Selectivity Inhibits sTNFα-TNFR1 signaling; spares TNFR2[4][8]
Binding Affinity (KD to human TNFα) 15.1 nM[1]
In Vitro IC50 (human whole blood) 35 nM[1][5]
In Vitro IC90 (human whole blood) 163 nM[4]
Formulation Lyophilized PowderN/A
Solubility Soluble in DMSON/A

Experimental Protocols

Protocol 1: Determining the IC50 of this compound via Cell Viability Assay

This protocol outlines a method to determine the concentration of this compound that inhibits 50% of cell viability in a TNFα-sensitive cell line (e.g., L929 mouse fibrosarcoma cells).

Methodology:

  • Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common range to test is 0.1 nM to 10 µM.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Add a pre-determined optimal concentration of TNFα (e.g., 1 ng/mL) to the wells, except for the 'cells only' control wells.

  • Incubation: Incubate the plate for an additional 24-48 hours.

  • Viability Assessment: Add 10 µL of a tetrazolium-based reagent (e.g., MTT) to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with 100 µL of DMSO.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the TNFα-treated control and plot the dose-response curve to determine the IC50 value.

IC50_Determination_Workflow Start Start Seed 1. Seed Cells (e.g., L929 in 96-well plate) Start->Seed Incubate1 2. Incubate 24h Seed->Incubate1 Prepare 3. Prepare this compound Serial Dilutions Incubate1->Prepare Treat 4. Pre-treat Cells with This compound (1-2h) Prepare->Treat Stimulate 5. Add TNFα Stimulus Treat->Stimulate Incubate2 6. Incubate 24-48h Stimulate->Incubate2 Assay 7. Perform Cell Viability Assay (e.g., MTT) Incubate2->Assay Read 8. Read Absorbance Assay->Read Analyze 9. Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End

Workflow for determining the IC50 value of this compound.
Table 2: Example Dose-Response Data for this compound in L929 Cells

This compound Conc. (nM)% Viability (Mean ± SD)
0 (Vehicle Control)100.0 ± 5.2
198.5 ± 4.8
1085.3 ± 6.1
35 (IC50) 50.1 ± 3.9
10015.7 ± 2.5
10002.1 ± 1.1
100001.5 ± 0.8
Protocol 2: Confirming Target Engagement via Western Blot for Downstream Signaling

This protocol is designed to verify that this compound inhibits TNFα-induced signaling by measuring the phosphorylation of key downstream proteins, such as ERK1/2.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa) to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours.

  • Inhibition: Pre-treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[10][11]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour.[10] Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.[10]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[10] Detect the signal using an ECL substrate.[10]

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.[10][11]

Troubleshooting Guide

Issue 1: High variability between replicate wells in the cell viability assay.

  • Possible Cause A: Inconsistent Cell Seeding. Uneven cell distribution can lead to variability.

    • Solution: Ensure a single-cell suspension before seeding by gentle pipetting or vortexing. Pipette cells into the center of the well and visually inspect the plate for even distribution before incubation.

  • Possible Cause B: Edge Effects. Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration.

    • Solution: Avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or medium to create a humidity barrier.

Issue 2: No significant inhibition of TNFα-induced cell death, even at high concentrations of this compound.

  • Possible Cause A: Suboptimal TNFα Concentration. The concentration of TNFα used may be too high, overwhelming the inhibitory capacity of this compound.

    • Solution: Perform a dose-response experiment for TNFα alone to determine the EC80 (the concentration that causes 80% of the maximum effect). Use this concentration for subsequent inhibition assays.[12]

  • Possible Cause B: Degraded Compound. Improper storage or multiple freeze-thaw cycles may have degraded the this compound stock.

    • Solution: Prepare a fresh stock solution of this compound from the lyophilized powder. Aliquot the stock solution to minimize freeze-thaw cycles.[9]

Issue 3: Inconsistent or weak signal for phospho-ERK in Western blot analysis.

  • Possible Cause A: Incorrect Stimulation Time. The peak phosphorylation of ERK is transient.

    • Solution: Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) after TNFα stimulation to identify the optimal time point for maximum ERK phosphorylation in your cell line.

  • Possible Cause B: Inefficient Phosphatase Inhibition. Endogenous phosphatases can dephosphorylate proteins during cell lysis.

    • Solution: Ensure that your lysis buffer is fresh and contains a potent cocktail of phosphatase inhibitors. Keep samples on ice at all times during preparation.

Troubleshooting_Logic Problem Experimental Issue? Var High Variability in Viability Assay Problem->Var Variability NoEffect No Inhibitory Effect Observed Problem->NoEffect No Effect WeakSignal Weak/Inconsistent Western Blot Signal Problem->WeakSignal Signal Issue Sol_Var1 Check Cell Seeding Technique Var->Sol_Var1 Cause: Inconsistent Seeding Sol_Var2 Mitigate Edge Effects (Use inner wells) Var->Sol_Var2 Cause: Edge Effects Sol_NoEffect1 Optimize TNFα Conc. (Titrate to EC80) NoEffect->Sol_NoEffect1 Cause: TNFα Too High Sol_NoEffect2 Prepare Fresh This compound Stock NoEffect->Sol_NoEffect2 Cause: Compound Degraded Sol_WeakSignal1 Perform Time-Course for Stimulation WeakSignal->Sol_WeakSignal1 Cause: Suboptimal Timing Sol_WeakSignal2 Ensure Fresh Lysis Buffer with Phosphatase Inhibitors WeakSignal->Sol_WeakSignal2 Cause: Phosphatase Activity

A logical guide for troubleshooting common experimental issues.

References

How to reduce Balinatunfib off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Balinatunfib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in preclinical research. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available, small molecule inhibitor of Tumor Necrosis Factor alpha (TNF-α).[1][2] Unlike traditional TNF-α biologics that block the receptor, this compound acts by stabilizing an inactive, asymmetrical trimer conformation of soluble TNF-α.[1][3][4] This prevents TNF-α from binding to its receptor, TNFR1, thereby inhibiting downstream pro-inflammatory signaling.[5][6][7] Notably, this mechanism of action preserves the activity of TNFR2, which is involved in immune regulation and tissue repair.[5]

Q2: How selective is this compound? Am I likely to see off-target effects?

This compound is designed to be highly selective for soluble TNF-α.[5][6] Its unique allosteric mechanism of action, which involves binding to a specific conformation of the TNF-α trimer, contributes to its high specificity.[1][3][4] In clinical trials, this compound has been generally well-tolerated, with the most common adverse events (such as nausea, parotitis, and arthralgia) also being observed in placebo groups, suggesting they may not be compound-specific off-target effects.[5] However, as with any potent bioactive molecule, unexpected experimental results can occur. These may stem from on-target effects in a specific experimental system, experimental artifacts, or unanticipated biological responses.

Q3: What are the reported adverse events in clinical studies?

In a Phase 2b trial for psoriasis, this compound was generally well-tolerated.[5][8] The most frequently reported adverse events in participants receiving this compound (occurring in >5% of participants) included nausea, parotitis, and arthralgia.[5] These events were also reported in the placebo groups.[5] Another Phase 2b study reported nasopharyngitis, dysgeusia, and arthralgia as the most common adverse events.[9]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting unexpected or undesirable effects observed in your in vitro or in vivo experiments with this compound.

Issue 1: Higher than expected cytotoxicity in cell-based assays.

Possible Cause 1: On-Target Toxicity in a Specific Cell Line While this compound is well-tolerated in many contexts, prolonged or potent inhibition of TNFR1 signaling in certain cell lines might lead to apoptosis or other forms of cell death, depending on the cellular context and reliance on TNF-α signaling for survival.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a detailed dose-response curve to determine the EC50 for the desired effect and the CC50 (cytotoxic concentration 50%). A large therapeutic window between the EC50 and CC50 would suggest the observed cytotoxicity is not a general effect at effective concentrations.

  • Rescue Experiment: To confirm on-target toxicity, try to "rescue" the cells by activating a downstream component of the TNF-α signaling pathway that is independent of TNFR1 activation.

  • Cell Line Comparison: Test this compound in a panel of cell lines with varying dependence on TNF-α signaling.

Possible Cause 2: Compound Solubility and Formulation Issues Poor solubility or precipitation of the compound in cell culture media can lead to non-specific cellular stress and cytotoxicity.

Troubleshooting Steps:

  • Solubility Check: Visually inspect the media for any signs of precipitation after adding this compound.

  • Vehicle Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a level known to be non-toxic to your cells.

  • Alternative Formulations: If solubility is an issue, explore the use of different solvents or formulating agents, ensuring they are compatible with your experimental system.

Issue 2: Inconsistent or unexpected results in vivo.

Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Variability The exposure and target engagement of this compound can vary between animal models and individual animals.

Troubleshooting Steps:

  • PK/PD Modeling: If feasible, perform pharmacokinetic studies to measure the concentration of this compound in plasma and tissues over time. Correlate this with pharmacodynamic markers of target engagement (e.g., reduction in downstream inflammatory cytokines).

  • Dose Optimization: Based on PK/PD data, you may need to adjust the dose or dosing frequency to achieve the desired level of target engagement.

Possible Cause 2: Activation of Compensatory Signaling Pathways Prolonged inhibition of one signaling pathway can sometimes lead to the upregulation of compensatory pathways, which might produce unexpected biological effects.

Troubleshooting Steps:

  • Pathway Analysis: Use techniques like Western blotting, phospho-protein arrays, or RNA sequencing to investigate the activation state of known compensatory pathways (e.g., other pro-inflammatory signaling pathways).

  • Combination Therapy: In an exploratory setting, consider combining this compound with an inhibitor of a suspected compensatory pathway to see if this normalizes the observed phenotype.

Data Summary

This compound In Vitro Potency
AssaySystemIC50IC90Reference
CD11b expression on granulocytesHuman whole blood35 nM163 nM[6]
This compound In Vivo Efficacy in a Mouse Arthritis Model
Dose (oral, twice daily)Reduction in AUC of Disease ScoreEffect on Joint Bone and MicrostructureReference
10 mg/kg68%Protected[6]
30 mg/kg84%Protected[6]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

  • Cell Plating: Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Plot the results to determine the CC50.

Protocol 2: Western Blot for Downstream Signaling

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to observe changes in signaling. Include positive and negative controls.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total proteins in the TNFR1 signaling pathway (e.g., p-NF-κB, total NF-κB).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Balinatunfib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space sTNFa Soluble TNF-α (Trimer) This compound This compound sTNFa->this compound binds to Inactive_Complex Inactive TNF-α-Balinatunfib Complex sTNFa->Inactive_Complex TNFR1 TNFR1 sTNFa->TNFR1 activates TNFR2 TNFR2 sTNFa->TNFR2 activates This compound->Inactive_Complex Inactive_Complex->TNFR1 binding blocked Pro_inflammatory Pro-inflammatory Signaling (NF-κB, MAPK) TNFR1->Pro_inflammatory Immune_Regulation Immune Regulation & Tissue Repair TNFR2->Immune_Regulation

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_Selectivity Is the effect likely on-target or off-target? Start->Check_Selectivity On_Target On-Target Effect Check_Selectivity->On_Target High confidence in on-target mechanism Off_Target Potential Off-Target Effect or Artifact Check_Selectivity->Off_Target Low confidence or discrepant results Dose_Response Perform Dose-Response Curve On_Target->Dose_Response Rescue_Experiment Conduct Rescue Experiment On_Target->Rescue_Experiment Solubility_Check Check Compound Solubility Off_Target->Solubility_Check Vehicle_Control Verify Vehicle Control Off_Target->Vehicle_Control Pathway_Analysis Analyze Compensatory Pathways Off_Target->Pathway_Analysis PK_PD Assess PK/PD (in vivo) Off_Target->PK_PD

Caption: General troubleshooting workflow for unexpected results.

References

Improving the stability of Balinatunfib in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of Balinatunfib in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound. It has a documented solubility of 116.67 mg/mL in DMSO, which may require ultrasonic assistance to fully dissolve.[1][2]

Q2: My this compound solution appears cloudy or has formed a precipitate after dilution in an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. This indicates that the concentration of this compound has exceeded its solubility limit in the aqueous environment. To address this, consider the following:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize the co-solvent concentration: While minimizing the concentration of organic co-solvents like DMSO is often desirable, a slightly higher percentage may be necessary to maintain solubility. It is crucial to include a vehicle control in your experiments to ensure the co-solvent concentration does not impact your results.

  • Adjust the pH of the buffer: The solubility of ionizable compounds can be significantly influenced by pH. Experimenting with different pH values within the tolerated range of your assay may improve solubility.[3]

Q3: How should I store my this compound stock solution to ensure its stability?

A3: Proper storage is critical for maintaining the integrity of your this compound stock solution. For long-term stability, it is recommended to store stock solutions in DMSO at -80°C for up to six months or at -20°C for up to one month.[1][2] For solid, powdered this compound, storage at -20°C is recommended for up to three years, or at 4°C for up to two years.[1][2] Avoid repeated freeze-thaw cycles, as this can lead to degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Q4: I am observing a decrease in the activity of this compound in my cell-based assay over time. What could be the cause?

A4: A loss of activity can be indicative of compound degradation in the cell culture medium. Small molecules can be susceptible to hydrolysis or oxidation under physiological conditions. It is advisable to assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Preparing fresh dilutions of this compound for each experiment is the best practice to ensure consistent activity.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Precipitate forms in stock solution upon storage Poor solubility in the chosen solvent at the storage temperature. Degradation of the compound into a less soluble product.Prepare a more dilute stock solution. Use a different solvent with higher solubilizing power. Analyze the precipitate to determine if it is the parent compound or a degradant.[4]
Loss of compound activity in a cell-based assay Degradation in the culture medium. Adsorption to plasticware. Poor cell permeability.Assess compound stability in the specific culture medium. Use low-binding plates or add a small amount of a non-ionic surfactant. Evaluate cell permeability using standard assays.[4]
Inconsistent results between experiments Instability of the compound in solution. Variability in solution preparation.Prepare fresh solutions for each experiment. Ensure the compound is fully dissolved before use. Standardize the solution preparation protocol.

This compound Properties

PropertyValueReference
Molecular Formula C27H24F2N6O2[1][5][6]
Molecular Weight 502.52 g/mol [1][2][5][6][7]
Solubility in DMSO 116.67 mg/mL (232.17 mM)[1][2]
Appearance Solid, white to off-white[1]
CAS Number 2248726-53-4[1][2]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffer

This protocol provides a general method to evaluate the chemical stability of this compound in a specific solution over time.

  • Prepare Initial Sample (T=0):

    • Prepare a solution of this compound in the desired buffer (e.g., PBS, cell culture medium) at the final working concentration.

    • Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol). This will precipitate proteins and halt further degradation.

    • This sample will serve as your baseline (T=0) reference.

  • Incubation:

    • Prepare identical samples and incubate them at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • Protect the samples from light if the compound is light-sensitive.

  • Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.

  • Quenching:

    • Stop any further degradation by adding an equal volume of a cold organic solvent, as done for the T=0 sample.

  • Analysis:

    • Centrifuge the samples to remove any precipitate.

    • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Quantify the peak area of the parent this compound compound at each time point relative to the T=0 sample.

    • A decrease in the peak area over time indicates degradation.

Visualizations

Balinatunfib_Signaling_Pathway cluster_0 TNFα Signaling cluster_1 This compound Action TNFa Soluble TNFα Trimer TNFR1 TNFR1 TNFa->TNFR1 Inactive_TNFa Stabilized Asymmetric TNFα Trimer TNFa->Inactive_TNFa Signaling Pro-inflammatory Signaling (NF-κB, MAPK pathways) TNFR1->Signaling Inflammation Inflammation & Tissue Damage Signaling->Inflammation This compound This compound This compound->TNFa Binds to Inactive_TNFa->TNFR1 Blocks Binding

Caption: Mechanism of action of this compound in inhibiting TNFα signaling.

Stability_Workflow Prep_Solution Prepare this compound Solution in Desired Buffer T0_Sample Take T=0 Sample (Quench Immediately) Prep_Solution->T0_Sample Incubate Incubate Samples at Different Temperatures Prep_Solution->Incubate Analyze Analyze by HPLC/LC-MS T0_Sample->Analyze Time_Points Collect Samples at Specific Time Points Incubate->Time_Points Quench Quench Samples to Stop Degradation Time_Points->Quench Quench->Analyze Data_Analysis Quantify Compound & Degradants Analyze->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

Caption: Experimental workflow for assessing the stability of a small molecule.

References

Technical Support Center: Experiments with Balinatunfib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Balinatunfib (SAR441566), an orally active, small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of TNFα. It functions by binding to the central pocket of the soluble TNFα trimer, which stabilizes an asymmetric and receptor-incompetent conformation of the protein.[1] This prevents TNFα from effectively binding to its receptor, TNFR1, thereby blocking downstream pro-inflammatory signaling pathways.[1][2] This selective inhibition of TNFR1 signaling, while preserving TNFR2 activity, is a key feature of this compound's mechanism.

Q2: What is the solubility and stability of this compound?

A2: While specific solubility data is not detailed in the provided search results, as an orally bioavailable drug candidate that has progressed to Phase II clinical trials, it can be inferred that this compound possesses sufficient aqueous solubility and stability for experimental use. For in vitro assays, it is typically dissolved in a solvent like DMSO. For in vivo studies, it has been administered orally, suggesting good stability in relevant formulations.

Q3: What are the key in vitro and in vivo models used to assess this compound's efficacy?

A3: In vitro, the efficacy of this compound has been assessed using zymosan-stimulated human whole blood assays to measure the inhibition of CD11b expression on granulocytes.[1][2] Surface Plasmon Resonance (SPR) has been utilized to determine its binding affinity to human TNFα.[1] In vivo, the most commonly cited model is the collagen-induced arthritis (CIA) mouse model, which shares pathological features with human rheumatoid arthritis.[1][3]

Q4: Have there been challenges in the clinical development of this compound?

A4: Yes, in a Phase II clinical trial for psoriasis, this compound as a monotherapy did not meet its primary endpoint.[4] However, it did show clinically relevant changes and was generally well-tolerated.[4] As a result, its development is being re-evaluated for use in combination therapies and for other inflammatory conditions.[4]

Troubleshooting Guides

In Vitro Experimentation

Issue 1: Inconsistent IC50 values in zymosan-stimulated CD11b expression assay.

  • Potential Cause 1: Variability in whole blood samples.

    • Troubleshooting Tip: Ensure consistent sourcing and handling of human whole blood. Use a standardized protocol for blood collection and processing. Consider pooling blood from multiple donors to average out individual variability, if experimentally appropriate.

  • Potential Cause 2: Zymosan activity.

    • Troubleshooting Tip: Zymosan preparations can vary in their ability to stimulate cells. Use a consistent source and lot of zymosan. Titrate the zymosan concentration to determine the optimal dose for robust CD11b upregulation without causing excessive cell death.

  • Potential Cause 3: Flow cytometry gating strategy.

    • Troubleshooting Tip: Establish a clear and consistent gating strategy for identifying the granulocyte population based on forward and side scatter properties. Ensure compensation settings are correctly applied to prevent spectral overlap between fluorochromes.

  • Potential Cause 4: this compound precipitation.

    • Troubleshooting Tip: this compound is likely dissolved in DMSO for in vitro use. High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration in your assay low and consistent across all wells (typically below 0.5%). Visually inspect for any precipitation of the compound when diluted in aqueous media.

Issue 2: Difficulty replicating the reported binding affinity (KD) using Surface Plasmon Resonance (SPR).

  • Potential Cause 1: Improper protein immobilization.

    • Troubleshooting Tip: Ensure the TNFα protein is of high purity and is properly folded. The choice of immobilization chemistry (e.g., amine coupling) and the density of the immobilized ligand can significantly impact the results. A lower density of immobilized TNFα may be necessary to avoid mass transport limitations.

  • Potential Cause 2: Analyte (this compound) concentration and solubility.

    • Troubleshooting Tip: Accurately determine the concentration of your this compound stock solution. Be mindful of its solubility limits when preparing serial dilutions. The presence of aggregates can interfere with the binding analysis.

  • Potential Cause 3: Inadequate regeneration of the sensor surface.

    • Troubleshooting Tip: If using a regeneration protocol, ensure the regeneration solution effectively removes the bound analyte without denaturing the immobilized ligand. Test different regeneration conditions (e.g., low pH glycine (B1666218) solutions) to find the optimal one. Alternatively, a non-regeneration protocol may be considered if the interaction is of very high affinity.[5]

  • Potential Cause 4: Non-specific binding.

    • Troubleshooting Tip: Include a reference flow cell to subtract non-specific binding. The addition of a small amount of a non-ionic detergent like Tween 20 to the running buffer can help to minimize non-specific interactions.

In Vivo Experimentation (Collagen-Induced Arthritis Model)

Issue 3: Low incidence or severity of arthritis in the collagen-induced arthritis (CIA) model.

  • Potential Cause 1: Mouse strain and age.

    • Troubleshooting Tip: Susceptibility to CIA is highly dependent on the mouse strain and their MHC-class II haplotype. DBA/1 mice are a commonly used and susceptible strain.[6][7] Ensure mice are of an appropriate age (typically 7-8 weeks old) as younger or older mice may show a suboptimal response.[6][7]

  • Potential Cause 2: Quality of collagen and adjuvant.

    • Troubleshooting Tip: Use high-quality, purified type II collagen. The source of the collagen (e.g., chicken, bovine) should be consistent. The emulsification of the collagen with Complete Freund's Adjuvant (CFA) is critical for a robust immune response. Ensure a stable emulsion is formed before immunization.

  • Potential Cause 3: Immunization procedure.

    • Troubleshooting Tip: Follow a well-established immunization protocol, including the site and route of injection. A booster immunization is often required to achieve a high incidence of arthritis.[6][7]

  • Potential Cause 4: Animal housing conditions.

    • Troubleshooting Tip: Maintain animals in a specific pathogen-free (SPF) environment. Certain viral or bacterial infections can alter the immune response and affect the development of CIA.[6][7]

Issue 4: High variability in treatment response to this compound.

  • Potential Cause 1: Inconsistent oral dosing.

    • Troubleshooting Tip: Ensure accurate and consistent oral administration of this compound. Use appropriate gavage techniques to minimize stress and ensure the full dose is delivered. The formulation of the compound for oral delivery should be optimized for consistent bioavailability.

  • Potential Cause 2: Timing of treatment initiation.

    • Troubleshooting Tip: The timing of treatment initiation (prophylactic vs. therapeutic) will significantly impact the outcome. For a therapeutic model, start treatment when the clinical signs of arthritis first appear and be consistent with this starting point across all animals.

  • Potential Cause 3: Subjective scoring of arthritis.

    • Troubleshooting Tip: Use a standardized and blinded scoring system to assess the clinical signs of arthritis (e.g., paw swelling, redness, joint stiffness). Training of personnel to ensure consistency in scoring is crucial.

Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueAssay ConditionSource
Binding Affinity (KD) 15.1 nMSurface Plasmon Resonance (SPR) with human TNFα[1]
IC50 35 nMZymosan-stimulated CD11b expression on granulocytes in human whole blood[1][2]
IC90 163 nMZymosan-stimulated CD11b expression on granulocytes in human whole blood[2]

Table 2: In Vivo Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model

DoseAdministrationTreatment DurationEfficacySource
10 mg/kgOral, twice daily20 days68% reduction in the AUC of the disease score[2]
30 mg/kgOral, twice daily20 days84% reduction in the AUC of the disease score[2]

Experimental Protocols

Zymosan-Stimulated CD11b Expression Assay in Human Whole Blood
  • Blood Collection: Collect fresh human whole blood from healthy donors into heparinized tubes.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and non-toxic (e.g., <0.5%).

  • Stimulation: Aliquot the whole blood into 96-well plates. Add the this compound dilutions or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

  • Zymosan Activation: Add zymosan to the wells to stimulate the blood cells. The final concentration of zymosan should be optimized to induce a robust CD11b upregulation.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 4 hours).

  • Staining: Following incubation, add a fluorescently labeled anti-CD11b antibody to each well.

  • Lysis and Fixation: Lyse the red blood cells using a lysis buffer and fix the remaining white blood cells.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the granulocyte population based on their forward and side scatter characteristics.

  • Data Analysis: Determine the median fluorescence intensity (MFI) of CD11b for the granulocyte population in each well. Plot the MFI against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice
  • Collagen Emulsion Preparation: Prepare an emulsion of chicken type II collagen in Complete Freund's Adjuvant (CFA). Ensure a stable emulsion is formed.

  • Primary Immunization: Anesthetize 7-8 week old male DBA/1 mice. Inject the collagen/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization: Approximately 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Arthritis Scoring: Begin monitoring the mice for signs of arthritis daily, starting around day 21. Score each paw based on a scale that accounts for swelling and erythema (e.g., 0-4), for a maximum score of 16 per mouse.

  • Treatment Initiation: Once a mouse develops a clinical score of 1 or greater, randomize it into a treatment or vehicle control group.

  • This compound Administration: Administer this compound orally (e.g., by gavage) at the desired doses (e.g., 10 and 30 mg/kg, twice daily). The vehicle control group should receive the same volume of the vehicle used to formulate this compound.

  • Continued Monitoring and Scoring: Continue to score the mice daily for the duration of the study (e.g., 20 days of treatment).

  • Endpoint Analysis: At the end of the study, calculate the area under the curve (AUC) for the arthritis score for each mouse. Other endpoints can include histological analysis of the joints for inflammation, pannus formation, and bone erosion.

Visualizations

Balinatunfib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Soluble TNFα Trimer Soluble TNFα Trimer Asymmetric TNFα Trimer Asymmetric TNFα Trimer TNFR1 TNFR1 Soluble TNFα Trimer->TNFR1 Binds to This compound This compound This compound->Soluble TNFα Trimer Binds and stabilizes asymmetric form Asymmetric TNFα Trimer->TNFR1 Binding Blocked Pro-inflammatory Signaling Pro-inflammatory Signaling (NF-κB, MAPK) TNFR1->Pro-inflammatory Signaling Activates Inflammation Inflammation Pro-inflammatory Signaling->Inflammation

Caption: this compound's mechanism of action on the TNFα signaling pathway.

Experimental_Workflow_CIA cluster_setup Model Induction cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis start Day 0: Primary Immunization (Collagen + CFA) boost Day 21: Booster Immunization (Collagen + IFA) start->boost monitor Daily Monitoring for Arthritis Onset boost->monitor randomize Randomize into Treatment Groups monitor->randomize Arthritis Detected treat Daily Oral Dosing (this compound or Vehicle) randomize->treat score Daily Clinical Scoring treat->score auc Calculate Arthritis Score AUC treat->auc End of Study score->treat Continue for Treatment Period histology Histological Analysis of Joints auc->histology

Caption: Workflow for a therapeutic collagen-induced arthritis (CIA) study.

References

Balinatunfib experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Balinatunfib (SAR441566). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a novel, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For in vitro experiments, it is highly recommended to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for creating stock solutions of this compound.[8][9] Stock solutions should be stored at -20°C or -80°C in amber glass or polypropylene (B1209903) vials to protect from light and prevent adsorption to plastic surfaces.[10] Avoid repeated freeze-thaw cycles to maintain compound integrity.[10]

Q3: What is the reported in vitro potency (IC50) of this compound?

A3: In a human whole blood assay measuring the inhibition of zymosan-activated CD11b expression on granulocytes, this compound demonstrated an IC50 of 35 nM.[5][6][9] The concentration leading to 90% occupancy of TNFα (OCC90) was determined to be 16 nM.[5][6]

Q4: My observed IC50 in a cell-based assay is significantly higher than the published 35 nM. What are the potential reasons?

A4: Discrepancies between published biochemical or whole-blood assay potencies and specific cell-based assay results are common.[11] Several factors could contribute to this:

  • Cell Permeability: The compound may have limited permeability into your specific cell type, resulting in a lower intracellular concentration.[11]

  • Protein Binding: this compound may bind to proteins in your cell culture medium (e.g., fetal bovine serum), reducing the free concentration available to interact with TNF-α.

  • Compound Stability: The inhibitor may be metabolized by the cells or degrade in the culture medium over the course of a long incubation period.[11]

  • Assay-Specific Conditions: The concentration of TNF-α, cell density, and the specific endpoint being measured can all influence the apparent IC50.

Q5: Are there known off-target effects of this compound?

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High Variability in In Vitro Assay Results
  • Potential Cause 1: Compound Solubility and Precipitation.

    • Solution: this compound, like many small molecules, may have limited aqueous solubility.[8] Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%, ideally <0.1%) to avoid solvent-induced artifacts and compound precipitation.[11] When diluting the DMSO stock into your aqueous buffer, add it dropwise while vortexing to facilitate dissolution. Visually inspect the final solution for any cloudiness or precipitate.[11]

  • Potential Cause 2: Compound Instability.

    • Solution: If your experiments involve long incubation times, the compound may degrade.[10][11] Consider replenishing the media with fresh this compound during the experiment.[11] To check for stability, incubate this compound in your culture medium for the duration of your experiment, then test its activity in a short-term assay.[11] Store stock solutions properly and minimize freeze-thaw cycles.[10]

  • Potential Cause 3: Inconsistent Cell Culture Conditions.

    • Solution: Ensure consistent cell passage number, seeding density, and growth phase, as cellular responses to TNF-α can vary. Standardize serum batches, as different lots of fetal bovine serum can contain varying levels of endogenous cytokines that may affect the assay.

Issue 2: Lack of Efficacy in an In Vivo Model
  • Potential Cause 1: Suboptimal Oral Bioavailability or Formulation.

    • Solution: this compound is designed for oral administration.[1][3][4] However, the formulation and vehicle used for oral gavage can significantly impact its absorption. For preclinical mouse models, doses of 10 and 30 mg/kg have been shown to be effective.[9] If efficacy is low, consider optimizing the vehicle. Common vehicles for in vivo studies of small molecules include solutions with cyclodextrins, PEG400, or Tween 80 to improve solubility.

  • Potential Cause 2: Inappropriate Dosing Regimen.

    • Solution: The dosing frequency should be based on the compound's pharmacokinetic profile. While preclinical data is not fully detailed in the public domain, human studies indicate a terminal half-life of 22-30 hours, supporting once or twice-daily dosing.[5] Ensure your dosing regimen is frequent enough to maintain efficacious exposure levels.

  • Potential Cause 3: High Inherent Variability of the Animal Model.

    • Solution: Animal models of autoimmune diseases, such as collagen-induced arthritis (CIA), can have significant inter-animal variability.[14] Increase the number of animals per group to achieve sufficient statistical power. Use appropriate randomization and blinding procedures to avoid bias. Include a positive control group (e.g., an established anti-TNF biologic) to validate the model's responsiveness.

Data Presentation

Table 1: this compound In Vitro Activity and Preclinical Efficacy
ParameterValueSpeciesAssay/ModelReference
IC50 35 nMHumanZymosan-stimulated CD11b expression in whole blood[5][6][9]
OCC90 16 nMHumanTNFα occupancy in zymosan-stimulated whole blood[5][6]
Binding Affinity (KD) 15.1 nMHumanSurface Plasmon Resonance (SPR)[6]
Effective In Vivo Dose 10 - 30 mg/kgMouseCollagen-Induced Arthritis (CIA) model (oral admin.)[9]
Table 2: this compound Physicochemical and Pharmacokinetic Properties
ParameterValue / DescriptionSpeciesNotesReference
Modality Small MoleculeN/AOrally bioavailable[1][3]
Mechanism of Action Allosteric inhibitor of soluble TNF-αN/AStabilizes inactive trimer, selective for TNFR1 pathway[5][7]
Terminal Half-life (t1/2) 22 - 30 hoursHumanSupports once or twice daily dosing[5]
Time to Steady State 5 - 6 daysHumanMultiple ascending dose studies[5]

Experimental Protocols

Protocol 1: General In Vitro TNF-α Inhibition Assay (NF-κB Reporter Assay)

This protocol provides a framework for assessing this compound's ability to inhibit TNF-α-induced NF-κB activation in a cell-based reporter assay.

  • Cell Culture: Plate HEK293 cells (or other suitable cell line) stably expressing an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) in a 96-well plate. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in cell culture medium to create a dose-response curve (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤0.1%.

  • Treatment: Pre-incubate the cells with the various concentrations of this compound or vehicle control (medium with 0.1% DMSO) for 1-2 hours.

  • Stimulation: Add recombinant human TNF-α to the wells to a final concentration known to elicit a sub-maximal response (e.g., 1 ng/mL). Include a "no TNF-α" control group.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

  • Detection: Measure the reporter gene activity according to the manufacturer's instructions (e.g., add luciferase substrate and measure luminescence).

  • Data Analysis: Subtract the background signal (no TNF-α control). Normalize the data to the vehicle control (TNF-α stimulation with 0.1% DMSO) set as 100% activity. Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Mandatory Visualizations

Signaling Pathway Diagram

Balinatunfib_MoA cluster_ligand Extracellular cluster_receptor Cell Membrane cluster_intracellular Intracellular sTNFa Soluble TNF-α (Active Trimer) Inactive_sTNFa Inactive Asymmetric TNF-α Trimer sTNFa->Inactive_sTNFa TNFR1 TNFR1 sTNFa->TNFR1 Binds This compound This compound This compound->sTNFa Binds and stabilizes Inactive_sTNFa->TNFR1 Binding Blocked Signaling Downstream Signaling (e.g., TRADD, TRAF2) TNFR1->Signaling NFkB NF-κB Activation Signaling->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Mechanism of Action of this compound.

Experimental Workflow Diagram

Troubleshooting_Workflow start High In Vitro IC50 or Inconsistent Results q1 Is final DMSO concentration <0.1%? start->q1 s1 Prepare fresh dilutions. Ensure rapid mixing into aqueous media. q1->s1 No q2 Is compound degrading during long incubation? q1->q2 Yes s1->q1 s2 Perform media changes with fresh compound. Run stability assay in media. q2->s2 No q3 Are cell culture conditions consistent? q2->q3 Yes s2->q2 s3 Standardize passage number, seeding density, and serum lots. q3->s3 No end Re-run Experiment with Optimized Conditions q3->end Yes s3->q3

Caption: Troubleshooting workflow for in vitro experiments.

Logical Relationship Diagram

Logical_Relationships cluster_cause Potential Causes of Variability cluster_solution Solutions C1 Compound Precipitation S1 Optimize Solubilization (e.g., lower DMSO %) C1->S1 C2 Compound Degradation S2 Reduce Incubation Time or Replenish Compound C2->S2 C3 High Serum Protein Binding S3 Reduce Serum % or Use Serum-Free Media C3->S3 C4 Inconsistent Cell State S4 Standardize Cell Culture Protocols C4->S4

Caption: Relationship between causes of variability and solutions.

References

Technical Support Center: Refining Balinatunfib Treatment Duration in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Balinatunfib treatment duration in in vitro cell line experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally available small molecule that acts as a potent and selective inhibitor of Tumor Necrosis Factor-alpha (TNFα).[1][2][3] Unlike biologic TNFα inhibitors that block the receptor, this compound functions by binding to a pocket within the soluble TNFα trimer.[1][4] This binding stabilizes an asymmetric, receptor-incompetent conformation of the TNFα trimer, preventing it from binding to its receptor, TNFR1.[1][4][5] Consequently, this allosteric inhibition blocks the downstream pro-inflammatory signaling cascade mediated by TNFR1.[1][3] Notably, this compound does not inhibit the signaling of transmembrane TNFα through TNFR2, which is involved in immune regulation and tissue repair.[6]

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound is cell-line and assay-dependent. A good starting point for most in vitro experiments is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations. Based on published data, a range of 1 nM to 5 µM is a reasonable starting point for exploration. For example, an IC50 of 35 nM was observed for the inhibition of CD11b expression in zymosan-stimulated human whole blood after a 4-hour incubation.[1][4] In a co-culture of CD4+ T cells and CHO cells expressing membrane-bound TNF, concentrations of 0.5 µM and 5 µM were used for a 48-hour incubation.[7]

Q3: How do I determine the optimal treatment duration for my specific cell line and experiment?

A3: The optimal treatment duration with this compound is highly dependent on the biological question you are asking and the specific cell line you are using. It is crucial to perform a time-course experiment to determine the ideal endpoint.

  • For assessing target engagement and downstream signaling (e.g., NF-κB inhibition): Shorter incubation times are often sufficient. A pre-incubation with this compound for 1 to 4 hours before stimulation with TNFα is a common strategy. The subsequent stimulation with TNFα can be short for observing rapid signaling events like protein phosphorylation (e.g., 15-60 minutes) or longer for measuring changes in gene expression (e.g., 4-24 hours).

  • For assessing cell viability and cytotoxicity: Longer incubation times, typically from 24 to 72 hours, are required to observe effects on cell proliferation and survival.

  • For assessing apoptosis: The induction of apoptosis is a process that unfolds over time. A time-course experiment collecting samples at multiple time points (e.g., 12, 24, 48, and 72 hours) is recommended to capture the peak of the apoptotic response.

Q4: Is this compound stable in cell culture medium for long-term experiments?

A4: The stability of small molecules in cell culture media can be influenced by factors such as temperature, pH, and the presence of serum components.[8][9] For long-term experiments (e.g., > 24 hours), it is advisable to assess the stability of this compound in your specific cell culture medium under your experimental conditions. If significant degradation is observed, consider replenishing the compound with a medium change during the incubation period. It is recommended to prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.[8]

Troubleshooting Guides

Issue 1: No or weak inhibitory effect of this compound observed.
Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 10 µM).
Inappropriate Treatment Duration Conduct a time-course experiment to identify the optimal incubation time for your specific endpoint and cell line. For signaling studies, ensure sufficient pre-incubation time with this compound before TNFα stimulation.
Low TNFR1 Expression Verify the expression of TNFR1 in your cell line of interest via Western blot or flow cytometry. This compound's efficacy is dependent on the presence of its target's receptor.
Compound Degradation Prepare fresh this compound solutions for each experiment. For long-term incubations, consider assessing its stability in your culture medium and replenish if necessary.
High Serum Concentration High concentrations of serum proteins in the culture medium may bind to this compound, reducing its effective concentration. Consider reducing the serum concentration if your experimental design allows.
Cell Health Ensure that your cells are healthy, in the logarithmic growth phase, and at an appropriate confluency. Stressed or overly confluent cells may respond differently to treatment.
Issue 2: High background or inconsistent results in Western blot for signaling pathway analysis.
Possible Cause Troubleshooting Steps
Suboptimal Antibody Dilution Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background.
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).
Inadequate Washing Increase the number and duration of wash steps after antibody incubations to remove non-specific binding.
Lysate Preparation Ensure that cell lysates are prepared quickly on ice with appropriate protease and phosphatase inhibitors to preserve the phosphorylation status of signaling proteins.
Loading Amount Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA assay).
Issue 3: Difficulty in detecting apoptosis after this compound treatment.
Possible Cause Troubleshooting Steps
Incorrect Timing of Assay Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal window for detecting apoptosis in your cell line. Early time points may be necessary to detect initial apoptotic events.
Cell Line Resistance Your cell line may be resistant to TNFα-induced apoptosis or the effects of its inhibition. Confirm that your cell line is sensitive to TNFα.
Assay Sensitivity Use a combination of apoptosis assays to confirm your results. For example, combine Annexin V/PI staining with a functional assay like caspase activity measurement.
Distinguishing Apoptosis from Necrosis Use a dual-staining method like Annexin V and a viability dye (e.g., Propidium Iodide, 7-AAD) to differentiate between apoptotic, necrotic, and live cells.

Data Summary

Table 1: Recommended Starting Concentrations and Incubation Times for this compound in In Vitro Assays

Assay TypeCell Type/SystemThis compound ConcentrationIncubation TimeReference
Target Engagement (CD11b expression)Zymosan-stimulated human whole bloodIC50: 35 nM (Range: 1-1000 nM)4 hours[1][4]
T-cell RegulationCo-culture of human CD4+ T cells and memTNF-CHO cells0.5 µM and 5 µM48 hours[7]
Cell Viability (General)Various Cell Lines10 nM - 10 µM (Dose-response recommended)24 - 72 hoursGeneral Guidance
Apoptosis Induction (General)Various Cell Lines100 nM - 5 µM (Dose-response recommended)12 - 72 hours (Time-course recommended)General Guidance
NF-κB Pathway Inhibition (General)Various Cell Lines10 nM - 1 µM (Dose-response recommended)1 - 4 hours pre-incubationGeneral Guidance

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and will not become over-confluent during the experiment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. A typical starting range would be from 20 µM down to 20 nM (final concentrations will be 10 µM to 10 nM). Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).

  • Treatment: Add an equal volume of the 2X this compound dilutions to the corresponding wells of the 96-well plate.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and incubate until the formazan (B1609692) crystals are fully dissolved.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis by Annexin V/PI Staining and Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for various time points (e.g., 12, 24, 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting:

    • For adherent cells, collect the culture supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell dissociation reagent (e.g., TrypLE™). Combine the supernatant and the detached cells.

    • For suspension cells, collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Protocol 3: Analyzing NF-κB Signaling by Western Blot
  • Cell Seeding and Pre-treatment: Seed cells in 6-well plates. Once they reach the desired confluency, pre-treat the cells with various concentrations of this compound for 1-4 hours.

  • TNFα Stimulation: Stimulate the cells with an optimal concentration of human TNFα (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes) to induce NF-κB pathway activation. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold 1X PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein and the loading control.

Visualizations

Balinatunfib_Signaling_Pathway cluster_inactivation cluster_nucleus Nucleus TNFa Soluble TNFα Trimer Inactive_TNFa Inactive Asymmetric TNFα Trimer TNFR1 TNFR1 TNFa->TNFR1 Binds & Activates TNFR2 TNFR2 TNFa->TNFR2 Binds & Activates (Unaffected) This compound This compound This compound->TNFa Binds & Stabilizes Inactive_TNFa->TNFR1 Blocks Binding Signaling_Complex Signaling Complex (TRADD, TRAF2, RIPK1) TNFR1->Signaling_Complex IKK_Complex IKK Complex Signaling_Complex->IKK_Complex Activates IkBa_p p-IκBα IKK_Complex->IkBa_p Phosphorylates NFkB NF-κB (p65/p50) IkBa_p->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates & Activates Nucleus Nucleus Inflammation Inflammation Gene_Expression->Inflammation Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound's Mechanism of Action on the TNFα/TNFR1 Signaling Pathway.

Experimental_Workflow Start Start: Define Experimental Goal (e.g., IC50, Apoptosis, Signaling) Dose_Response 1. Dose-Response Experiment (e.g., 1 nM - 10 µM this compound) Start->Dose_Response Time_Course 2. Time-Course Experiment (e.g., 12h, 24h, 48h, 72h) Dose_Response->Time_Course Select_Conditions 3. Select Optimal Dose & Time Time_Course->Select_Conditions Key_Experiment 4. Perform Key Experiment (e.g., Western Blot, Flow Cytometry) Select_Conditions->Key_Experiment Data_Analysis 5. Data Analysis & Interpretation Key_Experiment->Data_Analysis Troubleshoot Troubleshooting? Data_Analysis->Troubleshoot Troubleshoot->Dose_Response No/Weak Effect Troubleshoot->Time_Course Inconsistent Results Troubleshoot->Key_Experiment Technical Issues End End: Conclusive Results Troubleshoot->End Results OK

Caption: Recommended workflow for optimizing this compound treatment conditions.

References

Technical Support Center: Overcoming Resistance to Balinatunfib in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of Balinatunfib in oncology. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming potential resistance mechanisms in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Q2: What is the rationale for using this compound in cancer treatment?

TNF-α has a paradoxical role in cancer; it can have both anti-tumor and pro-tumor effects.[[“]] In many cancers, chronic inflammation driven by TNF-α can promote tumor growth, proliferation, invasion, and metastasis.[8][[“]] By selectively inhibiting the pro-inflammatory signaling of TNFR1, this compound aims to counteract the pro-tumorigenic effects of TNF-α within the tumor microenvironment.[8][[“]] Furthermore, there is a rationale for exploring this compound in combination with other anti-cancer therapies, such as immune checkpoint inhibitors, to overcome resistance.[8][9]

Q3: My cancer cell line is not responding to this compound treatment. What are the possible reasons?

A lack of response to this compound in a cancer cell line could be due to several factors:

  • Intrinsic Resistance: The cancer cell line may not be dependent on the TNF-α/TNFR1 signaling pathway for its growth and survival.

  • Low or Absent TNFR1 Expression: The cells may have low or no expression of the TNFR1 receptor, rendering them insensitive to a TNFR1 signaling inhibitor.

  • Activation of Bypass Pathways: The cancer cells may have activated alternative pro-survival signaling pathways that compensate for the inhibition of TNFR1 signaling.

  • Experimental Issues: Incorrect drug concentration, degradation of the compound, or issues with the cell culture itself could lead to a lack of observed effect.

Q4: How can I determine if my cancer cell line is a good candidate for this compound treatment?

To assess the potential sensitivity of a cancer cell line to this compound, you can:

  • Assess TNFR1 Expression: Quantify the expression of TNFR1 at the protein level (e.g., via Western blot, flow cytometry, or immunohistochemistry) and mRNA level (e.g., via qPCR).

  • Measure TNF-α Secretion: Determine if the cancer cells or co-cultured immune cells secrete TNF-α using an ELISA assay.

  • Evaluate NF-κB Activation: Since NF-κB is a key downstream effector of TNFR1 signaling, you can assess the basal and TNF-α-stimulated activity of the NF-κB pathway.

  • Perform a Dose-Response Study: Conduct a cell viability assay with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).

Troubleshooting Guides

Issue 1: Developing a this compound-Resistant Cancer Cell Line

Objective: To generate a cancer cell line with acquired resistance to this compound for mechanistic studies.

Experimental Protocol:

  • Initial IC50 Determination:

    • Seed the parental cancer cell line in 96-well plates.

    • Treat with a serial dilution of this compound for 72 hours.

    • Determine the IC50 value using a cell viability assay (e.g., MTT or CellTiter-Glo).[10][11]

  • Induction of Resistance:

    • Culture the parental cells in a low concentration of this compound (e.g., IC10 or IC20).[12]

    • Gradually increase the concentration of this compound in a stepwise manner as the cells adapt and resume proliferation.[12][13] This process can take several months.

    • Maintain a parallel culture treated with the vehicle (e.g., DMSO) as a control.

    • Cryopreserve cells at different stages of resistance development.[13]

  • Confirmation of Resistance:

    • Once the cells can proliferate in a significantly higher concentration of this compound, perform a dose-response assay on the resistant cells and compare the IC50 value to that of the parental cells.[10][12] A 3- to 10-fold increase in IC50 is generally considered an indication of resistance.[12]

Data Presentation:

Cell LineTreatmentIC50 (nM)Fold Resistance (Resistant IC50 / Parental IC50)
ParentalThis compound1501
ResistantThis compound180012

Troubleshooting:

SymptomPossible CauseSuggested Solution
High level of cell death at each dose escalation.The incremental increase in drug concentration is too high.Decrease the fold-increase in this compound concentration at each step and allow the cells more time to adapt.
Resistant phenotype is lost over time in the absence of the drug.The resistance mechanism is transient or relies on continuous drug pressure.Maintain the resistant cell line in a culture medium containing a selective concentration of this compound (e.g., the IC20 of the parental line).
No significant increase in IC50 after prolonged treatment.The cell line may have a very stable genome or the primary resistance mechanism is not through acquired mutations.Consider alternative methods for inducing resistance, such as mutagenesis followed by drug selection.

Workflow for Developing a Resistant Cell Line:

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Confirmation & Analysis A Parental Cancer Cell Line B Determine Initial IC50 (Dose-Response Assay) A->B C Culture with low-dose This compound (IC10-IC20) D Stepwise Increase in This compound Concentration C->D E Monitor Cell Proliferation D->E G Determine Resistant IC50 (Dose-Response Assay) D->G E->C F Cryopreserve at Each Stage E->F H Compare Parental vs. Resistant IC50 G->H I Mechanistic Studies (e.g., Western Blot, RNA-seq) H->I

Workflow for generating and validating a this compound-resistant cancer cell line.
Issue 2: Investigating Combination Therapies to Overcome this compound Resistance

Objective: To identify synergistic drug combinations that can overcome acquired resistance to this compound.

Experimental Protocol:

  • Select Combination Agents: Choose drugs that target potential bypass pathways or have complementary mechanisms of action. Examples include inhibitors of pathways frequently activated in cancer (e.g., PI3K/AKT, MAPK) or other immunomodulatory agents.

  • Design Combination Study: Use a matrix-based approach with varying concentrations of this compound and the combination agent. A constant-ratio experimental design is often recommended for synergy analysis.[14]

  • Perform Cell Viability Assay: Treat both parental and this compound-resistant cells with the drug combinations for 72 hours.

  • Analyze for Synergy: Calculate the Combination Index (CI) using the Chou-Talalay method or determine synergy using the Bliss Independence or Highest Single Agent (HSA) models.[14][15][16] A CI value less than 1 indicates synergy.[14]

Data Presentation:

Drug CombinationCell LineCombination Index (CI) at ED50Synergy Interpretation
This compound + Agent XParental0.95Additive
This compound + Agent XResistant0.45Synergistic
This compound + Agent YParental1.10Antagonistic
This compound + Agent YResistant0.80Additive

Troubleshooting:

SymptomPossible CauseSuggested Solution
No synergistic combinations found.The selected combination agents do not target the relevant resistance mechanisms.Perform molecular profiling (e.g., RNA-seq, phosphoproteomics) of the resistant cells to identify upregulated signaling pathways and select more targeted combination agents.
High variability in synergy scores.Inconsistent cell plating or drug concentrations.Ensure accurate and consistent cell seeding and drug dilutions. Use automated liquid handlers if possible.[17] Randomize the plate layout to minimize edge effects.[17]
Antagonistic interaction observed.The two drugs have opposing effects on a critical cellular pathway.Investigate the mechanism of antagonism. This finding can also be mechanistically informative.

Signaling Pathway Diagram: Potential Bypass Mechanisms in this compound Resistance

G cluster_0 This compound Action cluster_1 Potential Resistance Mechanisms TNFa Soluble TNF-α InactiveTNFa Inactive TNF-α Trimer TNFa->InactiveTNFa Stabilization This compound This compound This compound->TNFa TNFR1 TNFR1 InactiveTNFa->TNFR1 Binding Blocked NFkB NF-κB Activation TNFR1->NFkB ProSurvival Pro-Survival & Inflammation NFkB->ProSurvival ResistantSurvival Cell Survival & Proliferation EGFR EGFR Pathway EGFR->ResistantSurvival PI3K_AKT PI3K/AKT Pathway PI3K_AKT->ResistantSurvival MAPK MAPK Pathway MAPK->ResistantSurvival OtherSurvival Other Pro-Survival Pathways OtherSurvival->ResistantSurvival

Potential bypass signaling pathways that could contribute to this compound resistance.

This technical support center provides a starting point for addressing challenges related to this compound resistance in cancer cells. As research in this area is ongoing, it is crucial to stay updated with the latest findings and adapt experimental strategies accordingly.

References

How to minimize Balinatunfib-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing Balinatunfib in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize potential cytotoxicity and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available small molecule that acts as a potent and selective inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] Unlike biologic TNF-α inhibitors, this compound does not block TNF-α receptors directly. Instead, it binds to soluble TNF-α (sTNFα) and stabilizes an inactive, asymmetric trimer conformation.[1][3] This prevents the sTNFα from binding to and activating the TNF receptor 1 (TNFR1), thereby inhibiting downstream pro-inflammatory signaling.[4] Notably, this mechanism of action spares the activity of TNF receptor 2 (TNFR2), which is involved in immune regulation and tissue repair.[4]

Q2: Is this compound expected to be cytotoxic in my in vitro experiments?

While clinical studies have shown that this compound is generally well-tolerated in vivo, it is crucial to recognize that any small molecule can exhibit cytotoxicity in in vitro cell culture systems, particularly at high concentrations or with prolonged exposure.[5][6][7] Potential cytotoxicity can arise from on-target effects in sensitive cell lines or from off-target effects. Therefore, it is recommended to perform initial dose-response experiments to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions.

Q3: What are the common causes of unexpected cytotoxicity in cell-based assays with small molecules like this compound?

Unexpected cytotoxicity in in vitro experiments can stem from several factors:

  • High Compound Concentration: Exceeding the optimal concentration range can lead to off-target effects and cellular stress.

  • Solvent Toxicity: The vehicle used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at high concentrations. It is advisable to keep the final DMSO concentration below 0.5% (v/v).

  • Compound Instability or Precipitation: this compound may degrade or precipitate in culture medium over time, which can lead to inconsistent results and direct physical stress on cells.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to therapeutic compounds.

  • Suboptimal Cell Culture Conditions: Factors such as high cell density, nutrient depletion, or contamination can exacerbate the cytotoxic effects of a compound.

Q4: How can I distinguish between a specific anti-proliferative effect and general cytotoxicity?

This is a critical aspect of in vitro pharmacology. Here are some strategies:

  • Use Multiple Assay Types: Employ assays that measure different cellular endpoints. For instance, a metabolic assay (e.g., MTT) can be complemented with a membrane integrity assay (e.g., LDH release) to differentiate between a reduction in metabolic activity (cytostatic effect) and cell death (cytotoxic effect).

  • Time-Course Experiments: Analyze the effects of this compound at different time points. A cytostatic effect may be observed at earlier time points, while cytotoxicity might become apparent with longer exposure.

  • Microscopic Examination: Visually inspect the cells for morphological changes indicative of cell death, such as membrane blebbing, cell shrinkage, or detachment.

Troubleshooting Guides

Table 1: Troubleshooting Unexpectedly High Cytotoxicity
Observation Potential Cause Recommended Solution
High cytotoxicity observed across multiple unrelated cell lines.The concentration of this compound is too high, leading to off-target effects.Perform a dose-response experiment to determine the IC50 value and use concentrations at or below this value for your experiments.
The final concentration of the solvent (e.g., DMSO) is toxic to the cells.Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5% for DMSO). Include a vehicle-only control in your experiments.
The compound has precipitated out of solution.Visually inspect the wells for precipitate. Prepare fresh dilutions of this compound for each experiment. Consider the use of a different solvent or the addition of a solubilizing agent if solubility is an issue.
Cytotoxicity is observed only in specific cell lines.The cell line may be particularly sensitive to the inhibition of the TNF-α pathway or may express off-target proteins that interact with this compound.Characterize the expression of TNFR1 and other potential off-targets in your cell line. Consider using a cell line with lower sensitivity as a control.
Results are not reproducible between experiments.Inconsistent cell health, passage number, or seeding density.Use cells within a consistent passage number range. Ensure high cell viability (>95%) before seeding. Standardize cell seeding density for all experiments.
Degradation of the compound upon storage.Aliquot stock solutions of this compound and store them at the recommended temperature. Avoid repeated freeze-thaw cycles.
Table 2: Representative IC50 Values of Small Molecule Inhibitors in Different Cell Lines

The following table provides representative IC50 values for various small molecule kinase inhibitors to illustrate the expected range of cytotoxic responses in different cell lines. Note: These are not this compound data but are provided for illustrative purposes. It is essential to determine the IC50 of this compound in your specific experimental system.

Compound Target Cell Line Assay Incubation Time (h) IC50 (µM)
Gefitinib EGFRA549MTT7215.8
PC-9MTT720.02
Erlotinib EGFRH358MTT725.2
HCC827MTT720.01
Sorafenib VEGFR, PDGFR, RafHepG2MTT486.7
Huh7MTT488.2
Sunitinib VEGFR, PDGFR, c-KITHUVECMTT720.05
786-OMTT723.5

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on the metabolic activity of cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound, including vehicle-only and untreated controls. Also, include a positive control for maximum LDH release (usually provided in the kit).

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings, as detailed in the kit's manual.

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow to Assess and Mitigate Cytotoxicity cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Optimization cell_culture Cell Culture (Consistent Passage #) dose_response Dose-Response Assay (e.g., MTT) cell_culture->dose_response compound_prep Prepare this compound (Fresh Dilutions) compound_prep->dose_response calc_ic50 Calculate IC50 dose_response->calc_ic50 time_course Time-Course Assay troubleshoot Troubleshoot Unexpected Results time_course->troubleshoot mechanism_assay Mechanism of Action Assays (e.g., LDH, Caspase) mechanism_assay->troubleshoot determine_optimal Determine Optimal Concentration & Time calc_ic50->determine_optimal determine_optimal->time_course determine_optimal->mechanism_assay troubleshoot->dose_response Re-evaluate

Caption: A workflow for assessing and mitigating in vitro cytotoxicity.

drug_induced_apoptosis Simplified Drug-Induced Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway drug Drug/Stimulus death_receptor Death Receptors (e.g., TNFR1, Fas) drug->death_receptor dna_damage DNA Damage/ Stress drug->dna_damage caspase8 Caspase-8 Activation death_receptor->caspase8 bcl2_family Bcl-2 Family (Bax/Bak activation) caspase8->bcl2_family via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Key signaling pathways in drug-induced apoptosis.

oxidative_stress_pathway Oxidative Stress-Induced Cytotoxicity cluster_damage Cellular Damage cluster_signaling Signaling Cascades drug Drug Exposure ros Increased ROS (Reactive Oxygen Species) drug->ros lipid_perox Lipid Peroxidation ros->lipid_perox protein_ox Protein Oxidation ros->protein_ox dna_damage DNA Damage ros->dna_damage mapk MAPK Activation (JNK, p38) ros->mapk nfkb NF-κB Activation ros->nfkb apoptosis Apoptosis lipid_perox->apoptosis protein_ox->apoptosis dna_damage->apoptosis mapk->apoptosis nfkb->apoptosis pro- or anti-apoptotic

Caption: Signaling in oxidative stress-induced cell death.

References

Balinatunfib Protocol Adjustment for Diverse Cell Types: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Balinatunfib, a potent and selective small-molecule inhibitor of Tumor Necrosis Factor alpha (TNFα), in various in vitro cellular models. This resource offers detailed protocols, troubleshooting guidance, and frequently asked questions to facilitate the successful application of this compound in your research.

Understanding this compound's Mechanism of Action

This compound is an orally available small-molecule inhibitor that uniquely targets TNFα. Instead of blocking the TNFα receptor, this compound binds to soluble TNFα trimers, stabilizing them in an asymmetric, receptor-incompetent conformation.[1] This allosteric mechanism of action prevents the binding of TNFα to its receptor, TNFR1, thereby inhibiting downstream pro-inflammatory signaling pathways.[1][2] A key advantage of this compound is its selectivity for inhibiting TNFR1 signaling while sparing the TNFR2 pathway, which is involved in immune regulation and tissue homeostasis.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound from various studies, providing a quick reference for experimental planning.

ParameterValueSpecies/SystemReference
Binding Affinity (KD) 15.1 nMHuman TNFα[1]
IC50 35 nMZymosan-stimulated human whole blood (CD11b expression)[3]
Effective Concentration 0.5 µM and 5 µMHuman CD4+ T cell / memTNF-CHO-K1 co-culture (T-reg expansion)
In Vivo Efficacy 10 mg/kg and 30 mg/kg (oral)Mouse Collagen-Induced Arthritis (CIA) model[1]

Experimental Protocols

Here, we provide detailed methodologies for utilizing this compound in common cell-based assays.

General Guidelines for Handling this compound
  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Inhibition of Cytokine Secretion in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the steps to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines, such as TNFα and IL-6, in stimulated PBMCs.

Materials:

  • Ficoll-Paque

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNFα and IL-6 ELISA kits

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 105 cells/well.

  • Pre-treatment with this compound: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound to the cells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Stimulation: After the pre-incubation period, stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) to induce cytokine production.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentration of TNFα and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Differentiation of THP-1 Monocytes to Macrophages and Inhibition of Inflammatory Response

This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophage-like cells and the subsequent evaluation of this compound's anti-inflammatory effects.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

  • Reagents for RNA extraction and qRT-PCR or ELISA kits

Procedure:

  • THP-1 Differentiation:

    • Seed THP-1 cells in a 6-well plate at a density of 5 x 105 cells/well in complete RPMI-1640 medium.

    • Induce differentiation by adding PMA to a final concentration of 50-100 ng/mL.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. Differentiated macrophages will become adherent.

  • This compound Treatment and Stimulation:

    • After differentiation, gently wash the cells with fresh medium to remove PMA.

    • Pre-treat the differentiated macrophages with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for an appropriate duration depending on the downstream analysis (e.g., 6 hours for gene expression, 24 hours for cytokine secretion).

  • Analysis of Inflammatory Response:

    • Gene Expression: Extract total RNA from the cells and perform qRT-PCR to analyze the expression of pro-inflammatory genes like TNF, IL6, and IL1B.

    • Cytokine Secretion: Collect the cell culture supernatants and measure the concentration of secreted cytokines using ELISA.

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Question Possible Cause Suggested Solution
Why am I not observing significant inhibition of TNFα-induced effects? Suboptimal concentration of this compound: The concentration used may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).
Degradation of this compound: The compound may have degraded due to improper storage or handling.Ensure that the stock solution is stored correctly at -20°C or -80°C and that fresh working dilutions are prepared for each experiment.
High cell density: A very high cell density might produce an overwhelming amount of TNFα that exceeds the inhibitory capacity of the added this compound.Optimize the cell seeding density for your assay.
I am observing cytotoxicity at higher concentrations of this compound. What should I do? Off-target effects: At very high concentrations, small molecule inhibitors can sometimes exhibit off-target effects leading to cytotoxicity.Determine the IC50 for the desired inhibitory effect and use concentrations around this value. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) might be too high.Ensure the final concentration of DMSO in the cell culture medium is kept below 0.1%. Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess solvent toxicity.
My results are inconsistent between experiments. Variability in cell culture: Differences in cell passage number, confluence, or health can lead to variable responses.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment.
Inconsistent timing: The timing of pre-incubation with this compound and stimulation can affect the outcome.Adhere strictly to the optimized incubation times for your protocol.
Pipetting errors: Inaccurate pipetting can lead to variations in the final concentrations of this compound and other reagents.Use calibrated pipettes and ensure proper pipetting techniques.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of this compound over biologic TNFα inhibitors like antibodies?

A1: this compound is an orally available small molecule, which offers a more convenient route of administration compared to the injectable biologics.[1] Furthermore, its selective inhibition of TNFR1 signaling while sparing TNFR2 may offer a better safety profile by preserving the protective functions of TNFR2.[3][4]

Q2: Can this compound be used in animal models?

A2: Yes, this compound has been shown to be effective in a mouse model of collagen-induced arthritis when administered orally at doses of 10 and 30 mg/kg.[1]

Q3: How stable is this compound in cell culture medium?

A3: While specific stability data in various cell culture media is not extensively published, it is a good practice to prepare fresh working dilutions of this compound from a frozen stock for each experiment to ensure consistent activity.

Q4: What downstream signaling pathways are affected by this compound?

A4: By inhibiting the binding of TNFα to TNFR1, this compound blocks the activation of downstream pro-inflammatory signaling pathways, most notably the NF-κB pathway.

Q5: Are there any known off-target effects of this compound?

A5: As with any small molecule inhibitor, the potential for off-target effects exists, especially at high concentrations. It is crucial to perform dose-response experiments to identify the optimal concentration that provides specific inhibition with minimal cytotoxicity.

Visualizing Key Processes

To further aid in the understanding of this compound's application, the following diagrams illustrate the core signaling pathway, a typical experimental workflow, and a troubleshooting decision tree.

TNF_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Soluble TNFα Trimer Soluble TNFα Trimer Inactive TNFα Trimer Inactive TNFα Trimer Soluble TNFα Trimer->Inactive TNFα Trimer TNFR1 TNFR1 Soluble TNFα Trimer->TNFR1 Binds to This compound This compound This compound->Soluble TNFα Trimer Stabilizes TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK Complex IKK Complex TRAF2->IKK Complex RIP1->IKK Complex IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Gene Transcription Inflammatory Gene Transcription Nucleus->Inflammatory Gene Transcription Initiates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Seeding Cell Seeding Pre-incubation Pre-incubation Cell Seeding->Pre-incubation This compound Dilution This compound Dilution This compound Dilution->Pre-incubation Stimulation Stimulation Pre-incubation->Stimulation Incubation Incubation Stimulation->Incubation Sample Collection Sample Collection Incubation->Sample Collection Downstream Assay Downstream Assay Sample Collection->Downstream Assay Data Analysis Data Analysis Downstream Assay->Data Analysis Troubleshooting_Workflow Start Start Unexpected Results? Unexpected Results? Start->Unexpected Results? Low Inhibition? Low Inhibition? Unexpected Results?->Low Inhibition? Yes High Cytotoxicity? High Cytotoxicity? Unexpected Results?->High Cytotoxicity? No Check this compound Concentration Check this compound Concentration Low Inhibition?->Check this compound Concentration Yes Inconsistent Data? Inconsistent Data? High Cytotoxicity?->Inconsistent Data? No Assess Solvent Toxicity Assess Solvent Toxicity High Cytotoxicity?->Assess Solvent Toxicity Yes Standardize Cell Culture Standardize Cell Culture Inconsistent Data?->Standardize Cell Culture Yes End End Inconsistent Data?->End No Verify Compound Integrity Verify Compound Integrity Check this compound Concentration->Verify Compound Integrity Optimize Cell Density Optimize Cell Density Verify Compound Integrity->Optimize Cell Density Optimize Cell Density->End Perform Viability Assay Perform Viability Assay Assess Solvent Toxicity->Perform Viability Assay Perform Viability Assay->End Ensure Consistent Timing Ensure Consistent Timing Standardize Cell Culture->Ensure Consistent Timing Review Pipetting Technique Review Pipetting Technique Ensure Consistent Timing->Review Pipetting Technique Review Pipetting Technique->End

References

Validation & Comparative

Validating Balinatunfib's Efficacy and Selectivity with a Secondary T-reg Expansion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Balinatunfib, a novel oral small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), with established biologic alternatives. We focus on a crucial secondary assay to validate its unique, selective mechanism of action, supported by experimental data.

This compound represents a new therapeutic approach for autoimmune diseases by targeting TNF-α, a key cytokine in inflammatory processes.[1][2] Unlike traditional biologic inhibitors, this compound is an orally available small molecule that does not block TNF-α receptors directly.[3][4] Instead, it stabilizes an inactive, asymmetrical form of the soluble TNF-α (sTNFα) trimer, preventing it from binding to and activating the pro-inflammatory TNF receptor 1 (TNFR1).[1][5] This allosteric inhibition mechanism is designed to selectively block TNFR1 signaling while preserving the activity of TNFR2, which is involved in immune regulation and tissue repair.[6][7]

Primary assays, such as Surface Plasmon Resonance (SPR) and cell-based IC50 determinations, have confirmed this compound's high-affinity binding to TNF-α and potent inhibition of downstream inflammatory markers.[1][5] However, to substantiate its therapeutic hypothesis and differentiate it from broad-spectrum anti-TNF biologics, a secondary assay demonstrating the preservation of TNFR2 signaling is essential. This guide details an in vitro T-regulatory (T-reg) cell expansion assay for this purpose, comparing this compound's effects to those of adalimumab and etanercept.

Differentiated Mechanism of Action: Selective TNFR1 Inhibition

The diagram below illustrates the signaling pathway of TNF-α and the specific point of intervention for this compound. Soluble TNF-α (sTNF) primarily activates the pro-inflammatory TNFR1 pathway, while membrane-bound TNF-α (mTNF) signals through TNFR2, which plays a role in immune homeostasis, including the expansion of T-reg cells.[7] this compound selectively inhibits the sTNF-TNFR1 interaction, leaving the mTNF-TNFR2 pathway intact.

Caption: this compound selectively inhibits the sTNF-TNFR1 pathway while sparing mTNF-TNFR2 signaling.

Secondary Assay: In Vitro T-reg Expansion

To validate the TNFR2-sparing mechanism of this compound, an in vitro assay was conducted to measure the expansion of CD4+CD25+FoxP3+ T-reg cells.[7] This assay leverages co-culture of human CD4+ T cells with cells expressing a non-cleavable form of membrane-bound TNF (memTNF-CHO-K1 cells) to stimulate TNFR2-mediated T-reg induction.[7]

Experimental Workflow

The following diagram outlines the key steps of the T-reg expansion assay used to compare this compound with other anti-TNF biologics.

T_Reg_Expansion_Workflow cluster_prep Cell Preparation cluster_culture Co-Culture & Treatment cluster_analysis Analysis A Isolate PBMCs from healthy donor whole blood (Gradient Centrifugation) B Isolate CD4+ T cells (Negative Selection Kit) A->B C Co-culture CD4+ T cells with memTNF-CHO-K1 cells (48h) B->C D Add Recombinant IL-2 E Treat with: 1. This compound (0.5µM, 5µM) 2. Adalimumab (2.5, 25 µg/mL) 3. Etanercept (2.5, 25 µg/mL) 4. Control (DMSO/Isotype) F Incubate cells with fluorescently-labeled antibodies (CD4, CD25, FoxP3) E->F G Acquire data using Flow Cytometry F->G H Quantify % of T-reg cells (CD4+CD25+FoxP3+) G->H

Caption: Workflow for the in vitro T-regulatory (T-reg) cell expansion assay.
Experimental Protocol: mTNF-induced T-reg Expansion Assay

This protocol is based on the methodology used to evaluate the effect of this compound on T-reg expansion.[7]

  • Cell Isolation :

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood samples from healthy volunteers using gradient centrifugation.

    • Isolate CD4+ T cells from the PBMC population using a CD4+ T cell negative selection isolation kit according to the manufacturer's instructions.

  • Co-culture Setup :

    • Co-culture the isolated CD4+ T cells with memTNF-CHO-K1 cells (expressing a mutant, non-cleavable variant of membrane TNF) in X-VIVO-15 medium.

    • Add recombinant IL-2 to the co-culture to support T-cell survival and proliferation.

  • Compound Treatment :

    • Divide the co-cultures into treatment groups. Add the respective compounds at the specified concentrations:

      • This compound: 0.5 µM and 5 µM

      • Etanercept: 2.5 µg/mL and 25 µg/mL

      • Adalimumab: 2.5 µg/mL and 25 µg/mL

      • Controls: DMSO (0.05%) for this compound and an appropriate isotype control for the biologics.

    • Incubate the cells for 48 hours.

  • Flow Cytometry Analysis :

    • Following incubation, harvest the cells.

    • Stain the cells with fluorescently labeled antibodies specific for surface and intracellular markers: CD4, CD25, and FoxP3.

    • Analyze the stained cells using a flow cytometer (e.g., LSRFortessa).

    • Quantify the percentage of the cell population positive for all three markers (CD4+CD25+FoxP3+), which identifies the T-reg cell population.

Comparative Performance Data

The results of the T-reg expansion assay demonstrate a clear differentiation between this compound and the non-selective TNF inhibitors, adalimumab and etanercept. While the biologic agents significantly reduced the expansion of T-reg cells, this compound had no inhibitory effect, confirming its TNFR2-sparing mechanism.[7]

Treatment GroupConcentrationMean % of T-reg Cells (±SD)% Reduction vs. Control
Unstimulated Control -3.24 (±0.74)N/A
Stimulated Control (DMSO) 0.05%10.98 (±1.54)0%
This compound 0.5 µM11.23 (±1.50)No significant reduction
5 µM10.74 (±1.82)No significant reduction
Isotype Control -11.02 (±1.41)0%
Etanercept 2.5 µg/mL7.99 (±1.01)-27.5%
25 µg/mL6.78 (±0.99)-38.5%
Adalimumab 2.5 µg/mL7.68 (±1.08)-30.3%
25 µg/mL6.50 (±0.83)-41.0%
Data derived from a study evaluating this compound's effect on T-reg expansion.[7] The study reported statistically significant reductions (p<0.01) for etanercept and adalimumab compared to the isotype control.

Conclusion

The secondary T-reg expansion assay provides critical validation for the selective mechanism of action of this compound. The data clearly shows that, unlike broad-spectrum TNF inhibitors such as adalimumab and etanercept, this compound does not inhibit the mTNF–TNFR2 signaling pathway responsible for the induction of immune-regulating T-reg cells.[7]

This key differentiating feature underscores the potential of this compound as a novel, oral therapeutic that may avoid some of the liabilities associated with compromising the homeostatic and protective functions of TNFR2. These findings provide a strong rationale for the continued investigation of this compound in the treatment of TNF-α-mediated autoimmune diseases.

References

Balinatunfib: A Novel Oral TNF-α Inhibitor Poised to Redefine Autoimmune Disease Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the management of autoimmune diseases may be on the horizon with the development of Balinatunfib (SAR441566), an investigational, orally administered small-molecule inhibitor of tumor necrosis factor-alpha (TNF-α). This comparison guide offers researchers, scientists, and drug development professionals an in-depth analysis of this compound, contrasting its unique mechanism of action and available clinical and preclinical data with established gold-standard therapies for rheumatoid arthritis and psoriasis.

This compound presents a differentiated approach to TNF-α inhibition. Unlike currently available anti-TNF biologics that broadly block both TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2), this compound selectively targets TNFR1 signaling.[1] This is achieved through a novel mechanism where the molecule stabilizes an inactive, asymmetric trimer of soluble TNF-α, preventing its binding to TNFR1.[2][3] This selective inhibition is significant, as TNFR1 is the primary mediator of pro-inflammatory and tissue-destructive pathways, while TNFR2 is associated with immune regulation and tissue repair.[1] By preserving TNFR2 activity, this compound may offer a more favorable safety profile, mitigating some of the risks associated with broad TNF-α blockade.

Comparative Efficacy

Rheumatoid Arthritis

Currently, gold-standard treatments for rheumatoid arthritis (RA) include the conventional synthetic disease-modifying antirheumatic drug (csDMARD) methotrexate, and biologic DMARDs (bDMARDs) such as the anti-TNF antibody adalimumab. While clinical trial data for this compound in RA is anticipated in the second half of 2025 from the completed Phase II SPECIFI-RA study (NCT06073093), preclinical data in a collagen-induced arthritis (CIA) mouse model has demonstrated promising results.[2][4] In this model, oral administration of this compound led to a significant reduction in disease scores, with efficacy comparable to that of an anti-TNF antibody.[2]

CompoundIndicationEfficacy EndpointResponse RateStudy
This compound Rheumatoid ArthritisReduction in disease scoresComparable to anti-TNF antibody (preclinical)Collagen-Induced Arthritis Mouse Model[2]
Adalimumab + Methotrexate Rheumatoid ArthritisACR20 at Week 2467%ARMADA Trial[5]
ACR50 at Week 2452%ARMADA Trial[5]
ACR70 at Week 2425%ARMADA Trial[5]
Methotrexate Rheumatoid ArthritisACR20Up to 50% of patients respond inadequatelyGeneral Clinical Data[6]

Table 1: Comparative Efficacy in Rheumatoid Arthritis. ACR20/50/70 represents a 20%/50%/70% improvement in the American College of Rheumatology criteria.

Psoriasis

In the realm of moderate-to-severe plaque psoriasis, established treatments include biologic therapies like the anti-TNF antibody adalimumab and the IL-17A inhibitor secukinumab. A Phase IIb, randomized, double-blind, placebo-controlled trial (SPECIFI-PSO, NCT06073119) has evaluated the efficacy of this compound in this patient population. While the study did not meet its primary endpoint of Psoriasis Area and Severity Index (PASI) 75 response at the 200 mg twice-daily (BID) dose in treatment-naïve patients, it demonstrated a clear dose-response relationship and achieved statistically significant improvements at other doses.[7][8]

CompoundIndicationEfficacy EndpointResponse Rate (at Week 12)Study
This compound (100 mg BID) Plaque PsoriasisPASI 75 (treatment-naïve)Statistically significant improvement (P=0.019)SPECIFI-PSO (Phase IIb)[7]
This compound (100 mg QD) Plaque PsoriasisPASI 75 (treatment-naïve)Statistically significant improvement (P=0.008)SPECIFI-PSO (Phase IIb)[7]
This compound (200 mg BID) Plaque PsoriasisPASI 75 (mixed population)Statistically significant improvement (P=0.003)SPECIFI-PSO (Phase IIb)[7]
This compound (200 mg QD) Plaque PsoriasisPASI 75 (mixed population)Statistically significant improvement (P=0.002)SPECIFI-PSO (Phase IIb)[7]
Secukinumab (300 mg) Plaque PsoriasisPASI 7581.6%ERASURE (Phase III)[9]
PASI 9059.2%ERASURE (Phase III)[9]
PASI 10028.6%ERASURE (Phase III)[9]
Adalimumab (40 mg eow) Plaque PsoriasisPASI 75~71%REVEAL Trial

Table 2: Comparative Efficacy in Plaque Psoriasis. PASI 75/90/100 represents a 75%/90%/100% reduction in the Psoriasis Area and Severity Index.

Safety and Tolerability

A key potential advantage of this compound lies in its safety profile. The Phase IIb psoriasis trial showed that this compound was generally well-tolerated, with the most common adverse events being nasopharyngitis, dysgeusia, and arthralgia.[7] Notably, treatment-related discontinuations were low and comparable to placebo in most dosing regimens.[7] This contrasts with the known risks associated with broad TNF-α inhibitors, which include an increased risk of serious infections.

CompoundCommon Adverse EventsSerious Adverse Events
This compound Nasopharyngitis, dysgeusia, arthralgia[7]Not specified in detail, low incidence reported[7]
Adalimumab Injection site reactions, upper respiratory infections, headache, rashSerious infections (e.g., tuberculosis), malignancies, neurological events
Secukinumab Nasopharyngitis, diarrhea, upper respiratory tract infectionInfections (including Candida), inflammatory bowel disease
Methotrexate Nausea, fatigue, mouth sores, liver enzyme elevationHepatotoxicity, myelosuppression, pulmonary toxicity

Table 3: Comparative Safety Profiles.

Visualizing the Mechanisms and Workflows

To further elucidate the comparative aspects of this compound, the following diagrams illustrate its unique signaling pathway, the general workflow of a clinical trial for psoriasis, and the logical relationship of its development status.

cluster_this compound This compound Mechanism cluster_biologics Anti-TNF Biologics Mechanism cluster_receptors TNF Receptor Signaling This compound This compound (Oral Small Molecule) sTNFa_inactive Inactive sTNF-α Trimer (Asymmetric) This compound->sTNFa_inactive Stabilizes TNFR1 TNFR1 sTNFa_inactive->TNFR1 Inhibition Biologics Adalimumab / Etanercept (Injectable Biologics) sTNFa_active Active sTNF-α Trimer Biologics->sTNFa_active Binds & Neutralizes sTNFa_active->TNFR1 TNFR2 TNFR2 sTNFa_active->TNFR2 Inflammation Pro-inflammatory Signaling TNFR1->Inflammation Immune_Regulation Immune Regulation & Tissue Repair TNFR2->Immune_Regulation

Caption: Differentiated mechanism of this compound vs. anti-TNF biologics.

cluster_screening Screening & Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_endpoints Endpoint Assessment cluster_analysis Data Analysis Screening Patient Screening (Moderate-to-Severe Psoriasis) Randomization Randomization Screening->Randomization Balinatunfib_Doses This compound (Multiple Doses) Randomization->Balinatunfib_Doses Placebo Placebo Randomization->Placebo Primary_Endpoint Primary Endpoint: PASI 75 at Week 12 Balinatunfib_Doses->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: PASI 90/100, Safety Balinatunfib_Doses->Secondary_Endpoints Placebo->Primary_Endpoint Placebo->Secondary_Endpoints Analysis Statistical Analysis Primary_Endpoint->Analysis Secondary_Endpoints->Analysis

Caption: General workflow of a Phase IIb psoriasis clinical trial.

cluster_indications Investigational Indications cluster_status Clinical Trial Status This compound This compound Development RA Rheumatoid Arthritis This compound->RA Psoriasis Psoriasis This compound->Psoriasis IBD Crohn's & Ulcerative Colitis This compound->IBD RA_status Phase II Completed (Data Pending) RA->RA_status Psoriasis_status Phase IIb Completed (Data Reported) Psoriasis->Psoriasis_status IBD_status Phase II Ongoing IBD->IBD_status

Caption: this compound's clinical development status across indications.

Experimental Protocols

Detailed experimental protocols for the clinical trials of this compound are proprietary. However, based on publicly available information, the following provides an overview of the methodologies employed.

Preclinical Collagen-Induced Arthritis (CIA) Mouse Model
  • Objective: To evaluate the in vivo efficacy of this compound in a well-established animal model of rheumatoid arthritis.

  • Methodology:

    • Induction of Arthritis: DBA/1 mice are immunized with an emulsion of bovine type II collagen in complete Freund's adjuvant. A booster injection is administered 21 days later.

    • Treatment: Following the onset of arthritis, mice are orally administered this compound at various doses (e.g., 10 and 30 mg/kg) daily.[2] A control group receives a vehicle, and a positive control group is treated with a standard-of-care anti-TNF antibody.

    • Assessment: Disease severity is monitored regularly by scoring paw swelling and inflammation. At the end of the study, joint tissues are collected for histological analysis to assess cartilage and bone erosion. Micro-computed tomography can be used to quantify bone parameters.[2]

Phase IIb Psoriasis Clinical Trial (SPECIFI-PSO - NCT06073119)
  • Objective: To assess the efficacy, safety, and dose-response of this compound in adults with moderate-to-severe plaque psoriasis.[7]

  • Study Design: A randomized, double-blind, placebo-controlled, multi-center, dose-ranging study.[1]

  • Patient Population: Adults with a diagnosis of moderate-to-severe plaque psoriasis, defined by a PASI score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.[1] The trial included both treatment-naïve and treatment-experienced cohorts.[7]

  • Intervention: Patients were randomized to receive one of several oral doses of this compound (e.g., 50 mg QD, 100 mg QD, 100 mg BID, 200 mg QD, 200 mg BID) or a matching placebo for 12 weeks.[7]

  • Primary Endpoint: The proportion of treatment-naïve patients achieving a PASI 75 response at week 12 in the 200 mg BID treatment arm.[7]

  • Secondary Endpoints: Included the proportion of patients achieving PASI 75 at other doses, PASI 90 and PASI 100 responses, sPGA of 0 or 1, and safety and tolerability assessments.[1]

Conclusion

This compound represents a significant innovation in the landscape of autoimmune disease therapies. Its unique, selective mechanism of action, coupled with the convenience of oral administration, positions it as a potentially transformative treatment option. While the Phase IIb psoriasis trial did not meet its primary endpoint at the highest dose, the observed dose-response and statistically significant efficacy at other doses, along with a favorable safety profile, are encouraging. The forthcoming results from the Phase II trial in rheumatoid arthritis will be crucial in further defining the clinical utility of this novel compound. For researchers and drug development professionals, this compound offers a compelling case study in targeted, mechanism-based drug design and a promising candidate for future therapeutic strategies in a range of inflammatory conditions.

References

A Preclinical Showdown: Balinatunfib vs. a Novel Small Molecule Inhibitor in Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of preclinical rheumatoid arthritis research, a new oral small-molecule TNFα inhibitor, Balinatunfib, is demonstrating promising efficacy, positioning it as a potential game-changer in the management of inflammatory diseases. This comparison guide provides a detailed analysis of this compound against a notable competitor, another orally active small-molecule TNF-α inhibitor, Benpyrine, and the established biologic, Adalimumab, in preclinical models of collagen-induced arthritis (CIA). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the available data and experimental methodologies.

Mechanism of Action: A Tale of Two Small Molecules

This compound, also known as SAR441566, employs a unique mechanism of action. It is an orally available small molecule that stabilizes an asymmetrical, receptor-incompetent conformation of the TNFα trimer.[1] This allosteric modulation prevents TNFα from effectively binding to its receptors, thereby inhibiting downstream pro-inflammatory signaling.[1] This novel approach has demonstrated efficacy comparable to biologic therapies in preclinical arthritis models.[1]

Benpyrine, another oral small-molecule inhibitor, also directly targets TNF-α. Through structure-based virtual screening, it was identified to bind to TNF-α and block its signaling activation. Preclinical studies have shown its ability to attenuate TNF-α-induced inflammation.

Adalimumab, a well-established biologic drug, is a recombinant human IgG1 monoclonal antibody that specifically binds to human tumor necrosis factor (TNF-α) and blocks its interaction with the p55 and p75 cell surface TNF receptors.

Head-to-Head in the Collagen-Induced Arthritis (CIA) Mouse Model

The collagen-induced arthritis (CIA) model in mice is a widely used and well-accepted preclinical model for rheumatoid arthritis, as it shares many pathological and immunological features with the human disease. Both this compound and Benpyrine, as well as Adalimumab, have been evaluated in this model, providing a basis for comparison.

Comparative Efficacy Data
CompoundAnimal ModelDosing RegimenKey Efficacy EndpointsResults
This compound Collagen-Induced Arthritis (CIA) in mice10 and 30 mg/kg, oralReduction in disease scores, improvement in bone parametersSignificant reduction in disease scores, comparable to an anti-TNF antibody. Improved bone integrity confirmed by micro-CT.[1]
Benpyrine Collagen-Induced Arthritis (CIA) in miceNot specified in readily available abstractsRelief of arthritis symptomsSignificantly relieved the symptoms of collagen-induced arthritis.
Adalimumab Collagen-Induced Arthritis (CIA) in miceNot specified in readily available abstractsAmelioration of arthritisEffective in ameliorating collagen-induced rheumatoid arthritis.

Note: A direct head-to-head study comparing this compound and Benpyrine in the same preclinical model under identical conditions is not yet publicly available. The data presented is a compilation from separate studies.

Experimental Protocols: A Closer Look at the Methodology

To provide a clear understanding of the presented data, the following are detailed experimental protocols for the collagen-induced arthritis (CIA) model as typically employed in such preclinical studies.

Collagen-Induced Arthritis (CIA) Model Protocol

Animal Strain: DBA/1 or Balb/c mice are commonly used as they are susceptible to CIA.

Immunization:

  • Primary Immunization (Day 0): Mice are immunized at the base of the tail with 100 µg of bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA).

  • Booster Immunization (Day 21): A booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

Treatment:

  • This compound: Administered orally at doses of 10 and 30 mg/kg. The timing of treatment initiation (prophylactic or therapeutic) is a critical parameter.

  • Benpyrine: Administered by gavage. Specific doses and timing are not detailed in the available abstracts.

  • Adalimumab: Typically administered via subcutaneous or intraperitoneal injection.

Efficacy Assessment:

  • Clinical Scoring: Arthritis severity is monitored regularly (e.g., 2-3 times per week) using a macroscopic scoring system that evaluates paw swelling and erythema (e.g., on a scale of 0-4 per paw).

  • Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

  • Micro-Computed Tomography (micro-CT): Provides high-resolution 3D imaging to quantify bone and cartilage integrity.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental flow, the following diagrams are provided.

G cluster_TNF_Signaling TNFα Signaling Pathway cluster_Inhibition Mechanism of Inhibition TNFa TNFα Trimer TNFR TNF Receptor (TNFR1/2) TNFa->TNFR Binds to Inactive_TNFa Asymmetrical Inactive TNFα Trimer Downstream Downstream Signaling (NF-κB, MAPK pathways) TNFR->Downstream Activates Inflammation Pro-inflammatory Cytokine Production & Inflammation Downstream->Inflammation Leads to This compound This compound This compound->TNFa Stabilizes No_Binding No Receptor Binding

Caption: Mechanism of this compound Action on TNFα Signaling.

G cluster_workflow Preclinical Experimental Workflow: Collagen-Induced Arthritis (CIA) Model Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Treatment_Start Treatment Initiation (Prophylactic or Therapeutic) Day21->Treatment_Start Monitoring Regular Monitoring: - Clinical Scoring - Body Weight Treatment_Start->Monitoring Termination Study Termination (e.g., Day 42-56) Monitoring->Termination Analysis Endpoint Analysis: - Histopathology - Micro-CT - Biomarker Analysis Termination->Analysis

Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

Conclusion

This compound represents a promising step forward in the development of oral therapies for rheumatoid arthritis and other inflammatory conditions. Its unique mechanism of stabilizing an inactive conformation of TNFα offers a differentiated approach compared to traditional TNFα inhibitors. While direct comparative preclinical data with other oral small molecules like Benpyrine is still emerging, the existing evidence from the CIA mouse model suggests a potent anti-inflammatory effect comparable to biologic standards of care. Further head-to-head studies will be crucial to fully delineate the comparative efficacy and safety profiles of these next-generation TNFα inhibitors. This guide serves as a foundational resource for the scientific community to understand the current preclinical landscape and the potential of these novel therapeutic strategies.

References

Cross-Validation of Balinatunfib's Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Balinatunfib, a novel, orally administered small molecule inhibitor of Tumor Necrosis Factor alpha (TNFα), against established biologic TNFα inhibitors. The data presented for this compound are primarily from preclinical and early-phase clinical trials conducted by its developers. Independent, multi-lab cross-validation of this compound's effects is not yet publicly available, a crucial consideration for interpreting the findings.

Executive Summary

This compound presents a distinct mechanism of action by selectively inhibiting the TNF receptor 1 (TNFR1) signaling pathway while sparing TNF receptor 2 (TNFR2). This contrasts with current biologic TNFα inhibitors, such as infliximab (B1170848) and adalimumab, which broadly block both receptors. Preclinical data suggests efficacy comparable to biologic therapies in arthritis models. However, its clinical development has seen mixed results, with a Phase II trial in psoriasis as a monotherapy failing to meet its primary endpoint, prompting a strategic shift towards combination therapies. Clinical trials for other inflammatory conditions, including rheumatoid arthritis, Crohn's disease, and ulcerative colitis, are ongoing.

Data Presentation

Table 1: Comparative Profile of this compound and Biologic TNFα Inhibitors
FeatureThis compound (SAR441566)InfliximabAdalimumab
Modality Small MoleculeMonoclonal AntibodyMonoclonal Antibody
Administration OralIntravenous InfusionSubcutaneous Injection
Mechanism of Action Allosteric stabilization of an inactive TNFα trimer, selective inhibition of TNFR1 signaling[1][2]Binds to soluble and transmembrane TNFα, preventing interaction with both TNFR1 and TNFR2Binds to soluble and transmembrane TNFα, preventing interaction with both TNFR1 and TNFR2
TNFR2 Sparing Yes[3]NoNo
Developer(s) Sanofi & UCB[1]Janssen BiotechAbbVie
Development Stage Phase II Clinical Trials[4]MarketedMarketed
Table 2: Preclinical Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
Treatment GroupDoseOutcomeReference
Vehicle Control-Baseline disease progression[1]
This compound10 mg/kg (oral)Significant reduction in disease scores, comparable to anti-TNF antibody[1][1]
This compound30 mg/kg (oral)Significant reduction in disease scores, comparable to anti-TNF antibody[1][1]
Anti-TNF Antibody-Significant reduction in disease scores[1]

Note: The specific anti-TNF antibody used as a positive control in the preclinical studies is not consistently detailed in the reviewed literature.

Table 3: Summary of Phase II Clinical Trial Results for this compound in Psoriasis
StudyPopulationPrimary EndpointResultConclusion
SPECIFIC-PSO (NCT06073119)221 patients with moderate to severe plaque psoriasisPASI-75 response at 12 weeksDid not achieve statistical significance vs. placebo[5][6]Efficacy as monotherapy was not established; development to focus on combination therapies[5][6]

PASI-75: Psoriasis Area and Severity Index score improvement of 75% from baseline.

Experimental Protocols

Detailed, step-by-step experimental protocols from multiple independent labs are not available for this compound. However, based on published research, the key experiments cited involve the following methodologies:

Collagen-Induced Arthritis (CIA) Mouse Model: This standard preclinical model for rheumatoid arthritis involves immunizing mice with type II collagen to induce an autoimmune inflammatory response in the joints.

  • Induction: Mice are typically immunized with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant. A booster injection is given after a set period.

  • Treatment: Once arthritis is established, animals are orally administered this compound at varying doses (e.g., 10 mg/kg, 30 mg/kg), a vehicle control, or a positive control (e.g., an anti-TNF monoclonal antibody).

  • Assessment: Disease progression is monitored by scoring paw swelling and inflammation. At the end of the study, joint tissues may be collected for histological analysis and micro-computed tomography to assess bone and cartilage damage.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Humans: First-in-human studies were conducted in healthy volunteers to assess the safety, tolerability, and PK/PD profile of this compound.

  • Study Design: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) cohorts receive either this compound or a placebo.

  • Pharmacokinetics: Blood samples are collected at multiple time points to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life using liquid chromatography-mass spectrometry (LC-MS/MS)[7].

  • Pharmacodynamics: TNFα occupancy is measured as a key PD readout to assess the extent and duration of target engagement[7].

Mandatory Visualization

Balinatunfib_Signaling_Pathway cluster_tnf TNFα Trimer cluster_this compound cluster_receptors Cell Surface Receptors cluster_signaling Downstream Signaling Soluble TNFα Soluble TNFα TNFR1 TNFR1 Soluble TNFα->TNFR1 Binds TNFR2 TNFR2 Soluble TNFα->TNFR2 Binds Inactive TNFα Inactive Asymmetric TNFα Trimer This compound This compound This compound->Soluble TNFα Stabilizes Pro-inflammatory Signaling Pro-inflammatory Signaling TNFR1->Pro-inflammatory Signaling Activates Immune Regulation Immune Regulation TNFR2->Immune Regulation Promotes Inactive TNFα->TNFR1 Binding Blocked

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_preclinical Preclinical Model cluster_clinical Clinical Trial (Phase I) Induction Induce Arthritis in Mice (CIA) Grouping Group Animals: - Vehicle - this compound - Anti-TNF Ab Induction->Grouping Treatment Oral Dosing Grouping->Treatment Assessment Assess Disease Score & Joint Damage Treatment->Assessment Data Evaluation Data Evaluation Assessment->Data Evaluation Enrollment Enroll Healthy Volunteers Dosing Single & Multiple Ascending Doses Enrollment->Dosing Sampling Collect Blood Samples Dosing->Sampling Analysis PK/PD Analysis (LC-MS/MS, TNFα Occupancy) Sampling->Analysis Analysis->Data Evaluation

Caption: General experimental workflow.

References

A Comparative Guide to TNF-α Inhibitors: Balinatunfib vs. Biologic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel, orally administered small-molecule TNF-α inhibitor, Balinatunfib, with established biologic TNF-α inhibitors: Adalimumab, Etanercept, and Infliximab. The information is intended to support research and drug development efforts by offering a comprehensive overview of their mechanisms of action, performance data, and experimental methodologies.

Introduction

Tumor necrosis factor-alpha (TNF-α) is a key cytokine implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. For decades, the therapeutic landscape has been dominated by biologic drugs, such as monoclonal antibodies and fusion proteins, that neutralize TNF-α. This compound emerges as a next-generation, orally bioavailable small molecule with a distinct mechanism of action, offering a potential paradigm shift in the management of TNF-α-mediated diseases. This guide will objectively compare the performance of this compound with leading biologic inhibitors, supported by available preclinical and clinical data.

Mechanism of Action

A key differentiator for this compound is its unique and selective mechanism of action. Unlike biologic TNF-α inhibitors that broadly block the cytokine, this compound targets a specific signaling pathway.

This compound: this compound is an oral small molecule that allosterically stabilizes an asymmetric, inactive trimer of soluble TNF-α (sTNF-α)[1]. This prevents the binding of sTNF-α to its primary pro-inflammatory receptor, TNFR1, thereby selectively inhibiting the TNFR1 signaling pathway. Crucially, this mechanism is reported to spare the TNFR2 pathway, which is involved in immune regulation and tissue repair[2][3].

Biologic TNF-α Inhibitors:

  • Adalimumab and Infliximab: These are monoclonal antibodies that bind to both soluble and transmembrane forms of TNF-α, preventing their interaction with both TNFR1 and TNFR2 receptors[4][5][6].

  • Etanercept: This is a fusion protein that acts as a decoy receptor, binding to both TNF-α and TNF-β, and similarly prevents their interaction with both TNFR1 and TNFR2[7][8].

The selective inhibition of only the pro-inflammatory arm of TNF-α signaling by this compound, while preserving the potentially beneficial functions of TNFR2, represents a significant conceptual departure from the broad inhibition characteristic of existing biologics.

cluster_this compound This compound cluster_biologics Biologic Inhibitors sTNFa_B Soluble TNF-α Trimer Inactive_Complex Inactive Asymmetric TNF-α Trimer TNFR2_B TNFR2 This compound This compound (Oral) This compound->sTNFa_B Binds & Stabilizes TNFR1_B TNFR1 Inactive_Complex->TNFR1_B Blocks Binding Pro_Inflammatory_B Pro-inflammatory Signaling TNFR1_B->Pro_Inflammatory_B Inhibited Immune_Regulation_B Immune Regulation & Tissue Repair TNFR2_B->Immune_Regulation_B Preserved sTNFa_Bio Soluble & Transmembrane TNF-α Neutralized_TNF Neutralized TNF-α Biologic Adalimumab, Etanercept, Infliximab (Injectable) Biologic->sTNFa_Bio Binds & Neutralizes TNFR1_Bio TNFR1 Neutralized_TNF->TNFR1_Bio Blocks Binding TNFR2_Bio TNFR2 Neutralized_TNF->TNFR2_Bio Blocks Binding Pro_Inflammatory_Bio Pro-inflammatory Signaling TNFR1_Bio->Pro_Inflammatory_Bio Inhibited Immune_Regulation_Bio Immune Regulation & Tissue Repair TNFR2_Bio->Immune_Regulation_Bio Inhibited cluster_workflow Experimental Workflow: TNF-α Inhibition Assay start Start plate_prep Coat 96-well plate with anti-TNF-α capture antibody (overnight at 4°C) start->plate_prep wash_block Wash plate and block with BSA solution (1 hour at RT) plate_prep->wash_block sample_add Add standards, controls, and test compounds (e.g., this compound) wash_block->sample_add tnf_add Add recombinant human TNF-α to all wells (except blank) sample_add->tnf_add incubate1 Incubate for 2.5 hours at RT tnf_add->incubate1 wash1 Wash plate incubate1->wash1 biotin_ab_add Add biotinylated anti-TNF-α detection antibody wash1->biotin_ab_add incubate2 Incubate for 1 hour at RT biotin_ab_add->incubate2 wash2 Wash plate incubate2->wash2 strep_hrp_add Add Streptavidin-HRP wash2->strep_hrp_add incubate3 Incubate for 45 mins at RT strep_hrp_add->incubate3 wash3 Wash plate incubate3->wash3 tmb_add Add TMB substrate wash3->tmb_add incubate4 Incubate for 30 mins at RT (in the dark) tmb_add->incubate4 stop_add Add stop solution incubate4->stop_add read_plate Read absorbance at 450nm stop_add->read_plate analyze Calculate % inhibition and IC50 read_plate->analyze end End analyze->end

References

Validating Balinatunfib's Binding Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Balinatunfib's binding target specificity against alternative Tumor Necrosis Factor-alpha (TNF-α) inhibitors. Experimental data is presented to support the analysis, with detailed methodologies for key validation assays.

Introduction to this compound

Comparative Analysis of Binding Affinity and Potency

The specificity of a drug is fundamentally determined by its binding affinity to the intended target versus off-targets. High-affinity binding is often a prerequisite for potent therapeutic activity. The following tables summarize the available quantitative data for this compound and comparable anti-TNF-α therapies.

CompoundTypeTargetBinding Affinity (KD)Method
This compound Small MoleculeHuman soluble TNF-α15.1 nMSurface Plasmon Resonance (SPR)
UCB-9260 Small MoleculeHuman soluble TNF-α13 nMNot Specified
Adalimumab Monoclonal AntibodySoluble TNF-α8.6 pMKinExA
Infliximab Monoclonal AntibodySoluble TNF-α4.2 pMKinExA
Etanercept Fusion ProteinSoluble TNF-α0.4 - 1.2 pMKinExA

Lower KD values indicate higher binding affinity.

CompoundTypeAssayPotency (IC50)
This compound Small MoleculeCD11b expression in human whole blood (Zymosan-stimulated)35 nM
UCB-9260 Small MoleculeNF-κB inhibition in HEK-293 cells (TNF-α stimulated)202 nM

IC50 represents the concentration of an inhibitor required to block 50% of a specific biological or biochemical function.

Validating Binding Specificity: Key Experimental Protocols

A rigorous assessment of binding specificity involves a multi-faceted approach, utilizing a range of biochemical and cell-based assays. Below are detailed protocols for key experiments relevant to validating the binding target of molecules like this compound.

Surface Plasmon Resonance (SPR) for Measuring Binding Affinity and Kinetics

SPR is a label-free optical biosensing technique that allows for the real-time measurement of biomolecular interactions. It is a gold-standard method for determining the binding affinity (K D), as well as the association (k a ) and dissociation (k d ) rates of a drug to its target protein.

Experimental Protocol:

  • Ligand Immobilization:

    • A sensor chip with a carboxymethylated dextran (B179266) surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Recombinant human TNF-α (ligand) is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.5) to a concentration of approximately 10 µg/mL.[7]

    • The TNF-α solution is injected over the activated sensor surface, allowing for covalent coupling via primary amine groups.

    • Remaining active esters on the surface are deactivated by injecting a solution of ethanolamine-HCl.

  • Analyte Interaction:

    • This compound (analyte) is serially diluted in a running buffer (e.g., HBS-EP+ with 1% DMSO).

    • The different concentrations of this compound are injected sequentially over the immobilized TNF-α surface at a constant flow rate (e.g., 30 µL/min).[1]

    • The association of this compound to TNF-α is monitored in real-time by detecting changes in the refractive index at the sensor surface, which is proportional to the change in mass.

  • Dissociation and Regeneration:

    • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound-TNF-α complex.

    • The sensor surface is regenerated between analyte injections using a specific regeneration solution (e.g., two 60-second injections of 40 mM HCl followed by a 30-second injection of 5 mM NaOH) to remove any remaining bound analyte.[1]

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Context

CETSA is a powerful method to verify that a drug binds to its intended target within the complex environment of a living cell. The principle is that a protein's thermal stability is altered upon ligand binding.

Experimental Protocol:

  • Cell Treatment:

    • Intact cells (e.g., a relevant human cell line) are cultured to approximately 80-90% confluency.

    • Cells are treated with either this compound at various concentrations or a vehicle control (e.g., DMSO) and incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for cell penetration and target binding.

  • Thermal Challenge:

    • The cell suspensions are aliquoted into PCR tubes for each temperature point in a predefined gradient (e.g., 40°C to 70°C in 2-3°C increments).

    • The tubes are heated in a thermocycler for a short duration (e.g., 3 minutes), followed by a cooling step (e.g., 3 minutes at 4°C).

  • Cell Lysis and Protein Extraction:

    • Cells are lysed by adding an ice-cold lysis buffer and undergoing freeze-thaw cycles or sonication.

    • The lysate is centrifuged at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Quantification:

    • The amount of soluble TNF-α remaining in the supernatant at each temperature is quantified. This is typically done by Western blotting using a specific anti-TNF-α antibody, or by more high-throughput methods such as ELISA or mass spectrometry.

  • Data Analysis:

    • The quantified protein levels are plotted against the corresponding temperatures to generate a melting curve. A shift in the melting temperature (T m ) to a higher temperature in the presence of this compound compared to the vehicle control indicates target stabilization and thus, target engagement.

    • An isothermal dose-response format can also be used, where cells are treated with a range of drug concentrations and heated at a single, optimized temperature to determine the concentration-dependent target engagement.

Proteome-wide Specificity Profiling using Mass Spectrometry

To comprehensively assess the specificity of a drug, its binding can be profiled against the entire proteome of a cell or tissue. Mass spectrometry-based proteomics is a powerful tool for such unbiased, large-scale analyses. One common approach is a variation of the Cellular Thermal Shift Assay coupled with mass spectrometry (TPP-MS or CETSA-MS).

Experimental Protocol:

  • Cell Treatment and Thermal Profiling:

    • Similar to the standard CETSA protocol, cells are treated with this compound or a vehicle control.

    • The treated cells are then subjected to a temperature gradient.

  • Sample Preparation for Mass Spectrometry:

    • The soluble protein fractions from each temperature point are collected.

    • Proteins are digested into peptides using an enzyme such as trypsin.

    • The resulting peptide mixtures are often labeled with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexed analysis, where samples from different temperature points can be combined and analyzed in a single mass spectrometry run.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The labeled peptide mixture is separated by high-performance liquid chromatography (HPLC) and analyzed by a high-resolution mass spectrometer.

    • The mass spectrometer identifies the peptides (and thus the proteins) and quantifies their relative abundance across the different temperature points.

  • Data Analysis:

    • For each identified protein, a melting curve is generated.

    • Proteins that show a significant thermal shift upon this compound treatment are identified as potential binding targets.

    • This method can confirm the intended binding to TNF-α and simultaneously identify any potential off-target proteins that are also stabilized by the drug, providing a comprehensive specificity profile.

Visualizing Pathways and Processes

To better understand the context and methodology of this compound's specificity, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

Balinatunfib_MOA cluster_ligands Ligands cluster_receptors Receptors cluster_pathways Downstream Signaling sTNF Soluble TNF-α (Trimer) TNFR1 TNFR1 sTNF->TNFR1 Binds sTNF->TNFR1 Inhibited by This compound TNFR2 TNFR2 sTNF->TNFR2 Binds This compound This compound This compound->sTNF Binds & Stabilizes Inactive Form ProInflammatory Pro-inflammatory Signaling & Apoptosis TNFR1->ProInflammatory Activates ImmuneRegulation Immune Regulation & Tissue Repair TNFR2->ImmuneRegulation Activates

Caption: Mechanism of Action of this compound, selectively inhibiting TNFR1 signaling.

CETSA_Workflow start Intact Cells treatment Treat with this compound or Vehicle Control start->treatment heat Apply Temperature Gradient (Heat Challenge) treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation quantification Quantify Soluble Target Protein (e.g., Western Blot) centrifugation->quantification analysis Generate Melting Curves & Analyze Thermal Shift quantification->analysis end Target Engagement Confirmed analysis->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Specificity_Comparison cluster_attributes Comparative Attributes This compound This compound (Small Molecule) BindingTarget Primary Binding Target This compound->BindingTarget Soluble TNF-α (Allosteric) Selectivity Receptor Selectivity This compound->Selectivity TNFR1 Selective Administration Route of Administration This compound->Administration Oral Biologics Anti-TNF Biologics (e.g., Adalimumab) Biologics->BindingTarget Soluble & Transmembrane TNF-α Biologics->Selectivity Non-selective (TNFR1 & TNFR2) Biologics->Administration Injectable OtherSmallMolecules Other Small Molecule TNF-α Inhibitors OtherSmallMolecules->BindingTarget Soluble TNF-α (Allosteric) OtherSmallMolecules->Selectivity TNFR1 Selective (Presumed) OtherSmallMolecules->Administration Oral

Caption: Logical comparison of this compound with alternative TNF-α inhibitors.

Conclusion

The available data indicates that this compound is a potent and selective inhibitor of soluble TNF-α. Its unique allosteric mechanism of action, which results in the specific inhibition of TNFR1 signaling while preserving TNFR2 function, distinguishes it from the current standard-of-care anti-TNF biologics.[2][4] The validation of this specificity is supported by high-affinity binding demonstrated in SPR assays and functional inhibition in cell-based assays. While comprehensive, publicly available off-target screening data across broad panels of unrelated proteins would further strengthen the specificity profile, the existing evidence strongly supports its targeted mechanism. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate and compare the binding specificity of novel TNF-α inhibitors.

References

Benchmarking Balinatunfib: A Comparative Guide to a Novel Oral TNFα Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel, orally available small molecule TNFα inhibitor, Balinatunfib, against established biologic TNFα inhibitors. Experimental data is presented to benchmark its potency and delineate its unique mechanism of action.

Introduction to this compound

This compound (SAR441566) is a first-in-class oral small molecule that represents a new therapeutic approach to treating TNFα-driven autoimmune diseases.[1][2][3] Unlike monoclonal antibody-based therapies, this compound functions through an allosteric mechanism.[1][2][3] It stabilizes an asymmetrical and receptor-incompetent conformation of the soluble TNFα trimer, thereby preventing its interaction with TNF receptor 1 (TNFR1) and subsequent pro-inflammatory signaling.[1][4][5] This innovative mechanism of action, coupled with its oral bioavailability, positions this compound as a potentially transformative treatment option in chronic inflammatory conditions.[1][2]

Comparative Potency Analysis

To contextualize the potency of this compound, this section compares its key performance indicators with those of widely used biologic TNFα inhibitors: Adalimumab, Etanercept, and Infliximab. The data, summarized in the table below, is derived from in vitro assays measuring the direct interaction with and inhibition of TNFα.

DrugDrug ClassMechanism of ActionDissociation Constant (K D ) for human TNFαHalf-maximal Inhibitory Concentration (IC 50 )
This compound Small MoleculeAllosteric inhibitor; stabilizes an inactive TNFα trimer conformation.[1][4][5]15.1 nM[1][3][6]35 nM (Zymosan-stimulated human whole blood assay)[1][4][5][7]
Adalimumab Human monoclonal antibodyBinds to soluble and transmembrane TNFα, blocking its interaction with p55 and p75 receptors.[8][9]0.05 nM (50 pM)[10]Not directly comparable from available literature in a similar whole blood assay.
Etanercept Fusion protein (soluble TNF receptor 2 fused to human IgG1 Fc)Binds to soluble TNFα, preventing its interaction with cell surface TNF receptors.[9][11]0.011 nM - 0.4 pM[12]Not directly comparable from available literature in a similar whole blood assay.
Infliximab Chimeric monoclonal antibodyBinds to soluble and transmembrane forms of TNFα, preventing its binding to receptors.[8][9]0.0042 nM - 4.2 pM[12]Not directly comparable from available literature in a similar whole blood assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Zymosan-Stimulated Human Whole Blood Assay for IC50 Determination of this compound

This assay evaluates the inhibitory effect of a compound on the activation of immune cells in a physiologically relevant ex vivo setting.

  • Blood Collection and Preparation: Fresh human whole blood is collected from healthy donors into heparinized tubes.

  • Compound Incubation: The whole blood is pre-incubated with varying concentrations of this compound for a specified period.

  • Stimulation: Zymosan, a component of yeast cell walls, is added to the blood samples to induce an inflammatory response, leading to the release of TNFα and the upregulation of activation markers on immune cells, such as CD11b on granulocytes.[5][6]

  • Incubation: The stimulated blood is incubated for a set duration (e.g., 4 hours) at 37°C.[5]

  • Readout: The expression of CD11b on the surface of granulocytes is measured by flow cytometry.

  • Data Analysis: The concentration of this compound that inhibits the zymosan-induced upregulation of CD11b by 50% is determined and reported as the IC50 value.

Surface Plasmon Resonance (SPR) for K D Determination

SPR is a label-free technique used to measure the binding affinity between a ligand and an analyte in real-time.

  • Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated, and human TNFα is immobilized on the chip surface.

  • Ligand Injection: A solution containing this compound is flowed over the sensor chip surface.

  • Association and Dissociation: The binding of this compound to the immobilized TNFα is monitored in real-time (association phase), followed by a buffer flow to monitor the dissociation of the complex (dissociation phase).

  • Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined from the sensorgram data. The dissociation constant (K D ) is then calculated as the ratio of k_off to k_on.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of TNFα and Points of Inhibition This compound This compound TNF_trimer_inactive Inactive Asymmetric TNFα Trimer This compound->TNF_trimer_inactive Biologics Adalimumab Etanercept Infliximab TNF_trimer_active Active TNFα Trimer Biologics->TNF_trimer_active Binds and Neutralizes TNFR TNF Receptor (TNFR1/2) TNF_trimer_active->TNFR Signaling Downstream Signaling (NF-κB, MAPK pathways) TNFR->Signaling Activates Inflammation Inflammatory Response (Cytokine production, etc.) Signaling->Inflammation Leads to

Caption: Mechanism of Action of this compound vs. Biologic TNFα Inhibitors.

Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood Collect Human Whole Blood Incubate_Compound Pre-incubate Blood with this compound Blood->Incubate_Compound Compound Prepare this compound Dilutions Compound->Incubate_Compound Stimulate Stimulate with Zymosan Incubate_Compound->Stimulate Incubate_Stim Incubate (e.g., 4h, 37°C) Stimulate->Incubate_Stim FACS Flow Cytometry (Measure CD11b) Incubate_Stim->FACS IC50 Calculate IC50 FACS->IC50

Caption: Workflow for Zymosan-Stimulated Whole Blood Assay.

References

A Comparative Analysis of the Therapeutic Window of Balinatunfib, a Novel Oral TNFR1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic window of Balinatunfib (SAR441566), a first-in-class oral small molecule inhibitor of Tumor Necrosis Factor Receptor 1 (TNFR1), with established biologic TNF-α inhibitors: Adalimumab, Etanercept, and Infliximab (B1170848). This analysis is supported by preclinical and clinical data to inform research and development in autoimmune and inflammatory diseases.

Introduction to this compound and its Novel Mechanism of Action

This compound is an investigational oral therapeutic that selectively targets the signaling of soluble Tumor Necrosis Factor-alpha (sTNF-α) through TNFR1.[1][2][3] Unlike traditional anti-TNF biologics that broadly neutralize TNF-α, this compound stabilizes an asymmetric, inactive conformation of the sTNF-α trimer.[2][4] This unique allosteric mechanism prevents its binding to TNFR1, the primary mediator of pro-inflammatory and cytotoxic activities of TNF-α, while preserving the homeostatic and immunoregulatory functions mediated by TNFR2.[2][3] This selectivity presents a potential for a wider therapeutic window by minimizing off-target effects associated with broad TNF-α blockade.

Comparative Analysis with Established TNF-α Inhibitors

The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. This section compares this compound with Adalimumab, Etanercept, and Infliximab based on their preclinical potency, nonclinical safety, and clinical therapeutic range.

The following tables summarize key quantitative data for this compound and its comparators.

Table 1: Preclinical Potency and Safety Profile

Drug Mechanism of Action In Vitro Potency (IC50) Highest Non-Clinical No-Observed-Adverse-Effect Level (NOAEL)
This compound Oral small molecule, selective TNFR1 inhibitor35 nM (in human whole blood assay)[4][5][6]Established in a 3-month general toxicity study (specific value not publicly available); supported a starting clinical dose of 5 mg.[2]
Adalimumab Human IgG1 monoclonal antibody against TNF-αNot typically reported as IC50; potency measured by TNF-α neutralization bioassays.100 mg/kg (in a developmental toxicology study in monkeys).[7][8]
Etanercept Fusion protein of human p75 TNF-α receptor and Fc portion of human IgG1Not typically reported as IC50; potency measured by TNF-α neutralization bioassays.No dose-limiting toxicities observed in monkeys at doses up to 30 times the human dose.[9]
Infliximab Chimeric (murine-human) IgG1 monoclonal antibody against TNF-αNot typically reported as IC50; potency measured by TNF-α neutralization bioassays.50 mg/kg (in a 2-week repeat-dose study in rats).[10] No adverse effects up to 40 mg/kg in mice with a surrogate antibody.[11]

Table 2: Clinical Therapeutic Window Comparison

Drug Approved Indications (Examples) Typical Clinical Dosing Regimen Key Safety and Tolerability Observations
This compound Investigational (Psoriasis, RA, IBD)100 mg to 200 mg, once or twice daily (in Phase 2 trials for psoriasis).[3]Generally well-tolerated in clinical trials, with adverse events (e.g., nausea, arthralgia) comparable to placebo.[3] Single and multiple doses up to 600 mg were well-tolerated in healthy volunteers.[1]
Adalimumab Rheumatoid Arthritis, Psoriasis, Crohn's Disease40 mg subcutaneously every other week.Increased risk of serious infections. Injection site reactions are common. Malignancy risk is a class-wide concern.[12][13]
Etanercept Rheumatoid Arthritis, Psoriasis, Ankylosing Spondylitis50 mg subcutaneously once weekly.[14][15]Increased risk of serious infections. Injection site reactions are frequent. Generally well-tolerated in long-term studies.[16][17]
Infliximab Rheumatoid Arthritis, Crohn's Disease, Ulcerative Colitis3-10 mg/kg intravenously at weeks 0, 2, 6, then every 8 weeks.[18][19][20]Increased risk of serious infections and infusion-related reactions. Development of anti-drug antibodies can lead to loss of response.[19]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of comparative data. Below are protocols for key experiments cited in the evaluation of TNF-α inhibitors.

This assay determines the in vitro potency of a drug by measuring its ability to inhibit TNF-α-induced cytotoxicity in a sensitive cell line.

  • Cell Culture : The L929 mouse fibroblast cell line is cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Assay Preparation : L929 cells are seeded in a 96-well plate at a density of 3.5 x 10^5 cells/mL and incubated overnight.

  • Drug and Cytokine Preparation : A constant, predetermined concentration of recombinant human TNF-α (e.g., 40 ng/mL) is pre-incubated with a serial dilution of the test drug (this compound or comparator) for 1-2 hours at 37°C.

  • Cell Treatment : The pre-incubated drug/TNF-α mixtures are added to the L929 cells. A positive control (TNF-α alone) and a negative control (medium alone) are included. Actinomycin D is often added to sensitize the cells to TNF-α-induced apoptosis.

  • Incubation and Viability Assessment : The plate is incubated for 24 hours. Cell viability is then assessed using a colorimetric assay such as MTT or a luminescence-based assay measuring ATP content (e.g., CellTiter-Glo®).

  • Data Analysis : The results are plotted as cell viability versus drug concentration. The IC50 value, the concentration of the drug that inhibits 50% of TNF-α-induced cell death, is calculated using a non-linear regression model.

The CIA model is a widely used in vivo model to assess the efficacy of anti-arthritic drugs.

  • Animal Model : DBA/1 mice, which are susceptible to CIA, are used.

  • Induction of Arthritis : Mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.

  • Treatment Protocol : Following the booster immunization, mice are randomized into treatment groups. This compound is administered orally (e.g., 10 and 30 mg/kg, daily), while biologic comparators are administered via subcutaneous or intraperitoneal injection at clinically relevant doses. A vehicle control group receives the formulation buffer.

  • Efficacy Assessment : The development and severity of arthritis are monitored for several weeks. Clinical signs are scored based on paw swelling and erythema. At the end of the study, joint tissues are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.

  • Data Analysis : Clinical scores and histological parameters are statistically compared between the treatment and control groups to determine the efficacy of the drug in reducing the signs and symptoms of arthritis.

Mandatory Visualizations

TNF_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TNFR1 TNFR1 ProInflammation Pro-inflammatory Gene Expression (e.g., NF-κB, MAPK pathways) TNFR1->ProInflammation Apoptosis Apoptosis TNFR1->Apoptosis TNFR2 TNFR2 ImmuneHomeostasis Immune Regulation Tissue Repair TNFR2->ImmuneHomeostasis sTNF Soluble TNF-α Trimer sTNF->TNFR1 Binds sTNF->TNFR2 Binds This compound This compound This compound->sTNF Stabilizes inactive form Biologics Anti-TNF Biologics (Adalimumab, Etanercept, Infliximab) Biologics->sTNF Neutralizes

Caption: Mechanism of this compound vs. anti-TNF biologics.

TI_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment InVitro In Vitro Potency (e.g., TNF-α Neutralization Assay) Determines IC50 InVivo_Efficacy In Vivo Efficacy (e.g., CIA Mouse Model) Determines ED50 InVitro->InVivo_Efficacy Guides Dose Selection Toxicology Toxicology Studies (e.g., in Rodents, Primates) Determines NOAEL/LD50 InVivo_Efficacy->Toxicology Informs Safety Studies TI_Calc Therapeutic Window Assessment InVivo_Efficacy->TI_Calc Preclinical TI Phase1 Phase I Trials (Healthy Volunteers) Determines Maximum Tolerated Dose (MTD) Toxicology->Phase1 Guides Starting Dose Toxicology->TI_Calc Preclinical TI Phase2_3 Phase II/III Trials (Patients) Determines Effective Dose Range & Adverse Event Profile Phase1->Phase2_3 Informs Efficacy Doses Phase2_3->TI_Calc Clinical Therapeutic Window

Caption: Workflow for determining the therapeutic window.

Selectivity cluster_this compound This compound cluster_biologics Broad-Spectrum Anti-TNF Biologics TNF_Target TNF-α Signaling B_TNFR1 TNFR1 Pathway (Pro-inflammatory) TNF_Target->B_TNFR1 Selectively Inhibited B_TNFR2 TNFR2 Pathway (Homeostatic) TNF_Target->B_TNFR2 Spared Bio_TNFR1 TNFR1 Pathway (Pro-inflammatory) TNF_Target->Bio_TNFR1 Inhibited Bio_TNFR2 TNFR2 Pathway (Homeostatic) TNF_Target->Bio_TNFR2 Inhibited

Caption: Selective vs. non-selective inhibition of TNF-α pathways.

References

Safety Operating Guide

Proper Disposal of Balinatunfib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This document provides essential guidance on the proper disposal procedures for Balinatunfib, a small molecule inhibitor of Tumor Necrosis Factor Receptor 1 (TNFR1) signaling. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. While this compound is shipped as a non-hazardous chemical, it is imperative to manage its disposal as a chemical waste through an approved institutional program.[1]

Hazard Assessment and Regulatory Context

This compound is an experimental drug used in clinical trials for autoimmune diseases.[2][3] In these trials, it has been generally well-tolerated.[4][5] One supplier notes that the chemical is shipped under ambient temperature as a non-hazardous substance.[1] However, in a laboratory setting, all chemical waste, regardless of its perceived hazard level, must be disposed of responsibly to prevent environmental contamination.[6][7] Disposal of any chemical into the solid waste system (regular trash) or sanitary sewer is generally not allowed without explicit approval from environmental health and safety officials.[7][8]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure.

Table 1: Required Personal Protective Equipment

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat

Step-by-Step Disposal Protocol

The following procedure outlines the steps for the safe segregation and disposal of this compound waste in a laboratory.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in chemical waste management. Never mix incompatible waste streams.

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated weighing papers, and contaminated PPE (e.g., gloves, wipes) in a designated, leak-proof solid waste container.

    • This container should be clearly labeled for "Hazardous Waste" or "Chemical Waste" as per your institution's guidelines.

  • Liquid Waste:

    • For solutions containing this compound (e.g., dissolved in DMSO), use a dedicated, leak-proof, and chemically compatible liquid waste container.

    • The container must be clearly labeled with "Hazardous Waste" or "Chemical Waste," the full chemical name "this compound," and the name of the solvent(s).

  • Sharps Waste:

    • Any sharps (needles, syringes, etc.) contaminated with this compound must be placed in a designated, puncture-proof sharps container that is also labeled as chemical waste.

Step 2: Container Management

Proper management of waste containers is essential to prevent spills, leaks, and exposure.

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste" or "Chemical Waste," the full chemical name "this compound," and an estimate of the concentration and quantity.[7] Do not use abbreviations or chemical formulas.[7]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

  • Compatibility: Ensure the container material is compatible with the waste it holds. Plastic containers are often preferred over glass to minimize the risk of breakage.[7]

Step 3: Storage and Collection

Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation.

  • Store containers of incompatible materials separately.

  • Do not exceed the storage time limits set by your institution and regulatory bodies (e.g., EPA).[6][9]

Step 4: Disposal Request and Pickup
  • Once the waste container is full or has reached its storage time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[7]

  • Complete any required waste pickup forms or online requests, providing accurate information about the container's contents.

  • Do not transport hazardous waste outside of the laboratory. Trained EHS personnel will collect the waste for final disposal at a licensed facility.[8]

Experimental Workflows and Diagrams

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Figure 1. This compound Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (Powder, Contaminated Items) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Sharps Waste (Needles, etc.) waste_type->sharps Sharps solid_container Place in Labeled Solid Waste Container solid->solid_container liquid_container Place in Labeled Liquid Waste Container liquid->liquid_container sharps_container Place in Labeled Sharps Container sharps->sharps_container store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store sharps_container->store request Request Pickup via Institutional EHS store->request end End: Waste Collected by EHS for Disposal request->end

Figure 1. This compound Disposal Workflow
Mechanism of Action of this compound

This compound is an oral small molecule that selectively inhibits TNFR1 signaling. It achieves this by binding to and stabilizing an inactive, asymmetric conformation of the soluble TNF-α trimer. This prevents the trimer from binding to TNFR1, thereby blocking downstream pro-inflammatory pathways while preserving the activity of TNFR2.[2][10]

Figure 2. This compound Mechanism of Action cluster_pathway Normal Inflammatory Pathway cluster_inhibition Inhibition by this compound TNFa Soluble TNF-α (Trimer) TNFR1 TNFR1 Receptor TNFa->TNFR1 Inactive_TNFa Inactive Asymmetric TNF-α Trimer Inflammation Pro-inflammatory Signaling (e.g., NF-κB activation) TNFR1->Inflammation This compound This compound This compound->TNFa Binds & Stabilizes No_Binding Binding to TNFR1 Blocked Inactive_TNFa->No_Binding

Figure 2. This compound Mechanism of Action

References

Personal protective equipment for handling Balinatunfib

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Balinatunfib

For Research Use Only. Not for human or veterinary use.

This document provides critical safety and logistical information for the handling and disposal of this compound, an orally active inhibitor of TNFR1 signaling.[1] Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and the proper management of this research compound. As a potent, biologically active small molecule, this compound should be handled with a high degree of caution.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C27H24F2N6O2[2]
Molecular Weight 502.52[3]
Appearance Solid, white to off-white[1]
CAS Number 2248726-53-4[1]
Solubility Soluble in DMSO (116.67 mg/mL)[4]
Storage (Solid) -20°C (3 years), 4°C (2 years)[4]
Storage (In Solvent) -80°C (6 months), -20°C (1 month)[4]

Personal Protective Equipment (PPE)

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Dedicated, disposable, or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[5]
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[5]
In Vitro Assays (e.g., Cell Culture) Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.[5]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

Operational Plan: Step-by-Step Guidance

A systematic approach is essential for minimizing exposure and ensuring the integrity of this compound.

Receiving and Storage
  • Upon receipt, immediately inspect the container for any signs of damage or leakage.

  • Verify the recommended storage conditions on the product vial or datasheet.

  • Store this compound in a clearly labeled, designated, and secure location, away from incompatible materials. For long-term storage, -20°C is recommended for the solid form.[4][7]

Handling and Experimental Use
  • Designated Area: All work with this compound, especially with the solid form and concentrated solutions, must be conducted in a designated and clearly marked area, such as a certified chemical fume hood.[5]

  • Weighing: Carefully weigh the solid compound within a fume hood to prevent the generation of dust.

  • Solution Preparation: Slowly add the solvent (e.g., DMSO) to the vial containing the solid this compound.[6] If necessary, use an ultrasonic bath to aid dissolution.[4]

  • Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.). If not feasible, thoroughly decontaminate all equipment after use.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[5]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[6]

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with this compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of it down the drain.[6]

  • Contaminated Sharps: Dispose of any contaminated sharps in a puncture-resistant sharps container that is labeled for hazardous chemical waste.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive & Inspect This compound store Store at Recommended Temperature (-20°C) receive->store ppe Don Appropriate PPE store->ppe weigh Weigh Solid in Fume Hood ppe->weigh dissolve Prepare Stock Solution (e.g., in DMSO) weigh->dissolve setup Set Up Experiment (e.g., Cell Culture) dissolve->setup treat Treat with this compound Working Solution setup->treat incubate Incubate and Perform Assay treat->incubate analyze Collect and Analyze Data incubate->analyze collect_solid Collect Solid Waste analyze->collect_solid collect_liquid Collect Liquid Waste analyze->collect_liquid dispose Dispose as Hazardous Waste collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.